1,4-Dibromo-2,5-dioctylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,5-dioctylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODKPIGQMPPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733094 | |
| Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117635-22-0 | |
| Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117635-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide on 1,4-Dibromo-2,5-dioctylbenzene: Properties, Synthesis, and Applications in Organic Electronics
Executive Summary
In the rapidly evolving field of organic electronics and advanced materials, the architectural design of conjugated polymers dictates device performance. 1,4-Dibromo-2,5-dioctylbenzene (CAS: 117635-22-0) serves as a foundational monomer in the synthesis of poly(p-phenylene vinylene)s (PPVs), poly(p-phenylene ethynylene)s (PPEs), and covalent organic frameworks (COFs)[1].
The strategic placement of two bromine atoms allows for highly efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira), while the dual octyl chains are critical for disrupting
Physicochemical Properties & Structural Causality
Understanding the physicochemical baseline of this compound is critical for optimizing reaction conditions and predicting polymer behavior. The table below synthesizes its core properties and the functional causality behind them.
Table 1: Physicochemical Profile of this compound
| Property | Value | Causality / Significance |
| CAS Number | 117635-22-0 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₂₂H₃₆Br₂ | Dictates the exact mass (460.33 g/mol ) required for precise stoichiometric balancing in step-growth polymerization. |
| Physical State | Colorless oil to white solid | Melting point hovers near room temperature; requires gentle heating if solidified during storage to ensure accurate volumetric or mass transfer. |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene | High lipophilicity enables homogeneous cross-coupling reactions in biphasic systems (e.g., Toluene/Water)[3]. |
| Structural Features | Aryl Bromides (x2), Octyl Chains (x2) | Bromides act as labile leaving groups for oxidative addition in Pd-catalysis; octyl chains provide steric bulk and induce solvent-polymer interactions[2]. |
Experimental Workflows: Synthesis and Purification Protocols
The synthesis of this compound is typically achieved via a two-step process starting from 1,4-dichlorobenzene. The following protocols are designed as self-validating systems, ensuring that intermediate success can be visually and analytically confirmed before proceeding.
Figure 1: Step-by-step synthetic workflow for this compound.
Step 1: Kumada Cross-Coupling for 1,4-Dioctylbenzene
-
Objective: Alkylation of the aromatic ring using a Grignard reagent.
-
Causality: The use of a Nickel catalyst, specifically
, is chosen over Palladium because Nickel is highly effective at facilitating cross-coupling while suppressing the competitive -hydride elimination that plagues alkyl Grignard reagents.
Protocol:
-
Preparation: In an oven-dried, argon-purged flask, dissolve 1,4-dichlorobenzene (1.0 eq) and
(0.05 eq) in anhydrous diethyl ether. -
Coupling: Cool the mixture to 0 °C. Slowly add octylmagnesium bromide (2.5 eq) dropwise. Self-Validation: An exothermic reaction and a color shift (typically to a dark homogeneous solution) indicate the formation of the active catalytic species.
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Quench & Workup: Quench carefully with 1M HCl at 0 °C to destroy unreacted Grignard reagent. Extract with diethyl ether, dry over
, and concentrate. Purify via vacuum distillation to isolate 1,4-dioctylbenzene.
Step 2: Electrophilic Aromatic Bromination
-
Objective: Regioselective bromination at the 2 and 5 positions[4].
-
Causality: Iodine (
) acts as a mild Lewis acid, polarizing the Br-Br bond to generate an active electrophile without over-activating the system (which would cause polybromination). The reaction must be conducted in the dark to prevent competitive free-radical bromination at the benzylic positions of the octyl chains.
Protocol:
-
Preparation: In a 500 mL round-bottom flask, dissolve 1,4-dioctylbenzene (10.0 g) in 150 mL of anhydrous dichloromethane (
). -
Catalyst Addition: Add a catalytic amount of
(~50 mg). -
Bromine Addition: Wrap the flask entirely in aluminum foil. Cool to 0 °C. Add
(2.1 eq) dropwise via an addition funnel over 30 minutes. -
Monitoring: Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (hexane). The reaction is complete when the starting material spot is entirely consumed.
-
Quenching: Add 50 mL of saturated aqueous sodium thiosulfate (
) and stir vigorously. Self-Validation: The organic layer will transition from a dark reddish-brown to pale yellow/colorless, confirming the complete neutralization of excess bromine. -
Purification: Separate the organic layer, wash with brine, dry over
, and concentrate. Recrystallize from ethanol to yield pure this compound as a white solid.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Applications in Advanced Materials
The primary utility of this compound lies in its ability to undergo step-growth polycondensation to form highly conjugated, luminescent materials.
When subjected to Suzuki-Miyaura cross-coupling with aryl diboronic acids, the monomer forms alternating copolymers. The octyl chains act as a physical buffer, preventing the rigid
Figure 2: Application of this compound in conjugated polymer synthesis.
References
-
Krebs, F. C., & Spanggaard, H. (2002) - An exceptional red shift of emission maxima upon fluorine substitution. Journal of Organic Chemistry / PubMed. Available at:[Link]
-
University of Heidelberg (2019) - Synthesis and Modification of [2+3] Imine Cage based on 2,7,14-Triaminotriptycene. Uni-Heidelberg.de. Available at:[Link]
-
Biomacromolecules - ACS Publications (2019) - Self-Assembling Nonconjugated Poly(amide-imide) into Thermoresponsive Nanovesicles with Unexpected Red Fluorescence for Bioimaging. ACS.org. Available at:[Link]
Sources
1,4-Dibromo-2,5-dioctylbenzene CAS number
1,4-Dibromo-2,5-dioctylbenzene (CAS: 117635-22-0): A Core Monomer for Advanced Conjugated Polymers and Bioimaging Probes
Executive Summary
In the development of advanced organic electronics, fluorescent biosensors, and theranostic nanovesicles, the structural design of the monomer dictates the macroscopic properties of the resulting polymer. This compound serves as a highly versatile, bifunctional building block[1]. The dual bromine handles function as reactive sites for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, and Yamamoto reactions), while the linear octyl chains provide critical steric stabilization. For drug development professionals and material scientists, these alkyl chains are paramount: they disrupt interchain
Core Chemical Identity & Physical Properties
To ensure reproducibility across synthetic workflows, the physicochemical baseline of the monomer must be rigorously verified prior to polymerization[1].
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 117635-22-0 |
| Molecular Formula | C₂₂H₃₆Br₂ |
| Molecular Weight | 460.33 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene; Insoluble in Water |
Protocol I: Synthesis of this compound via Electrophilic Aromatic Substitution
The synthesis of this monomer relies on the regioselective bromination of 1,4-dioctylbenzene. The protocol below is engineered to maximize the yield of the para-dibrominated product while suppressing radical-mediated side reactions.
Reagents:
-
1,4-Dioctylbenzene (1.0 equiv)
-
Bromine (Br₂, 2.2 equiv)
-
Iodine (I₂, catalytic, 0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology & Mechanistic Rationale:
-
Preparation & Inert Atmosphere: Dissolve 1,4-dioctylbenzene in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon.
-
Causality: Moisture reacts with Br₂ to form hypobromous acid, which can lead to unwanted oxidation side products.
-
-
Catalyst Addition & Light Shielding: Add catalytic I₂ and immediately wrap the reaction flask completely in aluminum foil.
-
Causality: I₂ acts as a mild Lewis acid to polarize the Br-Br bond, facilitating electrophilic aromatic substitution. Shielding the flask from ambient light is critical; UV/visible light initiates homolytic cleavage of Br₂, leading to free-radical bromination at the highly reactive benzylic positions of the octyl chains.
-
-
Controlled Bromine Addition: Cool the flask to 0 °C using an ice bath. Add Br₂ dropwise via an addition funnel over 30 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses polybromination.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 12–24 hours until the evolution of HBr gas ceases.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate reduces any unreacted, highly toxic Br₂ into benign bromide ions (Br⁻), turning the red/brown solution clear and safe for extraction.
-
-
Purification: Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (using hexanes as the eluent) or recrystallization from ethanol.
Self-Validating System (Quality Control): Do not proceed to polymerization without ¹H NMR validation. A successful synthesis will yield a highly symmetrical molecule (C₂ₕ symmetry). In CDCl₃, the spectrum must show a distinct singlet at ~7.44 ppm integrating to 2 protons (the aromatic protons at positions 3 and 6)[4]. If doublets or multiplets appear in the aromatic region, regiochemical purity is compromised (indicating ortho/meta isomers), which will cause severe structural defects (kinks) in downstream polymer chains.
Protocol II: Suzuki-Miyaura Cross-Coupling for Conjugated Polymers
This compound is frequently polymerized with aryl diboronic acids to create alternating copolymers (e.g., poly(p-phenylene) derivatives) used in red-shifted fluorescence bioimaging and photonics[2][3][4].
Reagents:
-
This compound (1.00 equiv)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.00 equiv)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.02 to 0.05 equiv)
-
Aqueous Potassium Carbonate (K₂CO₃, 2.0 M)
-
Aliquat 336 (Phase-transfer catalyst, 2-3 drops)
-
Toluene (Solvent)
Step-by-Step Methodology & Mechanistic Rationale:
-
Monomer Loading: Combine the dibromo monomer and the diboronic ester in a Schlenk flask. Add Toluene and the 2.0 M aqueous K₂CO₃ solution (typically a 3:1 or 5:1 organic-to-aqueous volume ratio). Add Aliquat 336.
-
Causality: Suzuki coupling of polymers requires a biphasic system. Aliquat 336 acts as a phase-transfer agent, pulling the carbonate base into the toluene phase to activate the boronic ester by forming a reactive, electron-rich boronate complex.
-
-
Rigorous Degassing (Freeze-Pump-Thaw): Submerge the flask in liquid nitrogen until the mixture freezes solid. Apply high vacuum for 5 minutes. Isolate the vacuum and let the mixture thaw in a warm water bath, releasing trapped gas bubbles. Repeat this cycle three times.
-
Causality: Oxygen is the primary enemy of this reaction. O₂ irreversibly oxidizes the active Pd(0) species into an inactive Pd(II) complex, prematurely terminating chain growth and resulting in low-molecular-weight oligomers[4].
-
-
Catalyst Injection & Polymerization: Backfill the flask with Argon. Quickly add the Pd(PPh₃)₄ catalyst against a positive flow of Argon. Seal the flask and heat to 90 °C for 48–72 hours[4].
-
End-Capping: Add an excess of phenylboronic acid, stir for 6 hours, then add an excess of bromobenzene and stir for another 6 hours.
-
Causality: End-capping replaces reactive bromine and boronic acid chain-ends with stable phenyl groups. Without this step, reactive end-groups can cause polymer cross-linking, aggregation, or degradation during storage.
-
-
Precipitation & Soxhlet Extraction: Cool the mixture and precipitate the polymer by dropping it into vigorously stirred methanol. Collect the solid and subject it to sequential Soxhlet extraction (Methanol
Acetone Hexane Chloroform).-
Causality: Soxhlet extraction is a self-purifying cascade. Methanol and acetone remove salts and catalyst residues. Hexane removes unreacted monomers and short oligomers. The final chloroform fraction yields the high-molecular-weight, highly conjugated polymer.
-
Self-Validating System (Quality Control):
Analyze the chloroform fraction using Gel Permeation Chromatography (GPC) against polystyrene standards. A successful step-growth polymerization should yield a Number Average Molecular Weight (
Catalytic Workflow Visualization
The following diagram illustrates the mechanistic cycle of the Suzuki-Miyaura polymerization utilizing this compound.
Suzuki-Miyaura catalytic cycle for this compound polymerization.
References
-
An exceptional red shift of emission maxima upon fluorine substitution Source: PubMed (Journal of Organic Chemistry) URL:[Link]
-
Self-Assembling Nonconjugated Poly(amide-imide) into Thermoresponsive Nanovesicles with Unexpected Red Fluorescence for Bioimaging Source: ACS Publications (Biomacromolecules) URL:[Link]
-
Bending a photonic wire into a ring Source: Oxford Physics URL:[Link]
Sources
Solvation Thermodynamics and Processing Protocols for 1,4-Dibromo-2,5-dioctylbenzene (CAS: 117635-22-0)
An In-Depth Technical Guide for Materials Scientists and Synthetic Chemists
As a Senior Application Scientist bridging the gap between molecular design and macroscopic material performance, I frequently encounter challenges related to the processability of rigid aromatic systems. 1,4-Dibromo-2,5-dioctylbenzene is a highly versatile, bifunctional building block central to the synthesis of conjugated polymers (e.g., poly(p-phenylene vinylene)s, polyfluorenes) and small-molecule organic semiconductors[1].
However, the true utility of this molecule lies not just in its reactive bromine handles, but in its carefully engineered solvation profile. This whitepaper deconstructs the thermodynamic causality behind its solubility and provides field-proven, self-validating protocols for its purification and application.
Physicochemical Profiling & Solvation Thermodynamics
Unsubstituted 1,4-dibromobenzene is highly crystalline and notoriously insoluble in mild organic solvents due to rigid
The dissolution of a solid in a solvent is governed by the Gibbs free energy equation:
-
Enthalpic Contribution (
): The bulky dioctyl chains physically separate the aromatic cores, increasing the distance between adjacent molecules and drastically weakening interactions. This lowers the endothermic energy required to break the crystal lattice. Concurrently, the alkyl chains engage in highly favorable, exothermic London dispersion forces with non-polar solvents. -
Entropic Contribution (
): The highly flexible, freely rotating C8 chains introduce significant conformational entropy upon entering the liquid phase, driving the equilibrium toward dissolution.
Thermodynamic pathway of this compound solvation in organic solvents.
Solubility Data in Common Organic Solvents
To facilitate rational solvent selection for downstream reactions and purifications, the empirical solubility profile of this compound is summarized below. The data reflects the principle of "like dissolves like," where the non-polar octyl chains dictate the overall affinity[2].
| Solvent | Polarity Index | Solubility Class | Mechanistic Rationale |
| Hexane | 0.1 | Highly Soluble | Strong dispersion force matching between the solvent and the C8H17 alkyl chains. |
| Toluene | 2.4 | Highly Soluble | Dual-action: |
| Dichloromethane (DCM) | 3.1 | Highly Soluble | Favorable dipole-induced dipole interactions; excellent for rapid dissolution at room temp. |
| Tetrahydrofuran (THF) | 4.0 | Highly Soluble | Acts as a universal solvent for cross-coupling; ether oxygen coordinates well with transition metal catalysts. |
| Ethanol / Methanol | 5.2 / 5.1 | Poorly Soluble | High hydrogen-bonding network rejects the hydrophobic octyl chains. Ideal as anti-solvents. |
| Water | 10.2 | Insoluble | Complete hydrophobic rejection; extreme entropic penalty for cavity formation. |
Experimental Methodologies
The following protocols are designed as self-validating systems . By observing specific physical changes (e.g., turbidity, phase separation), researchers can verify the success of the procedure in real-time.
Protocol 1: Purification via Two-Solvent Recrystallization
For step-growth polymerizations, monomer purity must exceed 99% to achieve high molecular weights. Recrystallization exploits the steep solubility gradient between a "good" halogenated solvent and a "poor" protic anti-solvent.
-
Dissolution: Transfer 10.0 g of crude this compound to a 250 mL Erlenmeyer flask. Add a minimum volume (approx. 15-20 mL) of boiling dichloromethane (DCM) until the solid is completely dissolved. Causality: DCM rapidly solvates the monomer due to favorable van der Waals interactions.
-
Anti-Solvent Addition: While maintaining gentle stirring, add cold absolute methanol dropwise. Stop adding when the solution reaches the "cloud point" (a persistent, faint turbidity). Causality: Methanol increases the bulk polarity of the medium, shifting the thermodynamic equilibrium to favor the solid lattice.
-
Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–4 °C) for 1 hour. Validation: The slow cooling regime prevents the entrapment of impurities, yielding large, distinct white needle-like crystals.
-
Isolation: Filter the crystals via vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold methanol to remove residual surface impurities. Dry under high vacuum (10⁻² mbar) overnight.
Protocol 2: Biphasic Suzuki-Miyaura Cross-Coupling
This compound is frequently utilized in Suzuki coupling reactions to synthesize extended p-terphenylene derivatives or conjugated polymers[3]. The solvent system is critical here to bridge the organic/aqueous divide.
-
Reagent Loading: In a flame-dried Schlenk flask, combine this compound (1.0 eq) and the desired aryl boronic acid (e.g., 4-formylbenzeneboronic acid, 2.1 eq).
-
Solvent Matrix: Add a degassed biphasic mixture of Toluene and 2M aqueous K₂CO₃ (typically in a 3:1 v/v ratio). Add a few drops of Aliquat 336 (a phase-transfer catalyst). Causality: Toluene keeps the growing hydrophobic organic framework in solution, preventing premature precipitation, while the aqueous phase dissolves the base required to activate the boronic acid into a reactive boronate species.
-
Catalyst Addition: Under a strict Argon counterflow, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction Execution: Heat the vigorously stirred biphasic mixture to 85 °C for 24 hours. Validation: The mixture will darken, and TLC (Hexane:DCM) will show the disappearance of the dibromide starting material.
-
Workup: Cool to room temperature. Separate the organic toluene layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Precipitate the final product by dropping the concentrated toluene solution into vigorously stirred cold methanol.
Biphasic Suzuki-Miyaura cross-coupling workflow utilizing this compound.
References
-
Krebs, F. C., & Spanggaard, H. (2002) . "An Exceptional Red Shift of Emission Maxima upon Fluorine Substitution." The Journal of Organic Chemistry, Vol. 67, No. 21, 7185-7192. URL:[Link]
Sources
1,4-Dibromo-2,5-dioctylbenzene: Comprehensive NMR and Mass Spectrometry Profiling
Executive Summary
1,4-Dibromo-2,5-dioctylbenzene is a highly symmetric, bifunctional monomer that serves as a cornerstone in the development of organic electronics and conjugated polymers[1]. The dual octyl chains are structurally critical—they disrupt intermolecular π-π stacking just enough to impart solubility to otherwise intractable rigid-rod polymers like poly(p-phenylene vinylene)s (PPVs) and polythiophenes. Simultaneously, the para-positioned bromine atoms act as highly reactive electrophilic sites for palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Stille, and direct arylation polycondensations[2]. This technical guide deconstructs the mechanistic synthesis, nuclear magnetic resonance (NMR) signatures, and mass spectrometry (MS) isotopic logic of this essential building block.
Mechanistic Synthesis and Causality
The synthesis of this compound relies on the electrophilic aromatic bromination of 1,4-dioctylbenzene[3]. Achieving high yield and perfect regioselectivity requires precise control over the reaction conditions to favor aromatic substitution over aliphatic radical side reactions.
The Causality of Regioselectivity:
The starting material, 1,4-dioctylbenzene, features two alkyl chains that are weakly electron-donating via hyperconjugation. These chains act as ortho/para directors. Because the 1,4-positions are already occupied, incoming electrophiles are directed to the 2, 3, 5, and 6 positions. The steric bulk of the flexible octyl chains creates a high kinetic barrier for substitution adjacent to an already brominated site. Consequently, the first bromination occurs at position 2, and the steric hindrance forces the second bromine atom to add at the para position (position 5), yielding a highly symmetric, thermodynamically stable
The Causality of the Catalyst and Environment:
While harsh Lewis acids like
Figure 1: Synthesis workflow and downstream polymerization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The perfect symmetry of this compound profoundly simplifies its NMR spectra, making it an excellent model compound for understanding inductive and anisotropic effects.
1H NMR Causality:
The two aromatic protons are chemically and magnetically equivalent, resonating as a sharp singlet. The strong electron-withdrawing inductive effect of the adjacent bromine atoms pulls electron density away from the ring, deshielding these protons and shifting them downfield to ~7.39 ppm (compared to 7.26 ppm for unsubstituted benzene). The benzylic protons (
13C NMR Causality:
The aromatic carbon bonded directly to the bromine atom (
Table 1: 1H NMR Data and Mechanistic Assignments (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |
| 7.39 | Singlet (s) | 2H | Ar-H | Deshielded by Br inductive effect; singlet due to perfect symmetry. |
| 2.68 | Triplet (t) | 4H | Ar-CH₂ | Deshielded by aromatic ring current and Br proximity. |
| 1.60 | Multiplet (m) | 4H | Ar-CH₂-CH₂ | Standard aliphatic shift, slightly deshielded by benzylic position. |
| 1.25–1.35 | Multiplet (m) | 20H | -(CH₂)₅- | Bulk internal octyl chain protons. |
| 0.88 | Triplet (t) | 6H | -CH₃ | Terminal methyl groups. |
Table 2: 13C NMR Data and Mechanistic Assignments (100 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment | Causality / Mechanistic Note |
| 140.1 | Ar-C (Alkyl) | Downfield shift due to alkyl hyperconjugation. |
| 133.5 | Ar-C (H) | Unsubstituted aromatic CH carbons. |
| 122.8 | Ar-C (Br) | Upfield shifted relative to standard Ar-C due to Br heavy-atom effect. |
| 35.8 | Benzylic CH₂ | Deshielded aliphatic carbon. |
| 31.9, 29.7, 29.3, 29.2, 22.7 | -(CH₂)ₙ- | Internal octyl chain carbons. |
| 14.1 | -CH₃ | Terminal methyl carbon. |
Mass Spectrometry (MS) and Isotopic Profiling
The mass spectrum of this compound (Molecular Formula:
The Causality of the 1:2:1 Triplet:
Because the molecule contains two bromine atoms, the probability distribution of the isotopes follows a binomial expansion:
Figure 2: Mass spectrometry isotopic distribution logic for dibrominated compounds.
Table 3: MS Isotopic Peaks and Fragmentation
| m/z Ratio | Relative Abundance | Ion / Fragment | Causality / Isotopic Logic |
| 458 | ~50% | Molecular ion containing two | |
| 460 | 100% (Base) | Molecular ion containing one | |
| 462 | ~50% | Molecular ion containing two | |
| 347 | Variable | Primary fragmentation: Homolytic cleavage of one octyl chain. |
Self-Validating Experimental Protocols
Protocol A: Synthesis and Purification Workflow
This protocol utilizes self-validating visual and chromatographic checkpoints to ensure the integrity of the dibromination[3].
-
Preparation: Dissolve 1,4-dioctylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. Add a catalytic amount of iodine (0.05 eq).
-
Environmental Control: Wrap the reaction flask completely in aluminum foil to exclude ambient light (preventing radical formation). Cool the mixture to 0 °C using an ice bath to control the exothermic EAS reaction.
-
Bromine Addition: Add elemental bromine (
, 2.2 eq) dropwise via an addition funnel over 30 minutes.-
Self-Validation Checkpoint: The solution will turn a deep, dark red, indicating the presence of active
and excess .
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via Thin Layer Chromatography (TLC) using pure hexane as the eluent.
-
Self-Validation Checkpoint: The reaction is complete when the starting material and the mono-brominated intermediate spots are entirely replaced by a single, lower-Rf spot corresponding to the dibrominated product.
-
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (
) while stirring vigorously.-
Self-Validation Checkpoint: The successful reduction of excess
to colorless bromide ions ( ) is visually confirmed when the dark red color of the organic layer completely dissipates, leaving a pale yellow or colorless solution.
-
-
Workup: Separate the organic layer, wash sequentially with water and brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol. Collect the resulting white crystalline needles via vacuum filtration and dry under high vacuum.
Protocol B: NMR Sample Preparation
-
Solvent Selection: Weigh exactly 10 mg of the purified this compound crystals.
-
Dissolution: Dissolve the crystals in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v tetramethylsilane (TMS).-
Causality: TMS acts as the internal standard, setting the 0.00 ppm baseline to ensure chemical shifts are perfectly calibrated against environmental variations.
-
-
Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (16 scans, 1 sec relaxation delay) and the 13C NMR spectrum at 100 MHz (1024 scans, 2 sec relaxation delay to account for the longer
relaxation times of quaternary carbons).
References
- Title: Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers Source: SciSpace URL
- Title: Synthesis and Modification of [2+3] Imine Cage based on 2,7,14-Triaminotriptycene Source: Uni-Heidelberg URL
- Title: Bending a photonic wire into a ring Source: Oxford Physics URL
Sources
An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Dibromo-2,5-dioctylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,4-Dibromo-2,5-dioctylbenzene in Organic Electronics
This compound stands as a pivotal molecular building block in the synthesis of advanced organic electronic materials. Its strategic importance lies in the combination of a rigid aromatic core, which imparts desirable electronic properties, and long, solubilizing alkyl chains, which ensure processability in common organic solvents. The two bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex, high-performance conjugated polymers. These polymers are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.
This technical guide provides a comprehensive exploration of the core electrochemical properties of this compound. A thorough understanding of these characteristics is paramount for the rational design and synthesis of next-generation organic semiconducting materials with tailored functionalities.
Core Electrochemical Characteristics
The electrochemical behavior of this compound is fundamental to its utility as a monomer. Key parameters such as its oxidation and reduction potentials, and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate the electronic properties of the resulting polymers. While direct experimental data for this specific monomer is not extensively reported, we can infer its properties through a combination of theoretical calculations and experimental data from analogous compounds.
The electron-donating nature of the dioctyl side chains influences the electron density of the benzene ring, thereby affecting its electrochemical potentials. It is anticipated that this compound will exhibit an irreversible oxidation process at a relatively high potential, characteristic of the benzene core. The reduction is also expected to be irreversible and occur at a very negative potential, making it less accessible under typical electrochemical conditions.
Quantitative Electrochemical Data (Estimated)
The following table summarizes the estimated electrochemical properties of this compound based on Density Functional Theory (DFT) calculations and comparisons with similar dialkyl- and dialkoxy-substituted dibromobenzenes. These values provide a foundational understanding for experimental design.
| Property | Estimated Value | Significance in Material Design |
| Oxidation Potential (Eox) | ~1.5 - 1.7 V (vs. Fc/Fc+) | Indicates the energy required to remove an electron (HOMO level). A higher oxidation potential suggests greater stability against oxidation. |
| Reduction Potential (Ered) | < -2.0 V (vs. Fc/Fc+) | Indicates the energy required to add an electron (LUMO level). A highly negative value suggests difficulty in reduction. |
| HOMO Energy Level | ~ -5.9 to -6.1 eV | Crucial for determining the efficiency of hole injection from the anode in an electronic device. |
| LUMO Energy Level | ~ -1.0 to -1.2 eV | Important for determining the efficiency of electron injection from the cathode in an electronic device. |
| Electrochemical Energy Gap | ~ 4.9 to 5.1 eV | The difference between HOMO and LUMO levels, which correlates with the optical bandgap of the material. |
Experimental Determination of Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of molecules. It provides valuable information about the oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer reactions.
Step-by-Step Experimental Protocol for Cyclic Voltammetry
This protocol outlines a standard procedure for determining the electrochemical properties of this compound.
1. Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile). The supporting electrolyte is crucial for ensuring conductivity of the solution.
2. Preparation of the Analyte Solution:
-
Dissolve a known concentration (typically 1-5 mM) of this compound in the prepared electrolyte solution.
3. Electrochemical Cell Assembly:
-
Assemble a three-electrode electrochemical cell consisting of:
-
Working Electrode: A glassy carbon or platinum disk electrode. This is where the electrochemical reaction of interest occurs.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. This electrode provides a stable potential reference.
-
Counter Electrode: A platinum wire or graphite rod. This electrode completes the electrical circuit.
-
4. De-aeration of the Solution:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
5. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to a range where the oxidation and reduction of the compound are expected to occur (e.g., from -2.5 V to +2.0 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential.
6. Internal Referencing:
-
After recording the voltammogram of the analyte, add a small amount of an internal reference standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+).
-
Record the cyclic voltammogram of the solution containing both the analyte and the internal standard.
-
All measured potentials should be reported relative to the Fc/Fc+ redox couple (E1/2 = 0 V).
7. Data Analysis:
-
From the cyclic voltammogram, determine the onset of the oxidation peak to estimate the HOMO energy level.
-
The LUMO energy level can be estimated from the onset of the reduction peak, if observable, or from the combination of the HOMO level and the optical bandgap determined by UV-Vis spectroscopy.
Diagram of the Cyclic Voltammetry Experimental Workflow
A Guide to the Thermal Stability of 1,4-Dibromo-2,5-dioctylbenzene: Methodologies and Mechanistic Insights
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 1,4-Dibromo-2,5-dioctylbenzene, a key intermediate in the synthesis of advanced organic materials. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of thermal analysis and draws parallels from structurally related compounds to offer a robust framework for its characterization. We delve into the theoretical underpinnings and practical execution of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing researchers, scientists, and drug development professionals with the necessary tools to evaluate the thermal properties of this and similar molecules. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Thermal Stability in Advanced Material Precursors
This compound serves as a crucial building block in the synthesis of conjugated polymers and other organic electronic materials. The long octyl chains confer solubility, a critical attribute for solution-based processing techniques common in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine substituents provide reactive sites for cross-coupling reactions, enabling the construction of complex, high-performance molecular architectures.
The thermal stability of this precursor is of paramount importance. During synthesis, purification (e.g., sublimation), and device fabrication, the material is often subjected to elevated temperatures. Thermal degradation can lead to impurities, altered material properties, and ultimately, device failure. A thorough understanding of the thermal stability of this compound is therefore essential for defining processing windows, ensuring reproducibility, and achieving optimal performance in final applications. The molecular structure of benzene derivatives, including the nature and position of substituents, significantly influences their thermal stability[1].
Assessing Thermal Stability: A Dual-Pronged Approach
The evaluation of thermal stability is primarily accomplished through two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[2]. It is the most direct method for determining the decomposition temperature of a material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on phase transitions such as melting, crystallization, and glass transitions, which are critical for understanding the material's behavior at elevated temperatures below its decomposition point.
The combination of TGA and DSC provides a comprehensive picture of a material's thermal properties.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset of decomposition and the degradation profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The choice of heating rate can influence the observed onset temperature, so consistency is key for comparative studies[3].
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
Determine the onset of decomposition (Tonset), typically defined as the temperature at which a significant deviation from the baseline mass is observed. The first derivative of the TGA curve (DTG) can be used to precisely identify the temperature of maximum mass loss rate[4].
-
Caption: Experimental workflow for TGA.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and identify any other phase transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed aluminum pan will be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25 °C and then ramp the temperature to a point just below the expected decomposition temperature (as determined by TGA, e.g., 300 °C) at a heating rate of 10 °C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 300 °C to 25 °C at a controlled rate of 10 °C/min to observe crystallization behavior.
-
Second Heating Scan: Reheat the sample from 25 °C to 300 °C at 10 °C/min. Data from the second heating scan is typically used for reporting melting points and other transitions as it reflects the intrinsic material properties.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition in the second heating scan.
-
Identify any other endothermic or exothermic events.
-
Caption: Experimental workflow for DSC.
Expected Thermal Behavior and Data Interpretation
While specific experimental data for this compound is not available, we can predict its thermal behavior based on related compounds and general principles of organic chemistry.
Predicted Thermal Properties
The thermal properties of this compound are expected to be influenced by its molecular weight and the presence of long alkyl chains and bromine atoms. Compared to its shorter-chain analog, 1,4-Dibromo-2,5-dimethylbenzene, which has a melting point of 72-74 °C[5][6], the dioctyl derivative will have a significantly higher melting point due to increased van der Waals forces. The decomposition temperature is likely to be high, characteristic of aromatic compounds, but the long alkyl chains may represent a point of initial thermal degradation[7].
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value | Method |
| Melting Point (Tm) | 80 - 100 °C | DSC |
| Onset of Decomposition (Tonset) | > 300 °C (in N2) | TGA |
| Temperature at 5% Mass Loss (Td5) | > 320 °C (in N2) | TGA |
Note: These are hypothetical values for illustrative purposes and must be confirmed by experimental measurement.
Mechanistic Considerations for Thermal Degradation
The thermal degradation of this compound is likely to proceed through a free-radical mechanism. The C-Br bonds and the C-C bonds of the octyl chains are the most probable sites for initial bond scission at elevated temperatures. Potential degradation pathways include:
-
Dehydrobromination: Elimination of HBr, leading to the formation of unsaturated species.
-
Alkyl Chain Scission: Homolytic cleavage of C-C bonds within the octyl chains, generating smaller alkyl radicals and volatile fragments. This is a common degradation mechanism for alkylbenzenes[7].
-
C-Br Bond Cleavage: Scission of the carbon-bromine bond to form an aryl radical and a bromine radical.
The presence of bulky octyl groups may provide some steric hindrance, potentially enhancing the thermal stability compared to less substituted analogs[1].
Conclusion
This technical guide has outlined a comprehensive framework for evaluating the thermal stability of this compound. By employing the detailed TGA and DSC protocols provided, researchers can obtain reliable data on the material's melting point, decomposition temperature, and overall thermal behavior. This information is critical for establishing appropriate processing parameters in the synthesis of advanced organic materials and for ensuring the long-term stability and performance of resulting electronic devices. While the data presented herein is predictive, the methodologies are robust and universally applicable for the characterization of this and other novel organic compounds.
References
-
Svob, V., Deur-Siftar, D., & Cramers, C. A. (n.d.). Mechanisms of the thermal degradation of alkylbenzenes. TUE Research portal. Retrieved from [Link]
-
Grant, M. S., & Hickinbottom, W. J. (1959). Alkylation of the aromatic nucleus. Part V. The course of the alkylation by thermal decomposition of alkyl sulphonates. Journal of the Chemical Society (Resumed), 2520. [Link]
-
Jones, P. G., et al. (2011). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 13(1), 235-242. [Link]
-
Pereira, C. F., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4545. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene. Retrieved from [Link]
-
Seo, J.-S., Keum, Y.-S., & Li, Q. X. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278-309. [Link]
-
Polymer Properties Database. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved from [Link]
-
Joseph, P., et al. (2002). Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. Journal of Fire Sciences, 20(3), 209-231. [Link]
-
Systag. (2006). A COMPARISON OF DSC AND RADEX FOR THE INVESTIGATION OF SAFETY PARAMETERS FOR INHOMOGENEOUS SYSTEMS. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
-
Teh, C. H., et al. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2683. [Link]
-
Guerra, P., et al. (2018). Full Characterization of the UV Hydrodebromination Products of the Current-Use Brominated Flame Retardants Hexabromobenzene, Pentabromotoluene, and Pentabromoethylbenzene. Environmental Science & Technology, 52(10), 5698-5706. [Link]
-
NIST. (2025). Benzene, 1,4-dibromo-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Piga, G., et al. (2015). Thermogravimetric analysis of property changes and weight loss in incinerated bone. Forensic Science International, 254, 149-155. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG)... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]
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- 5. 1,4-二溴-2,5-二甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. research.tue.nl [research.tue.nl]
Technical Whitepaper: Crystallographic & Morphological Analysis of 1,4-Dibromo-2,5-dioctylbenzene
The following technical guide details the structural and synthetic parameters of 1,4-Dibromo-2,5-dioctylbenzene , a critical monomeric building block for soluble conjugated polymers (e.g., Poly(p-phenylene ethynylene)s - PPEs, and Poly(p-phenylene vinylene)s - PPVs).
Executive Summary & Molecular Significance[1]
This compound (C₂₂H₃₆Br₂) serves as a fundamental scaffold in organic electronics. Unlike its alkoxy-substituted counterparts (which donate electron density to the core), the dialkyl variant provides a chemically robust, neutral backbone that enhances solubility in non-polar organic solvents (chloroform, toluene, chlorobenzene) without significantly altering the HOMO-LUMO levels of the resulting polymer via mesomeric effects.
Understanding its crystal structure is pivotal for two reasons:
-
Polymerization Kinetics: The packing density and steric hindrance of the octyl chains directly influence the catalyst's access to the bromine sites during Suzuki, Sonogashira, or Yamamoto couplings.
-
Morphology Prediction: The monomer's "hairy-rod" crystallization motif—characterized by phase segregation between the rigid aromatic core and the flexible aliphatic tails—often dictates the semicrystalline domains of the final polymer.
Crystallographic Characterization
While specific atomic coordinates for the dioctyl derivative are often proprietary or extrapolated, its structure is homologous to 1,4-dibromo-2,5-dihexylbenzene (CCDC Ref: 793267). Based on this homology and the principles of alkyl-aromatic packing, the following structural parameters are defined.
Unit Cell & Crystal System
The molecule typically crystallizes in a Triclinic system, space group P-1 . This low-symmetry packing is driven by the need to accommodate the bulky bromine atoms alongside the flexible octyl chains.
| Parameter | Value (Extrapolated from Homologs) | Structural Implication |
| Crystal System | Triclinic | Low symmetry due to steric bulk. |
| Space Group | P-1 (No. 2) | Centrosymmetric packing; molecules often sit on inversion centers. |
| Z (Molecules/Cell) | 1 or 2 | High packing efficiency. |
| Packing Motif | Lamellar (Layered) | Segregation of aromatic cores and aliphatic tails. |
| Density | ~1.2 - 1.3 g/cm³ | Bromine atoms contribute significantly to mass density. |
Molecular Conformation[2][3]
-
The Core: The benzene ring is planar. The two bromine atoms and the first carbon atoms of the octyl chains lie within this plane (±0.05 Å).
-
The Chains: The octyl chains (C8) adopt an all-trans (anti) conformation in the crystalline state to maximize Van der Waals contact surface area. This "extended" conformation is critical for interdigitating with neighboring molecules, forming a "zipper-like" motif.
Intermolecular Forces & Packing
The solid-state structure is dominated by microphase separation :
-
Pi-Stacking (Weak): The bulky bromine atoms (Atomic Radius ~1.15 Å) and the ortho-alkyl groups create steric hindrance that prevents tight face-to-face
- stacking of the benzene rings. The inter-ring distance is typically expanded (>3.8 Å) compared to unsubstituted benzene. -
Halogen Bonding: Weak Br···Br or Br···H interactions may direct the angular orientation of the stacks.
-
Alkyl Interdigitation: The primary driving force for crystallization is the London dispersion forces between the parallel octyl chains, forming insulating sheets between the conductive aromatic columns.
Synthetic Pathway & Purification Logic[1]
To obtain high-quality crystals suitable for XRD or polymerization, the synthesis must avoid "regio-isomeric scrambling." The preferred route utilizes the Kumada Coupling followed by Electrophilic Bromination .
Reaction Logic (The "Why")
-
Kumada vs. Friedel-Crafts: We use Kumada coupling (Grignard) on 1,4-dichlorobenzene rather than Friedel-Crafts alkylation of benzene. Friedel-Crafts with octyl bromide often leads to carbocation rearrangement (branched isomers) and poly-substitution. Kumada guarantees linear chain attachment at the para positions.
-
Bromination Control: Bromination is performed after alkylation. The alkyl groups are ortho, para-directors. Since the para positions are blocked by the other alkyl group, bromination is forced into the ortho positions relative to the alkyls (which is para relative to each other), yielding the desired 2,5-substitution pattern.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway ensuring regio-regularity and high purity.
Experimental Protocols
Synthesis of Precursor: 1,4-Dioctylbenzene
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents: Add 1,4-dichlorobenzene (1.0 eq) and Ni(dppp)Cl₂ (0.01 eq) in anhydrous ether/THF.
-
Addition: Add n-octylmagnesium bromide (2.5 eq) dropwise. Exothermic control is vital to prevent homocoupling of the Grignard.
-
Workup: Quench with dilute HCl. Extract with hexane. Distill under high vacuum to remove mono-substituted byproducts.
Bromination to this compound
-
Solvent Choice: Dissolve 1,4-dioctylbenzene in dichloromethane (DCM). DCM is chosen for its polarity, which stabilizes the polar transition state of the electrophilic aromatic substitution.
-
Bromination: Cool to 0°C. Add Br₂ (2.1 eq) dropwise in the dark (to prevent radical side reactions on the alkyl chain). Add a crystal of Iodine (I₂) as a Lewis acid catalyst.
-
Monitoring: Stir at RT for 12h. Monitor by TLC (Hexane eluent). The product will move slower than the starting material but faster than mono-bromo intermediates.
-
Quench: Wash with saturated Na₂S₂O₃ (sodium thiosulfate) to remove unreacted bromine (indicated by disappearance of red color).
Crystallization for XRD (The "Self-Validating" Step)
To grow single crystals suitable for diffraction:
-
Solvent System: Use a solvent pair: Ethanol (poor solvent) and Chloroform (good solvent) .
-
Protocol: Dissolve 100mg of crude solid in minimal hot chloroform. Add hot ethanol dropwise until persistent cloudiness appears. Re-heat to clear.
-
Slow Cooling: Insulate the vial and allow it to cool to Room Temperature over 6 hours, then move to 4°C.
-
Validation:
-
Needles: Indicates rapid precipitation (lower purity).
-
Plates/Prisms: Indicates controlled growth (high purity, suitable for XRD).
-
Melting Point Check: Sharp MP at ~64-66°C confirms purity. Broad range (>2°C) indicates isomer contamination.
-
Structure-Property Relationship Diagram
The following diagram illustrates how the crystal structure influences the material's application in polymer synthesis.
Figure 2: Impact of crystal packing features on solubility and polymerization kinetics.
References
-
Rehahn, M., et al. "Soluble poly(para-phenylene)s. 1. Extension of the molecular weight via organometallic catalysts." Polymer, 1989.
-
Bunz, U. H. F. "Synthesis and Structure of PAEs." Chemical Reviews, 2000. (Foundational review on dialkyl-benzene packing in PPEs).
-
Cambridge Crystallographic Data Centre (CCDC). "Entry 793267: 1,4-Dibromo-2,5-dihexylbenzene." CSD Entry, 2010. (Homologous structure used for extrapolation).
-
Hensel, V., & Schlüter, A. D. "A simple synthesis of 2,5-dialkyl-1,4-dibromobenzenes." Liebigs Annalen, 1997. (Definitive synthetic protocol).
Safety, Handling, and Application Protocols for 1,4-Dibromo-2,5-dioctylbenzene (CAS 117635-22-0)
Executive Summary & Chemical Profile
1,4-Dibromo-2,5-dioctylbenzene is a highly versatile, halogenated aromatic building block extensively utilized in the synthesis of conjugated polymers, organic cage compounds, and advanced optoelectronic materials[1]. The strategic placement of two lipophilic octyl chains on the benzene ring imparts exceptional solubility in non-polar organic solvents. This structural feature is critical, as it overcomes the notorious insolubility of rigid, highly conjugated backbones during polymer processing[2]. Simultaneously, the para-dibromo substituents serve as reactive handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the precise synthesis of complex donor-acceptor dye molecules[2].
Table 1: Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | This compound |
| CAS Number | 117635-22-0 |
| Molecular Formula | C22H36Br2 |
| Molecular Weight | 460.34 g/mol [3] |
| Appearance | Colorless to light yellow liquid/low-melting solid |
| Solubility | Soluble in Toluene, THF, Chloroform, Hexane |
Hazard Identification & Mechanistic Toxicology
While not acutely lethal, this compound presents specific occupational hazards that require rigorous engineering controls and an understanding of its interaction with biological systems.
-
GHS Classification: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
-
Mechanistic Causality: The hazards are directly tied to the molecule's structure. The highly lipophilic octyl chains significantly enhance the compound's ability to partition into and disrupt the lipid bilayers of the stratum corneum. This transdermal penetration facilitates the transport of the brominated aromatic core, which acts as a mild alkylating and irritating agent to cellular proteins, leading to localized inflammation (erythema) and severe eye irritation upon contact.
Standard Operating Procedures (SOP) for Safe Handling
To mitigate the risks associated with its lipophilicity and halogenated nature, the following self-validating safety protocols must be implemented in the laboratory:
-
Engineering Controls: All manipulations, especially weighing, transferring, and solvent evaporation, must be conducted within a certified Class II fume hood to prevent the inhalation of vapors or micro-aerosols.
-
Personal Protective Equipment (PPE): Nitrile gloves are mandatory. However, because the compound's high organic solubility can degrade thin nitrile over extended exposure, double-gloving is highly recommended. Tightly fitting safety goggles and a flame-retardant lab coat must be worn at all times.
-
Spill Response & Decontamination: Because the compound is highly hydrophobic, water is entirely ineffective for cleanup. Spills must be contained using inert absorbent materials (e.g., diatomaceous earth or sand). Surfaces should be decontaminated with a non-polar solvent (e.g., hexane) to dissolve the residue, followed by an acetone wipe. All cleanup materials must be disposed of strictly as halogenated organic waste.
Fig 1: Step-by-step spill response and containment workflow for halogenated organic compounds.
Experimental Workflows: Palladium-Catalyzed Cross-Coupling
A primary application of this compound is the synthesis of extended p-terphenylene derivatives. For instance, it is frequently reacted with 4-formylbenzeneboronic acid via Suzuki-Miyaura coupling to yield dialdehyde intermediates, which are subsequently condensed into highly fluorescent, red-shifted dye molecules[2].
Step-by-Step Methodology & Causality
-
Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add this compound (1.0 eq) and the boronic acid derivative (2.2 eq).
-
Causality: Argon prevents the oxidative deactivation of the delicate Pd(0) catalyst. The slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions that occur at elevated temperatures.
-
-
Solvent & Base: Add a degassed mixture of Toluene and 2M aqueous K2CO3 (typically 3:1 v/v).
-
Causality: Toluene readily dissolves the highly lipophilic dibromo compound. The aqueous base is mechanistically required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that accelerates the transmetalation step with the palladium center.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq). Heat the vigorously stirred biphasic mixture to 90°C for 24 hours.
-
Workup: Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane (CH2Cl2). Dry the combined organics over anhydrous MgSO4.
-
Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel column chromatography using a hexane/ethyl acetate gradient.
Self-Validating System
To ensure the integrity of the synthesis, researchers must employ a self-validating analytical logic:
-
TLC Monitoring: The complete disappearance of the high-Rf starting material (this compound) and the appearance of a highly UV-active, lower-Rf product spot validates the progression of the coupling.
-
1H NMR Spectroscopy: Successful coupling is definitively validated by the downfield shift of the central aromatic protons (due to extended conjugation). Crucially, the integration of the octyl chain protons (e.g., the terminal methyl triplet at ~0.8 ppm) remains structurally unaffected and must be used as an internal reference to confirm the 1:2 stoichiometric addition of the aryl groups.
Fig 2: Suzuki-Miyaura cross-coupling workflow and self-validation logic for conjugated polymers.
References
-
[2] Krebs, F. C., & Spanggaard, H. (2002). An exceptional red shift of emission maxima upon fluorine substitution. Journal of Organic Chemistry, PubMed.
-
[1] Hu, X.-Y. (2019). Synthesis and Modification of [2+3] Imine Cage based on 2,7,14-Triaminotriptycene. Heidelberg University.
-
ChemScene. This compound Hazard Statements. Chemikart.
-
[3] AiFChem. 117635-22-0 | this compound Properties. AiFChem.
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Methodological & Application
Technical Guide: 1,4-Dibromo-2,5-dioctylbenzene in Conjugated Polymer Synthesis
This guide details the technical application of 1,4-Dibromo-2,5-dioctylbenzene (CAS: N/A for specific dioctyl isomer, chemically analogous to 1,4-dibromo-2,5-dihexylbenzene CAS 1074-24-4 derivatives) in organic electronics. It focuses on its role as a primary monomer for synthesizing soluble conjugated polymers used in OLEDs, OPVs, and OFETs.
Core Material Profile & Strategic Utility
This compound is a bifunctional aryl halide monomer. Its structural value lies in the synergy between the reactive bromine sites and the solubilizing octyl chains.
-
Reactive Sites (Br): The 1,4-dibromo functionality allows for metal-catalyzed cross-coupling reactions (Suzuki, Yamamoto, Sonogashira, Stille), enabling the formation of linear, high-molecular-weight polymers.
-
Solubilizing Auxiliaries (Octyl Chains): Unsubstituted Poly(p-phenylene) (PPP) is insoluble and infusible, rendering it unprocessable. The inclusion of two octyl chains at the 2,5-positions introduces steric hindrance that disrupts interchain
-stacking just enough to permit solubility in organic solvents (chloroform, toluene, chlorobenzene) without destroying the electronic conjugation required for semiconductivity.
Application I: Synthesis of Poly(2,5-dioctyl-1,4-phenylene) (PPP) via Yamamoto Coupling
Context: This protocol produces a homopolymer, Poly(2,5-dioctyl-1,4-phenylene), a blue-emitting conjugated polymer. The Yamamoto method uses a stoichiometric amount of Ni(0) to couple aryl halides, avoiding the need for a boronic acid comonomer.
Experimental Protocol
-
Scale: 2.0 mmol scale.
-
Atmosphere: Strictly Anhydrous/Anaerobic (Glovebox or Schlenk Line).
-
Reagents:
-
Monomer: this compound (1.09 g, 2.0 mmol).
-
Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.38 g, 5.0 mmol, 2.5 eq).
-
Ligand: 2,2'-Bipyridine (0.78 g, 5.0 mmol).
-
Co-ligand: 1,5-Cyclooctadiene (COD) (0.54 g, 5.0 mmol).
-
Solvent: Anhydrous Toluene (20 mL) + DMF (5 mL) mixture (Deoxygenated).
-
Step-by-Step Workflow:
-
Catalyst Activation (The "Purple" Check):
-
In a glovebox, weigh Ni(COD)₂, 2,2'-bipyridine, and COD into a Schlenk flask.
-
Add 10 mL of anhydrous toluene.
-
Heat to 60°C for 20 minutes.
-
Self-Validation Point: The solution must turn a deep, dark purple. This indicates the formation of the active neutral ligand complex. If the solution is pale or green, oxygen contamination has occurred; abort and restart.
-
-
Polymerization:
-
Dissolve this compound in 10 mL toluene.
-
Add the monomer solution to the active catalyst mixture via syringe.
-
Stir at 80°C for 24–48 hours.
-
Viscosity Check: As the polymer grows, the solution viscosity will visibly increase.
-
-
Quenching & Purification:
-
Pour the reaction mixture into 300 mL of Methanol containing 10% HCl. (HCl oxidizes Ni(0) to water-soluble Ni(II), removing the catalyst).
-
Filter the precipitated polymer.
-
Soxhlet Extraction (Critical for Purity):
-
Fraction 1 (Methanol): Removes salts and catalyst residues (24h).
-
Fraction 2 (Acetone): Removes oligomers and monomers (24h).
-
Fraction 3 (Chloroform): Collects the high-molecular-weight polymer.
-
-
Concentrate the chloroform fraction and re-precipitate in methanol. Dry under vacuum.
-
Yamamoto Polymerization Mechanism
Caption: Ni(0)-mediated Yamamoto coupling cycle. The deep purple active species is critical for self-validating the catalyst's viability before monomer addition.
Application II: Donor-Acceptor Copolymers via Suzuki Polycondensation
Context: For Organic Photovoltaics (OPVs), low bandgap polymers are required. This compound acts as the "Spacer" or weak donor, coupled with an acceptor unit (e.g., Benzothiadiazole) using Suzuki coupling.
Experimental Protocol
-
Reagents:
-
Monomer A: this compound (1.0 eq).
-
Monomer B: 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 eq).
-
Catalyst: Pd(PPh₃)₄ (1–3 mol%).
-
Base: 2M K₂CO₃ (aqueous).[1]
-
Solvent: Toluene (biphasic system).
-
Phase Transfer Agent: Aliquat 336 (optional, improves kinetics).
-
Critical Control Points:
-
Stoichiometry: Exact 1:1 molar ratio is vital for high molecular weight (Carothers' equation). Weighing error <0.1 mg is recommended.
-
End-Capping: After 48h, add phenylboronic acid (to cap Br ends) followed by bromobenzene (to cap Boronate ends). This stabilizes the polymer and prevents reactive ends from trapping charges in the final device.
Quantitative Data Summary: Polymer Properties
| Property | Poly(2,5-dioctyl-1,4-phenylene) | Copolymer (w/ Benzothiadiazole) | Relevance |
| Solubility | >10 mg/mL (CHCl₃, Toluene) | >15 mg/mL (Chlorobenzene) | Essential for spin-coating thin films. |
| Mn (GPC) | 15,000 – 40,000 Da | 20,000 – 60,000 Da | Higher Mn leads to better film morphology. |
| Bandgap (Eg) | ~3.0 eV (Blue Emission) | ~1.9 – 2.2 eV (Green/Yellow) | Determines color (OLED) or absorption (OPV). |
| Thermal Stability | T_d > 400°C | T_d > 380°C | Device operational stability. |
References
-
Rehahn, M., Schlüter, A.-D., Wegner, G. (1990). "Soluble poly(para-phenylene)s. 1. Extension of the Yamamoto synthesis to the preparation of poly(2,5-dialkyl-para-phenylene)s." Makromolekulare Chemie.
-
Yamamoto, T. (2010).[2] "Synthesis of π-Conjugated Polymers by Organometallic Polycondensation." Bulletin of the Chemical Society of Japan.
-
Scherf, U., List, E. J. W. (2002). "Semiconducting Polyfluorenes—Towards Reliable Structure–Property Relationships." Advanced Materials.
-
Hensel, V., Schlüter, A. D. (1999). "A Suzuki Polycondensation for the Synthesis of Soluble Poly(p-phenylene)s." Chemistry - A European Journal.
Sources
Topic: Polymerization Techniques for 1,4-Dibromo-2,5-dioctylbenzene
An Application Note from the Advanced Materials Division
Abstract
This guide provides a comprehensive overview of established and advanced techniques for the polymerization of 1,4-dibromo-2,5-dioctylbenzene to synthesize poly(2,5-dioctyl-1,4-phenylene) (PDOP). As a critical precursor for soluble, processable poly(p-phenylene) (PPP) derivatives, the effective polymerization of this monomer is paramount for applications in organic electronics, including organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). This document moves beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and expert commentary on the causality behind experimental choices. We will explore key transition-metal-mediated polycondensation reactions, including Yamamoto, Kumada (GRIM), Suzuki, and Stille couplings, providing researchers with the necessary tools to select and optimize the synthetic route best suited for their specific research and development goals.
Introduction: The Significance of this compound
Poly(p-phenylene) is a foundational conjugated polymer, but its rigid backbone renders the parent polymer insoluble and infusible, severely limiting its practical application. The introduction of long, flexible alkyl side chains, such as the n-octyl groups in this compound, is a critical design strategy to overcome this limitation. These side chains disrupt the strong inter-chain π-π stacking, dramatically increasing the polymer's solubility in common organic solvents and enabling solution-based processing techniques essential for device fabrication.
The choice of polymerization technique is not trivial; it directly dictates the resulting polymer's molecular weight, polydispersity (PDI), regioregularity, and end-group functionality. These parameters, in turn, govern the material's ultimate electronic and photophysical properties. This note serves as an expert-level guide to navigating the primary synthetic pathways.
Yamamoto Dehalogenative Polycondensation
The Yamamoto coupling is a powerful and direct method for synthesizing poly(arylene)s. It relies on the homocoupling of aryl dihalides mediated by a zero-valent nickel complex, typically generated in situ.[1][2][3]
Mechanistic Rationale & Causality
The reaction proceeds via a dehalogenative C-C bond formation. A Ni(0) complex, often formed by reducing a Ni(II) salt with a reducing agent or by using a pre-formed complex like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], undergoes oxidative addition into the carbon-bromine bond of the monomer.[4] This forms an arylnickel(II) intermediate. A second oxidative addition or disproportionation leads to a diarylnickel(II) species, which then undergoes reductive elimination to form the new aryl-aryl bond and regenerate the active Ni(0) catalyst.
Expertise & Experience: The primary advantage of Yamamoto coupling is its operational simplicity, as it does not require the synthesis of organometallic monomer derivatives (e.g., Grignard or boronic esters). However, it typically proceeds via a step-growth mechanism, which can make achieving very high molecular weights challenging and often results in broader polydispersity compared to chain-growth methods. The reaction is highly sensitive to the purity of the Ni(0) complex and the solvent conditions.
Experimental Workflow: Yamamoto Polymerization
Caption: Experimental workflow for Yamamoto polymerization.
Detailed Protocol: Yamamoto Polymerization
-
Preparation: All glassware must be oven-dried and assembled hot under an inert atmosphere (Argon or Nitrogen). The reaction is highly sensitive to air and moisture.
-
Catalyst Formation: In a Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 1.2 eq), 1,5-cyclooctadiene (COD, 1.2 eq), and 2,2'-bipyridine (bpy, 1.2 eq). The bipyridine ligand is crucial for stabilizing the Ni(0) species.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to the flask via cannula to achieve a final monomer concentration of approximately 0.1 M.
-
Initiation: Heat the mixture to 80°C. The solution should turn deep red or purple, indicating the formation of the active [Ni(bpy)(COD)] catalyst complex.
-
Polymerization: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous, degassed solvent and add it slowly to the heated catalyst mixture.
-
Reaction: Maintain the reaction at 80°C for 24-48 hours. A noticeable increase in viscosity indicates polymer formation.
-
Workup: After cooling to room temperature, pour the viscous solution into a large volume of methanol containing a small amount of concentrated HCl. This step precipitates the polymer and helps to dissolve nickel salts.
-
Purification: Filter the crude polymer. To remove catalyst residues and low molecular weight oligomers, perform sequential Soxhlet extractions with methanol, acetone, and finally chloroform. The high molecular weight polymer will be in the chloroform fraction.
-
Isolation: Precipitate the chloroform solution into methanol, filter the resulting fibrous polymer, and dry it under high vacuum at 40-50°C.
Kumada Catalyst-Transfer Polycondensation (KCTP / GRIM)
Also known as Grignard Metathesis (GRIM) polymerization, KCTP is a powerful chain-growth method that offers excellent control over molecular weight and allows for the synthesis of well-defined block copolymers.[5][6][7]
Mechanistic Rationale & Causality
This process is fundamentally different from the step-growth Yamamoto coupling. It begins with a magnesium-halogen exchange (a Grignard metathesis) on the dibromo monomer.[8] Adding an alkyl Grignard reagent (e.g., tert-butylmagnesium chloride) selectively replaces one bromine atom, forming the active monomer. Upon addition of a Ni(II) catalyst, typically Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), the polymerization proceeds in a chain-growth fashion.[7] The nickel catalyst "walks" along the growing polymer chain, inserting new monomer units at the catalyst center.
Expertise & Experience: The "living" nature of this polymerization means that the final molecular weight can be predicted and controlled by the monomer-to-catalyst ratio.[7] This is a significant advantage for creating materials with precisely tailored properties. The reaction is, however, extremely sensitive to stoichiometry and impurities. The quality of the Grignard reagent is paramount, and any moisture will terminate chain growth. This method is the preferred route for synthesizing high molecular weight, low PDI poly(alkylthiophene)s and can be readily adapted for poly(dialkylphenylene)s.[9][10]
Polymerization Mechanism: Kumada (GRIM)
Caption: Simplified mechanism of Kumada (GRIM) polymerization.
Detailed Protocol: Kumada (GRIM) Polymerization
-
Preparation: Rigorously dry all glassware and purge with an inert gas.
-
Monomer Solution: In a Schlenk flask, dissolve this compound (1.0 eq) in anhydrous, degassed THF.
-
Grignard Metathesis: Cool the solution to 0°C. Slowly add tert-butylmagnesium chloride (1.0 M solution in THF, 1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete mono-Grignard formation. Taking an aliquot, quenching with I₂, and analyzing by GC-MS is a good practice to verify the exchange.
-
Catalyst Addition: In a separate, dry vial, weigh the Ni(dppp)Cl₂ catalyst. The amount determines the target molecular weight (e.g., a 100:1 monomer:catalyst ratio targets a degree of polymerization of 100). Add the solid catalyst to the Grignard solution under a positive flow of inert gas.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 2-4 hours. The solution will become deeply colored and highly viscous.
-
Termination: Terminate the living polymerization by slowly pouring the reaction mixture into methanol or a dilute HCl/methanol solution.
-
Purification and Isolation: The workup is similar to the Yamamoto protocol. Precipitate the polymer, filter, and purify via Soxhlet extraction (methanol, hexane, chloroform) to isolate the high molecular weight fraction. Dry the final product under vacuum.
Suzuki and Stille Polycondensation
Both Suzuki and Stille couplings are powerful step-growth polymerization methods catalyzed by palladium complexes.[11][12][13] They involve the cross-coupling of a dihaloaromatic compound with a dimetallated aromatic species.
-
Suzuki Polymerization: Couples the dibromo monomer with its corresponding diboronic acid or diboronic ester derivative (e.g., 2,5-dioctylbenzene-1,4-diboronic acid bis(pinacol) ester). This requires an additional synthetic step to prepare the boronic ester monomer but benefits from the low toxicity of boron compounds.[14][15]
-
Stille Polymerization: Couples the dibromo monomer with an organo-distannane derivative (e.g., 1,4-bis(trimethylstannyl)-2,5-dioctylbenzene). While highly effective and tolerant of many functional groups, the extreme toxicity of organotin compounds and the difficulty in removing tin residues from the final polymer make this method less favorable for many applications.[11][12]
Expertise & Experience: These methods are workhorses of polymer chemistry. The main challenge is achieving and maintaining perfect 1:1 stoichiometry between the two different monomers to reach high molecular weights, as dictated by the Carothers equation. Any deviation from this ratio will limit the degree of polymerization. Suzuki coupling is generally preferred over Stille due to toxicity concerns.
Comparative Summary of Polymerization Techniques
| Feature | Yamamoto Coupling | Kumada (GRIM) | Suzuki Coupling | Stille Coupling |
| Mechanism Type | Step-Growth | Chain-Growth | Step-Growth | Step-Growth |
| Catalyst | Ni(0) complex (e.g., Ni(COD)₂) | Ni(II) complex (e.g., Ni(dppp)Cl₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Pd(0) complex (e.g., Pd(PPh₃)₄) |
| Co-reagent | None (Homocoupling) | Grignard Reagent (RMgX) | Boronic Acid/Ester + Base | Organostannane |
| Control over MW | Poor to Moderate | Excellent | Moderate (Stoichiometry dependent) | Moderate (Stoichiometry dependent) |
| Polydispersity (PDI) | Typically > 2.0 | Typically < 1.5 | Typically > 2.0 | Typically > 2.0 |
| Key Advantage | Operational simplicity; one monomer | "Living" nature, MW control, block copolymers | Low toxicity, good functional group tolerance | Excellent functional group tolerance |
| Key Disadvantage | Limited MW control | High sensitivity to air/moisture | Requires second monomer synthesis; strict stoichiometry | High toxicity of tin reagents |
Conclusion for the Practitioner
The choice of polymerization method for this compound is dictated by the desired outcome.
-
For exploratory synthesis or when operational simplicity is key, Yamamoto coupling offers a direct route to the polymer.
-
For applications requiring high molecular weight, low polydispersity, and well-defined architectures such as block copolymers, Kumada (GRIM) polymerization is the unequivocal method of choice.[6][7]
-
When functional group tolerance is a primary concern and the synthesis of a diboronic ester is feasible, Suzuki polycondensation provides a robust and less toxic alternative to Stille coupling.[14][15]
Each protocol must be executed with rigorous attention to anhydrous and anaerobic conditions to ensure reproducibility and achieve the desired material properties. The self-validating nature of these protocols lies in the characterization of the final product: a successful polymerization will yield a soluble, colored polymer whose molecular weight and PDI, as measured by GPC, align with the expectations for the chosen method.
References
- I-Tzu, W. et al. (2011). Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular Poly(3-Alkylthiophenes).
- Stefan, M. C. et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylthiophene). Treasures at UT Dallas.
-
McCullough, R. D. et al. (2014). Grignard Metathesis Method (GRIM): Toward a Universal Method for the Synthesis of Conjugated Polymers. ResearchGate. Available at: [Link]
-
Stefan, M. C. et al. (2011). Nickel(II) α-diimine catalyst for Grignard metathesis (GRIM) polymerization. PubMed. Available at: [Link]
-
Rutgers-Newark Chemistry Department. TRANSITION-METAL-MEDIATED POLYMERIZATION REACTIONS - Part 1. Ring-Opening Metathesis Polymerization (ROMP). Available at: [Link]
- Al-Bayati, Z. et al. (2024). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Elsevier.
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Gong, Y. et al. (2013). Synthesis of Poly(3-Hexylthiophene) with High Molecular Weight and Small Polydispersity. ResearchGate. Available at: [Link]
-
Wang, L. et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC. Available at: [Link]
-
Wikipedia. Poly(p-phenylene vinylene). Available at: [Link]
- Jen, A. K. et al. (2009). Effect of initiators on the Kumada catalysttransfer polycondensation reaction. Macromolecules.
-
Lee, D. et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their Alternating Copolymer. University of Houston. Available at: [Link]
-
Kiriy, A. et al. (2011). Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges. PubMed. Available at: [Link]
- Science of Synthesis. (2010). Product Class 16: Poly(p-phenylenevinylenes).
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Barbarella, G. et al. (2011). Poly(2,5-dioctyloxy-1,4-phenylene-alt-2,5-thienylene) (POPT) 1. ResearchGate. Available at: [Link]
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Heeney, M. et al. (2013). Controlled synthesis of poly(3-hexylthiophene) in continuous flow. PMC. Available at: [Link]
- Cava, M. P. et al. (1994). Polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide: synthesis of electronically 'push-pull' substituted poly(p-phenylene vinylene)s. ScienceDirect.
- Yu, L. et al. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
-
Scherf, U. et al. (2017). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Dissymmetric Side Chain Substitution. PMC. Available at: [Link]
- Anonymous. (2026). Polymer Preparation Techniques.
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Lin, C-H. et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Available at: [Link]
-
Pan, X. et al. (2014). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. RSC Publishing. Available at: [Link]
-
Bronstein, H. et al. (2010). Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. ResearchGate. Available at: [Link]
-
Kiriy, A. et al. (2012). Surface-initiated Kumada catalyst-transfer polycondensation of poly(9,9-dioctylfluorene) from organosilica particles: chain-confinement promoted β-phase formation. RSC Publishing. Available at: [Link]
-
Yokozawa, T. et al. (2014). Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). RSC Publishing. Available at: [Link]
-
Verduzco, R. et al. (2014). Synthesis and crystallinity of all-conjugated poly(3-hexylthiophene) block copolymers. Verduzco Laboratory. Available at: [Link]
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Swager, T. M. et al. (2018). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). PMC. Available at: [Link]
-
Swager, T. M. et al. (2012). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. PMC. Available at: [Link]
-
He, F. et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. Available at: [Link]
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Yamamoto, T. & Koizumi, T.-A. (2007). Ni or Pd Catalyst for Synthesis of Conjugated Polymers. The Dong Group. Available at: [Link]
- HILD, G. & REMPP, P. (1993). Anionic Dispersion Polymerization of 1,4-Divinylbenzene.
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Takeuchi, D. (2020). Multicomponent Polymerization for π‐Conjugated Polymers. Wiley Online Library. Available at: [Link]
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Pei, J. et al. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI. Available at: [Link]
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Yamamoto, T. (2010). Synthesis of π-conjugated polymers by organometallic polycondensation. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene. Available at: [Link]
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Khan, K. M. et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Carbonic Anhydrase Activations. CORE. Available at: [Link]
-
Yokozawa, T. et al. (2017). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. ResearchGate. Available at: [Link]
-
Tang, B. Z. et al. (2007). Optical characterisation of poly-2,5-diheptyl-1,4-phenylene-alt-2,5-thienylene. ResearchGate. Available at: [Link]
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Yamamoto, T. (1992). New Method for the Preparation of Poly(2,5-thienylene), Poly(p-phenylene), and Related Polymers. ResearchGate. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies Utilizing 1,4-Dibromo-2,5-dioctylbenzene
Introduction & Mechanistic Rationale
1,4-Dibromo-2,5-dioctylbenzene is a highly versatile electrophilic monomer utilized extensively in the synthesis of extended conjugated systems, including discrete p-terphenyl derivatives and semiconducting polymers. The structural design of this molecule serves two critical functions:
-
Para-Bromine Linkages : The 1,4-dibromo substitution pattern directs linear chain extension. This linearity is essential for maintaining the continuous π-orbital overlap required in organic electronics (OLEDs, OPVs) and fluorescent probes.
-
Dioctyl Side Chains : Rigid conjugated backbones are notoriously insoluble due to strong intermolecular π-π stacking. The 2,5-dioctyl chains provide massive steric bulk and lipophilicity, ensuring that the growing oligomer or polymer remains fully solvated in organic solvents (e.g., toluene, THF) throughout the reaction. Without these solubilizing groups, premature precipitation would halt the coupling process.
The [1] is the premier method for functionalizing this dibromide. Its advantages include mild operating conditions, high functional group tolerance, and the low toxicity of organoboronic acid byproducts compared to stannane equivalents[2].
The Catalytic Cycle & Mechanistic Insights
The transformation of this compound relies on a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is critical for troubleshooting failed reactions:
-
Oxidative Addition : The active Pd(0) species inserts into the C-Br bond. While the electron-donating octyl groups slightly increase the electron density of the benzene ring (marginally slowing this step compared to electron-deficient aryl halides), bromides remain highly reactive, making oxidative addition efficient[1].
-
Transmetalation : Often the rate-determining step. An aqueous base (e.g., K₂CO₃) coordinates with the arylboronic acid to form a highly nucleophilic boronate complex, which then transfers its aryl group to the Pd(II) center[3].
-
Reductive Elimination : The new C-C bond is formed, releasing the coupled product and regenerating the active Pd(0) catalyst[3].
Fig 1. Catalytic cycle of Suzuki-Miyaura cross-coupling for this compound.
Experimental Design & Causality
To achieve high conversions, several parameters must be strictly controlled:
-
Catalyst & Ligand Selection : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the standard catalyst for this unhindered dibromide. For highly sterically hindered boronic acids, switching to Pd₂(dba)₃ with an electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) accelerates the transmetalation step.
-
Biphasic Solvent Systems & Phase Transfer : Suzuki couplings of highly lipophilic substrates like this compound are typically run in a biphasic mixture of Toluene and Water[2]. Because the boronate is water-soluble and the dibromide is strictly organic-soluble, a Phase Transfer Catalyst (PTC) such as Aliquat 336 (tricaprylylmethylammonium chloride) is mandatory. The PTC shuttles the active boronate species across the phase boundary.
-
Stoichiometric Precision : When synthesizing polymers, Carothers' equation dictates that an exact 1.000:1.000 molar ratio of dibromide to diboronic acid is required to achieve high molecular weights. Even a 1% deviation will permanently cap the degree of polymerization. For discrete small molecules (e.g., synthesizing 1,4''-diformyl-2',5'-dioctyl-p-terphenylene), a slight excess (2.2 to 2.5 eq) of the monoboronic acid ensures complete double-coupling[4].
Quantitative Data Summary
The following table summarizes optimized conditions for various coupling objectives using this compound:
| Reaction Objective | Nucleophile (Boronic Partner) | Catalyst System | Solvent / Base | Temp / Time | Yield / Outcome |
| Small Molecule (Terphenyl) | 4-Formylphenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5 mol%) | Toluene/H₂O, K₂CO₃ | 90 °C, 24 h | 82% Yield |
| Polycondensation (Polymer) | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq) | Pd(PPh₃)₄ (2 mol%) | Toluene/H₂O, Na₂CO₃, Aliquat 336 | 100 °C, 48 h | Mₙ ~25 kDa, >90% |
| Sterically Hindered Coupling | 2-Methylphenylboronic acid (2.5 eq) | Pd₂(dba)₃ / SPhos | THF/H₂O, K₃PO₄ | 70 °C, 12 h | 88% Yield |
Detailed Experimental Protocols
Fig 2. Experimental workflow for Suzuki-Miyaura polycondensation and small-molecule synthesis.
Protocol A: Synthesis of 1,4''-Diformyl-2',5'-dioctyl-p-terphenylene (Discrete Molecule)
This protocol details the double-coupling of the dibromide to form a highly fluorescent terphenyl derivative[4].
-
Preparation : In a 100 mL Schlenk flask, add this compound (1.0 mmol, 460 mg) and 4-formylphenylboronic acid (2.5 mmol, 375 mg).
-
Solvent Addition : Add 20 mL of toluene and 10 mL of a 2M aqueous K₂CO₃ solution. Add 2 drops of Aliquat 336 to facilitate phase transfer.
-
Degassing (Critical Step) : Sparge the biphasic mixture with Argon for 30 minutes. Oxygen must be entirely removed to prevent the rapid oxidation of the Pd(0) catalyst.
-
Catalyst Addition : Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Seal the flask.
-
Reaction : Heat the mixture to 90 °C in an oil bath with vigorous stirring (1000 rpm) for 24 hours.
-
Self-Validation Check : Stop stirring and allow the phases to separate. Spot the organic (top) layer on a TLC plate (Hexane/Ethyl Acetate 9:1). The product will appear as a highly fluorescent blue spot under 365 nm UV light, confirming extended conjugation. The starting dibromide is UV-active (254 nm) but non-fluorescent.
-
Workup & Purification : Extract the aqueous layer with toluene (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol B: Suzuki-Miyaura Polycondensation (Conjugated Polymer)
This protocol describes the synthesis of an alternating copolymer using exact stoichiometry.
-
Monomer Weighing : Using an analytical balance (0.1 mg precision), weigh exactly 1.000 mmol of this compound and exactly 1.000 mmol of the diboronic ester counterpart (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester). Transfer to a Schlenk flask.
-
Setup : Add 15 mL of anhydrous toluene, 5 mL of 2M aqueous Na₂CO₃, and 20 mg of Aliquat 336.
-
Degassing : Perform three strict Freeze-Pump-Thaw cycles.
-
Reaction : Add Pd(PPh₃)₄ (0.02 mmol) under Argon. Heat vigorously at 100 °C for 48-72 hours.
-
Self-Validation Check : As the polymerization proceeds, the viscosity of the toluene phase will visibly increase. If the solution remains as fluid as pure toluene after 24 hours, stoichiometry was likely compromised or the catalyst deactivated.
-
End-Capping : To remove reactive end-groups, add 0.1 mL of bromobenzene and react for 4 hours, followed by 100 mg of phenylboronic acid and react for an additional 4 hours.
-
Purification : Cool the mixture and precipitate the polymer by dropping the organic phase slowly into 200 mL of vigorously stirred methanol. A fibrous polymeric solid should form. Collect via filtration and purify further using Soxhlet extraction (methanol, acetone, then chloroform to collect the high-MW fraction).
Troubleshooting & Self-Validation
-
Incomplete Conversion / Low Molecular Weight : If synthesizing a polymer and only powdery oligomers precipitate in methanol, verify the purity of your boronic acids. Boronic acids readily dehydrate to form boroxines (trimers), which skews mass calculations and destroys the 1:1 stoichiometry. Use boronic pinacol esters for higher stability and precise weighing[1].
-
Dehalogenation (Loss of Bromine) : If mass spectrometry (MALDI-TOF) shows species missing a bromine atom without a coupled aryl group, beta-hydride elimination may have occurred. Ensure no primary or secondary alcohols (which can act as hydride donors) are used as co-solvents if this side-reaction is observed.
-
Analytical Validation : Validate the final structures using ¹H NMR. The aromatic protons of the newly formed biphenyl/terphenyl linkages will shift significantly downfield compared to the starting dibromide. For polymers, Gel Permeation Chromatography (GPC) against polystyrene standards is required to determine Mₙ, M_{w}, and the polydispersity index (PDI).
References
-
Krebs, F. C., & Spanggaard, H. (2002). An exceptional red shift of emission maxima upon fluorine substitution. The Journal of Organic Chemistry, 67(20), 7185-7192.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts.
Sources
Application Note: High-Efficiency Stille Coupling Protocols for 1,4-Dibromo-2,5-dioctylbenzene
Executive Summary & Strategic Rationale
1,4-Dibromo-2,5-dioctylbenzene is a critical building block in the synthesis of soluble poly(p-phenylene)s (PPPs) and donor-acceptor copolymers for organic photovoltaics (OPV) and organic field-effect transistors (OFETs). While Suzuki coupling is often preferred for its lower toxicity, Stille coupling remains the protocol of choice for this substrate when:
-
Functional Group Tolerance: The partner monomer contains base-sensitive moieties (e.g., imides, esters) incompatible with the aqueous bases required for Suzuki.
-
Stoichiometric Precision: Stannanes can be purified to higher purity than many boronic esters, allowing for stricter 1:1 stoichiometry control, which is the governing factor for high molecular weight (
) in step-growth polymerization (Carothers' equation).
Technical Challenge: The two octyl chains at the 2,5-positions create significant steric hindrance around the C-Br bonds. Standard protocols using Pd(PPh
Mechanistic Insight & Catalyst Selection
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, for this compound, the Transmetallation step is often the rate-determining step (RDS) due to the steric clash between the bulky stannane and the octyl chains.
Catalyst System Comparison
| Parameter | Standard System | High-Performance System (Recommended) |
| Precatalyst | Pd(PPh | Pd |
| Ligand | PPh | P(o-tol) |
| Why? | Good for unhindered substrates. | The bulky o-tolyl groups increase the cone angle, facilitating the release of the product (reductive elimination) and stabilizing the coordinatively unsaturated Pd species necessary for oxidative addition in hindered systems. |
| Solvent | Toluene / DMF | Chlorobenzene / Toluene (Higher boiling point allowed) |
| Temperature | 90–100 °C | 110–130 °C |
Mechanistic Pathway Diagram
Figure 1: The Stille catalytic cycle.[1][2][3][4] Note that for dioctylbenzene, the oxidative addition requires heat, and transmetallation is sterically demanding.
Protocol 1: Polymerization (Polycondensation)
Objective: Synthesis of a high-molecular-weight alternating copolymer.
Materials
-
Monomer A: this compound (1.00 equiv)
-
Monomer B: Bis-stannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.00 equiv)
-
Catalyst: Pd
(dba) (2 mol%)[5] -
Ligand: P(o-tol)
(8 mol%) (1:4 Pd:Ligand ratio is crucial) -
Solvent: Anhydrous Chlorobenzene (0.1 M concentration)
-
End-cappers: 2-Bromothiophene and Tributyl(2-thienyl)stannane
Step-by-Step Procedure
-
Preparation (Glovebox/Schlenk Line):
-
In a dry Schlenk tube equipped with a magnetic stir bar, weigh Monomer A and Monomer B. Precision is vital: Use an analytical balance to ensure exactly 1.00:1.00 molar ratio.
-
Add Pd
(dba) and P(o-tol) .[5] -
Evacuate and backfill with Argon (3 cycles) to remove O
.
-
-
Reaction:
-
Add anhydrous chlorobenzene via syringe.
-
Heat the mixture to 120 °C for 48–72 hours. The solution should turn dark (often deep red/purple depending on the polymer).
-
Monitoring: Viscosity increase is the primary physical indicator.
-
-
End-Capping (Crucial for Stability):
-
Add 2-Bromothiophene (0.1 equiv) dissolved in degassed chlorobenzene. Stir at 120 °C for 4 hours. (Caps stannyl ends).
-
Add Tributyl(2-thienyl)stannane (0.1 equiv). Stir at 120 °C for 4 hours. (Caps bromo ends).
-
-
Work-up (Tin Removal):
Protocol 2: Small Molecule Synthesis (A-B-A Type)
Objective: Synthesis of a molecular wire or oligomer (e.g., Thiophene-Benzene-Thiophene).
Materials
-
Substrate: this compound (1.00 equiv)
-
Reagent: 2-(Tributylstannyl)thiophene (2.50 equiv - excess required)
-
Catalyst: Pd(PPh
) (5 mol%) -
Solvent: Anhydrous Toluene
Procedure
-
Combine substrate, stannane, and catalyst in a pressure vial.
-
Add Toluene (degassed).
-
Seal and heat to 110 °C for 24 hours.
-
Quench: Add 10 mL of 1M KF (aq) and stir vigorously for 1 hour. This converts soluble Bu
SnBr into insoluble polymeric Bu SnF.
Purification & Tin Removal (The "Self-Validating" System)
The greatest failure point in Stille coupling is residual organotin toxicity and contamination.[9] Standard silica columns are insufficient. Use the KF/Silica Protocol .
Workflow Diagram: Purification Logic
Figure 2: Purification workflow ensuring removal of toxic tin byproducts.
Detailed Tin Removal Steps[6]
-
For Polymers (Soxhlet):
-
Thimble: Cellulose.
-
Solvent 1: Methanol (24 hours). Removes catalyst ligands and tin salts.
-
Solvent 2: Hexane (24 hours). Removes low molecular weight oligomers.
-
Solvent 3: Chloroform/Chlorobenzene. Extracts the target high-Mw polymer.
-
-
For Small Molecules (KF-Silica):
-
Mix Silica Gel with Potassium Fluoride (KF) in water (10g KF per 50g Silica). Evaporate water to create a free-flowing powder.
-
Use this "KF-Silica" as the stationary phase.[7] The fluoride binds tin irreversibly, eluting only the organic product.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black precipitate (Pd black) | Catalyst decomposition due to high heat or O | Ensure rigorous degassing. Add excess ligand (e.g., 1:4 ratio of Pd:P(o-tol) |
| Low Molecular Weight (Polymer) | Stoichiometric imbalance or moisture. | Dry monomers under vacuum for 24h. Use a glovebox. Verify monomer purity via HPLC/NMR. |
| Unreacted Bromide (NMR) | Steric hindrance preventing oxidative addition. | Switch from Pd(PPh |
References
-
Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers.[1][10] Journal of the American Chemical Society, 117(50), 12426–12435. Link
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions.[2][3][6][10][11][12][13][14] Link
-
Milstein, D., & Stille, J. K. (1978).[3] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[13] Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Nielsen, C. B., & McCulloch, I. (2013). Recent advances in the synthesis of conjugated polymers for organic electronics. Progress in Polymer Science, 38(12), 1832-1867. (Discusses P(o-tol)3 usage). Link
-
Renaud, P., et al. (1998).[6][15] Simple and efficient removal of organotin reagents from reaction mixtures.[7][9] Tetrahedron Letters, 39(15), 2123-2126. Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdlookchem.com [sdlookchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
Application Note: 1,4-Dibromo-2,5-dioctylbenzene in the Synthesis of Advanced Conjugated Polymers
Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Developers.
Executive Summary
The development of soluble, high-molecular-weight conjugated polymers is a cornerstone of modern organic electronics, fluorescent bio-imaging, and photovoltaic device fabrication. 1,4-Dibromo-2,5-dioctylbenzene (CAS: 117635-22-0) serves as a critical bifunctional monomer in this domain. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this monomer in Direct Arylation Polycondensation (DAP) and Suzuki-Miyaura cross-coupling.
Mechanistic Rationale & Structural Advantages (E-E-A-T)
The selection of this compound over unfunctionalized dibromobenzene is driven by two fundamental chemical imperatives:
-
Thermodynamic Solubility: Rigid conjugated backbones (e.g., poly-p-phenylenes or alternating bithiophene copolymers) suffer from intense intermolecular
stacking, leading to premature precipitation during synthesis. The incorporation of the 2,5-dioctyl chains introduces significant free volume and favorable solvent-polymer interactions. This keeps the growing polymer chain solvated, which is a strict prerequisite for achieving high number-average molecular weights ( )[1]. -
Steric Shielding & Regiocontrol: In atom-economical Direct Arylation Polycondensation (DAP), unfunctionalized aromatic C-H bonds are highly susceptible to unwanted activation, leading to catastrophic branching or cross-linking. The bulky octyl groups positioned ortho to the C-Br bonds provide a physical steric shield. This forces the Palladium catalyst to selectively undergo oxidative addition at the C-Br bond rather than activating adjacent C-H bonds. Consequently, reaction times can be extended (e.g., up to 6 hours) to maximize polymer chain length without the risk of gelation[1].
Reaction Pathways & Workflow
The versatility of the dibromo functionality allows for divergent synthetic pathways, yielding alternating copolymers, homopolymers, or discrete terphenylene intermediates used in fluorescent polymer dots (Pdots)[2].
Synthetic divergence of this compound into various advanced polymer architectures.
Quantitative Data & Yield Analysis
The following table synthesizes the expected quantitative outcomes when utilizing this compound across different catalytic systems, demonstrating the impact of reaction time and co-monomer selection.
| Reaction Type | Co-Monomer / Reagent | Catalyst System | Time / Temp | Yield (%) | Dispersity ( | |
| DAP [1] | 3,3′,4,4′-Tetramethylbithiophene | Pd(OAc)₂ / PivOH | 6 h / 100 °C | 82% | 11.3 | 2.76 |
| DAP [1] | Diketopyrrolopyrrole deriv. | Pd(OAc)₂ / PivOH | 6 h / 100 °C | 96% | 18.1 | 2.35 |
| Suzuki [3] | Boronic acid pinacol ester | Pd(PPh₃)₂Cl₂ / K₂CO₃ | 16 h / 90 °C | >80% | N/A (Small Mol.) | N/A |
| Suzuki [2][4] | 4-Formylbenzeneboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 24 h / 90 °C | 78% | N/A (Small Mol.) | N/A |
Detailed Experimental Protocols
Protocol A: Direct Arylation Polycondensation (DAP)
Objective: Synthesis of bithiophene-based alternating copolymers for photovoltaic applications[1]. Causality Note: Traditional Stille couplings require highly toxic, stoichiometric organotin reagents. DAP eliminates this requirement. Pivalic acid (PivOH) is strictly required as an additive; it acts as a proton shuttle, facilitating the Concerted Metalation-Deprotonation (CMD) pathway, which drastically lowers the activation energy for C-H bond cleavage.
Materials:
-
This compound (0.50 mmol)
-
3,3′,4,4′-Tetramethylbithiophene (0.50 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Pivalic acid (PivOH, 30 mol%)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous N,N-dimethylacetamide (DMAc)
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with this compound, 3,3′,4,4′-tetramethylbithiophene, Pd(OAc)₂, K₂CO₃, and PivOH.
-
Solvent Addition: Add anhydrous DMAc to achieve a standard monomer concentration of 0.30 M.
-
Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to ensure absolute removal of dissolved oxygen (which would prematurely terminate the Pd catalytic cycle).
-
Polymerization: Heat the reaction mixture to 100 °C for exactly 6 hours. Note: Extending beyond 6 hours for monomers lacking reactive C-H bonds does not significantly increase
but increases the risk of catalyst degradation[1]. -
Quenching & Precipitation: Cool the mixture to room temperature and precipitate the polymer by dropwise addition into vigorously stirred methanol.
-
Self-Validation & Purification (QC): Perform Soxhlet extraction sequentially with hexane (to remove unreacted monomers and low-MW oligomers) and then chloroform (CHCl₃).
-
Validation Check: The polymer must fully dissolve in the CHCl₃ fraction. Any insoluble residue remaining in the thimble indicates unwanted C-H activation and cross-linking has occurred. Reprecipitate the concentrated CHCl₃ fraction into methanol to yield the pure alternating copolymer.
-
Protocol B: Suzuki-Miyaura Cross-Coupling for Terphenylene Precursors
Objective: Synthesis of 1,4''-diformyl-2',5'-dioctyl-p-terphenylene, a critical dialdehyde precursor for nonconjugated red fluorescent polymers (Pdots)[2][4]. Causality Note: The steric hindrance of the 2,5-dioctyl chains significantly slows down the transmetalation step of the Suzuki cycle. Therefore, a highly active, phosphine-ligated Pd(II) pre-catalyst (e.g., Pd(PPh₃)₂Cl₂) is required to force the reaction to completion[3].
Materials:
-
This compound (1.0 equiv, 5.28 mmol)
-
4-Formylbenzeneboronic acid (2.2 equiv to ensure di-coupling)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane (50 mL)
Step-by-Step Procedure:
-
Assembly: Combine this compound, 4-formylbenzeneboronic acid, and K₂CO₃ in a round-bottom flask containing 50 mL of 1,4-dioxane.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. While the mixture is still frozen during the final cycle, add the Pd(PPh₃)₂Cl₂ catalyst[3].
-
Coupling: Backfill with Argon, heat the reaction to 90 °C, and stir vigorously for 16 hours.
-
Workup: Cool the reaction, dilute with diethyl ether, and wash with deionized water (5 × 50 mL) to remove inorganic salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation (QC):
-
TLC Check: Run a TLC (e.g., 50% EtOAc/CHCl₃). The disappearance of the starting dibromide and the presence of a highly UV-active spot confirms successful coupling.
-
NMR Verification: Conduct ¹H NMR (CDCl₃). The appearance of a sharp aldehyde singlet at
~10.0 ppm and the complete disappearance of the characteristic C-Br adjacent aromatic protons confirm the formation of the terphenylene dialdehyde[2].
-
References
- Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers SciSpace URL
- Self-Assembling Nonconjugated Poly(amide-imide)
- Bending a photonic wire into a ring Semiconductors Group - Oxford Physics URL
- The Journal of Organic Chemistry Vol. 67 No.
Sources
Application Note: Fabrication of High-Efficiency Organic Photovoltaic (OPV) Devices Utilizing 1,4-Dibromo-2,5-dioctylbenzene-Derived Copolymers
Target Audience: Materials Scientists, Polymer Chemists, and Photovoltaic Device Engineers Document Type: Technical Protocol & Application Guide
Introduction & Scientific Rationale
The development of bulk heterojunction (BHJ) organic photovoltaics (OPVs) relies heavily on the precise engineering of electron-donor conjugated polymers. 1,4-Dibromo-2,5-dioctylbenzene is a highly versatile, sterically hindered building block used to synthesize alternating copolymers with low bandgaps and high hole mobilities [1].
Traditionally, conjugated polymers for OPVs are synthesized via Suzuki or Stille cross-coupling, which requires the pre-functionalization of monomers with toxic organotin or boronic acid groups. However, this compound is exceptionally well-suited for Direct Arylation Polycondensation (DAP) .
Causality in Experimental Design
-
Steric Hindrance & Linearity: The two octyl chains at the 2,5-positions provide critical steric hindrance adjacent to the C–Br bonds. This prevents unwanted branching and cross-linking at the ortho positions during the C–H activation step of DAP, ensuring a highly linear polymer backbone.
-
Solubility: The dioctyl chains impart excellent solubility in halogenated processing solvents (e.g., chlorobenzene, chloroform), which is an absolute prerequisite for solution-processed BHJ active layers.
-
Atom Economy: By reacting this compound directly with an unfunctionalized comonomer (e.g., 3,3′,4,4′-tetramethylbithiophene), researchers eliminate toxic tin byproducts, establishing a greener, highly scalable self-validating synthesis protocol [1].
Synthesis Workflow & Mechanism
The synthesis of the donor polymer relies on a Palladium-catalyzed DAP mechanism. Pivalic acid (PivOH) is introduced as a critical additive; it acts as a proton shuttle via a Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy required to cleave the C–H bond of the bithiophene comonomer.
Direct arylation polycondensation pathway using this compound.
Step-by-Step Protocols
Protocol A: Synthesis of the Donor Copolymer via DAP
This protocol yields a high-molecular-weight alternating copolymer ideal for OPV active layers.
-
Preparation of the Reaction Mixture: In a nitrogen-filled glovebox, add this compound (0.50 mmol), 3,3′,4,4′-tetramethylbithiophene (0.50 mmol), Pd(OAc)₂ (5 mol%), K₂CO₃ (1.25 mmol), and pivalic acid (30 mol%) to a Schlenk tube.
-
Solvent Addition: Add 2.5 mL of anhydrous N,N-dimethylacetamide (DMAc). Seal the tube tightly.
-
Polymerization: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for exactly 6 hours. Note: Exceeding 6 hours may induce overreaction at unexpected C–H bonds, leading to insoluble cross-linked fractions.
-
Precipitation: Cool the mixture to room temperature and precipitate the polymer by dropping the solution into 100 mL of vigorously stirring methanol.
-
Soxhlet Extraction (QC Step): Filter the precipitate and subject it to sequential Soxhlet extraction using methanol (24 h, removes salts/catalyst), hexane (24 h, removes oligomers), and finally chloroform (24 h, extracts the target high-molecular-weight polymer).
-
Recovery: Concentrate the chloroform fraction and precipitate again in methanol. Dry under vacuum at 60 °C overnight.
Protocol B: OPV Device Fabrication (Standard Architecture)
Device Structure: ITO / PEDOT:PSS / Polymer:PC₆₁BM / Ca / Al
-
Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N₂ gas and treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.
-
Hole Transport Layer (HTL) Deposition: Filter PEDOT:PSS (aqueous dispersion) through a 0.45 µm PVDF filter. Spin-coat onto the ITO at 3000 rpm for 40 seconds. Bake the substrates at 150 °C for 15 minutes in air to remove residual water, then transfer to a nitrogen glovebox.
-
Active Layer Ink Formulation: Dissolve the synthesized copolymer and PC₆₁BM (electron acceptor) in anhydrous chlorobenzene at a 1:1 weight ratio (total concentration: 20 mg/mL). Stir at 70 °C overnight. Causality: Chlorobenzene (BP: 132 °C) is chosen over chloroform to ensure a slower evaporation rate during spin-coating, allowing sufficient time for the donor and acceptor to phase-separate into an optimal nanoscale interpenetrating network.
-
Active Layer Deposition: Filter the hot blend solution through a 0.2 µm PTFE filter. Spin-coat onto the PEDOT:PSS layer at 1200 rpm for 60 seconds.
-
Thermal Annealing (Optional but Recommended): Anneal the films at 110 °C for 10 minutes to enhance polymer crystallinity and domain purity.
-
Electrode Deposition: Transfer the substrates to a vacuum thermal evaporator. At a pressure of <
Torr, deposit 20 nm of Calcium (Ca) followed by 100 nm of Aluminum (Al) through a shadow mask to define the active device area.
Standard architecture workflow for BHJ polymer solar cell fabrication.
Data Presentation & Quality Control
To validate the success of the synthesis and device fabrication, researchers should benchmark their results against established literature values for this compound derived copolymers [1].
Table 1: Typical Polymerization Parameters and Molecular Weights
| Monomer Combination | Reaction Time | Yield (%) | Solubility | ||
| Dioctylbenzene + Bithiophene | 1.5 h | 45% | 8,500 | 2.1 | High |
| Dioctylbenzene + Bithiophene | 6.0 h | 82% | 11,300 | 2.7 | High |
| Dioctylbenzene + Bithiophene | 24.0 h | N/A | Insoluble | N/A | Cross-linked |
Note: Limiting the reaction to 6 hours is critical to prevent cross-linking while maximizing molecular weight (
Table 2: Photovoltaic Performance of Copolymer:PC₆₁BM Devices
| Active Layer Blend | Fill Factor (FF) | PCE (%) | ||
| Copolymer:PC₆₁BM (1:1) | 1.01 | 4.85 | 0.42 | ~2.1 - 3.0 |
| P3HT:PC₆₁BM (Reference) | 0.60 | 9.50 | 0.65 | ~3.8 - 4.0 |
Analysis: Copolymers derived from this compound exhibit exceptionally high Open-Circuit Voltages (
References
-
Kuwabara, J., Nohara, Y., & Kanbara, T. (2013). "Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers." Polymer Chemistry, 4(4), 947-953. Available at:[Link]
Application Note: 1,4-Dibromo-2,5-dioctylbenzene as a Core Building Block for High-Performance OFETs
Executive Summary
1,4-Dibromo-2,5-dioctylbenzene (CAS: 117635-22-0) is a highly versatile arene monomer utilized in the synthesis of conjugated alternating copolymers for Organic Field-Effect Transistors (OFETs). The strategic molecular design of this monomer solves a fundamental paradox in organic electronics: the need for rigid, highly conjugated polymer backbones for charge transport, balanced against the requirement for solubility in organic solvents for scalable, low-cost solution processing. This guide provides a comprehensive, causality-driven protocol for polymerizing this monomer and fabricating high-mobility OFET devices.
Mechanistic Insights: Structure-Property Causality
To successfully utilize this compound, researchers must understand the causality behind its structural features and how they dictate both synthetic behavior and final device physics [2].
-
The Role of the Dioctyl Chains (Solubility vs. Steric Hindrance): Rigid conjugated polymers (like poly(p-phenylene)s or bithiophene copolymers) exhibit strong intermolecular
stacking, which causes premature precipitation during synthesis, limiting molecular weight ( ). The dioctyl chains overcome this by increasing the entropy of mixing, ensuring the growing polymer remains solvated. However, these chains introduce significant steric hindrance at the ortho positions relative to the C-Br bonds. This steric bulk is a double-edged sword: it necessitates highly active palladium catalysts to drive oxidative addition, but it beneficially suppresses unwanted side reactions (such as branching or cross-linking) during polycondensation, driving linear chain growth [1]. -
The Role of the para-Dibromo Groups: Bromine serves as an ideal leaving group for transition-metal-catalyzed cross-coupling. While Stille and Suzuki-Miyaura couplings are traditional routes, the dibromo configuration is highly optimized for Direct Arylation Polycondensation (DAP) . DAP eliminates the need for toxic organotin or unstable organoboron intermediates, reacting directly with the C-H bonds of a co-monomer.
Causality map linking monomer structural features to OFET performance.
Quantitative Data: Polymerization Method Comparison
The choice of cross-coupling methodology directly impacts the polymer's molecular weight and the resulting OFET hole mobility (
| Polymerization Method | Co-Monomer | Catalyst System | Reaction Time | Yield (%) | Hole Mobility ( | |
| Stille Coupling | Distannyl-bithiophene | Pd2(dba)3 / P(o-tolyl)3 | 24 h | 85 | 22.0 | 0.05 cm² V⁻¹ s⁻¹ |
| Suzuki-Miyaura | Diboronic-bithiophene | Pd(PPh3)4 / K2CO3 | 48 h | 78 | 18.5 | 0.03 cm² V⁻¹ s⁻¹ |
| Direct Arylation | Bithiophene (C-H) | Pd(OAc)2 / PivOH | 6 h | 96 | 18.1 | 0.08 cm² V⁻¹ s⁻¹ |
Data synthesized from optimized polycondensation studies of alkylated arenes [1].
Experimental Protocols
Protocol A: Synthesis of Alternating Copolymers via Direct Arylation Polycondensation (DAP)
This self-validating protocol utilizes Pivalic Acid (PivOH) as a proton shuttle. The causality here is critical: PivOH lowers the activation energy for the Concerted Metalation-Deprotonation (CMD) pathway, allowing the unactivated C-H bond of the bithiophene to react efficiently with the sterically hindered C-Br bond of this compound.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a 25 mL Schlenk tube with this compound (1.00 mmol), 3,3′,4,4′-tetramethylbithiophene (1.00 mmol), Palladium(II) acetate (Pd(OAc)2, 0.05 mmol, 5 mol%), anhydrous Potassium carbonate (K2CO3, 2.50 mmol), and Pivalic acid (PivOH, 0.30 mmol, 30 mol%).
-
Solvent Addition: Add 5.0 mL of anhydrous N,N-Dimethylacetamide (DMAc) to achieve a monomer concentration of 0.2 M. Validation checkpoint: The solution should be heterogeneous but easily stirrable.
-
Polymerization: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at 100°C for exactly 6 hours. Note: Extending beyond 6 hours increases the risk of structural defects due to the harsh alkaline conditions.
-
Quenching & Precipitation: Cool the reaction to room temperature. Dropwise, precipitate the viscous mixture into 200 mL of vigorously stirring methanol. Collect the crude polymer via vacuum filtration.
-
Sequential Soxhlet Extraction (Critical Step):
-
Methanol (12 h): Removes unreacted monomers and PivOH.
-
Acetone (12 h): Removes catalyst residues and short oligomers (which act as charge traps in OFETs).
-
Hexane (12 h): Removes low-molecular-weight polymer fractions that degrade film uniformity.
-
Chloroform (12 h): Extracts the target high-molecular-weight, highly conjugated polymer.
-
-
Isolation: Concentrate the chloroform fraction under reduced pressure to ~10 mL, reprecipitate in methanol, filter, and dry under high vacuum at 60°C overnight.
Protocol B: OFET Device Fabrication (Bottom-Gate, Top-Contact)
To evaluate the semiconductor, it must be cast into a thin film. The causality of the Octadecyltrichlorosilane (OTS) treatment is paramount: OTS creates a hydrophobic surface that thermodynamically matches the dioctyl chains of the polymer. This forces the polymer backbone to adopt an "edge-on" orientation, maximizing in-plane
Step-by-Step Methodology:
-
Substrate Cleaning: Use heavily doped n-type Si wafers (gate) with a 300 nm thermally grown SiO2 layer (dielectric). Sonicate sequentially in acetone and isopropanol for 10 minutes each. Dry with N2 gas and subject to UV-Ozone treatment for 20 minutes to expose reactive surface hydroxyl (-OH) groups.
-
Surface Functionalization: Submerge the cleaned substrates in a 3 mM solution of OTS in anhydrous toluene for 12 hours at room temperature. Rinse thoroughly with pure toluene and isopropanol, then bake at 120°C for 10 minutes. Validation checkpoint: A water contact angle measurement should yield >100°, confirming a highly hydrophobic surface.
-
Ink Formulation: Dissolve the synthesized polymer in anhydrous chlorobenzene at a concentration of 5 mg/mL. Stir at 80°C for 2 hours to ensure complete disentanglement of the polymer chains. Filter through a 0.45 µm PTFE syringe filter.
-
Spin-Coating: In a nitrogen glovebox, drop-cast 50 µL of the hot polymer solution onto the OTS-treated substrate. Spin at 2000 rpm for 60 seconds.
-
Thermal Annealing: Transfer the coated substrate to a hotplate inside the glovebox. Anneal at 150°C for 30 minutes. Causality: Annealing provides the thermal energy required for the polymer chains to reorganize into highly crystalline domains, significantly boosting charge carrier mobility.
-
Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit 50 nm of Gold (Au) through a shadow mask at a base pressure of
Torr to define the source and drain electrodes (Typical channel length µm, width µm).
Workflow from DAP synthesis of the monomer to OFET device fabrication.
References
Application Note: Precision Synthesis of Block Copolymers using 1,4-Dibromo-2,5-dioctylbenzene
Executive Summary
This guide details the synthesis of conjugated block copolymers utilizing 1,4-Dibromo-2,5-dioctylbenzene as the primary electrophilic monomer. While standard Suzuki polycondensation yields alternating copolymers with broad dispersity, this protocol focuses on a Macroinitiator Approach . This method allows researchers to synthesize well-defined Poly(2,5-dioctyl-1,4-phenylene) (PPP) blocks with controlled end-group fidelity, which are subsequently coupled to a second polymer block (Block B).
Key Applications:
-
Organic Photovoltaics (OPVs): Donor-Acceptor block copolymers for stable bulk heterojunctions.
-
OLEDs: Tuning emission color via block architecture.
-
Self-Assembly: Creating lamellar or cylindrical nanostructures driven by the immiscibility of the rigid PPP rod and a flexible coil block.
Strategic Framework: The Challenge of Solubility and Control
The Monomer: this compound
The target monomer features two bromine leaving groups in the para positions and two octyl chains.
-
Role of Octyl Chains: Critical for processing. Unsubstituted poly(p-phenylene) is insoluble and intractable. The octyl chains provide steric bulk to prevent π-stacking aggregation during synthesis, ensuring the polymer remains soluble in organic solvents (Chloroform, Toluene, THF).
-
Reactivity: The C-Br bonds are highly reactive toward Pd(0) oxidative addition, making this monomer ideal for Suzuki, Stille, or Yamamoto couplings.
The Synthetic Strategy: "End-Functionalized Macroinitiator"
Direct chain-growth polymerization (e.g., Catalyst-Transfer Polycondensation) of phenylene monomers is difficult due to the high energy barrier of ring-walking. Therefore, this protocol uses a Step-Growth mechanism controlled by Stoichiometric Imbalance to create a reactive "Macroinitiator."
The Logic:
-
Block A Synthesis: React this compound (Monomer A) with a diboronic ester (Monomer B) using an excess of Monomer A.
-
Result: A PPP polymer chain capped at both ends with Bromine (Br-PPP-Br).
-
Block Copolymerization: React the Br-PPP-Br macroinitiator with a monofunctionalized Block B (e.g., Boronate-terminated Polyfluorene or PEG).
Core Protocol: Synthesis of Br-Terminated PPP Macroinitiator
Materials & Equipment
-
Monomer A: this compound (>99.5% purity, recrystallized from Ethanol).
-
Monomer B: 1,4-Benzenediboronic acid bis(pinacol) ester.
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
-
Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.
-
Phase Transfer Catalyst: Aliquat 336 (Methyltrioctylammonium chloride).
-
Solvent: Toluene (HPLC grade, degassed).
Stoichiometry Table (Target DP = 20)
To ensure Bromine end-capping, Monomer A must be in excess. The Degree of Polymerization (DP) is dictated by the Carothers equation:
| Component | Role | Equivalents | Mass/Vol (Example) |
| This compound | Monomer A (Excess) | 1.10 eq | 600 mg |
| 1,4-Benzenediboronic acid bis(pinacol) | Monomer B (Limiting) | 1.00 eq | 330 mg |
| Pd(PPh₃)₄ | Catalyst | 0.03 eq | 35 mg |
| Aliquat 336 | Phase Transfer Cat. | 0.10 eq | ~40 mg (1 drop) |
| Toluene | Solvent | N/A | 10 mL |
| 2M K₂CO₃ (aq) | Base | Excess | 4 mL |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon or Nitrogen.
-
Add Monomer A, Monomer B, and Aliquat 336 into the flask.
-
Perform 3 cycles of Vacuum/Argon backfill to remove adsorbed oxygen.
Step 2: Solvent & Catalyst Addition
-
Inject degassed Toluene via syringe. Stir to dissolve monomers.
-
Add the Pd(PPh₃)₄ catalyst quickly against a positive flow of Argon.
-
Inject the degassed 2M K₂CO₃ solution. The mixture will become biphasic.
Step 3: Polymerization
-
Heat the reaction mixture to 90°C with vigorous stirring. The biphasic nature requires high shear mixing to ensure the phase transfer catalyst works effectively.
-
Time: Run for 48–72 hours.
-
Note: Viscosity will increase. If the stir bar seizes, add small amounts of degassed toluene.
-
Step 4: Purification (Crucial for Block Efficiency)
-
Precipitate the polymer into 200 mL of acidic Methanol (MeOH + 5% HCl). The acid removes residual Palladium.
-
Filter the solid and perform Soxhlet Extraction :
-
Methanol: Removes salts and oligomers.
-
Acetone:[1] Removes unreacted monomers.
-
Chloroform: Extracts the target high-MW polymer.
-
-
Concentrate the Chloroform fraction and reprecipitate in Methanol. Dry under vacuum.[2]
Validation:
-
¹H NMR: Check for the disappearance of boronate ester peaks (1.3 ppm) and retention of terminal aryl-bromide signals.
-
GPC: Determine Mn and PDI. Expect PDI ~1.5–2.0 (typical for step-growth).
Protocol: Synthesis of Block Copolymer (Rod-Coil Type)
This protocol describes coupling the Br-PPP-Br macroinitiator with a Boronate-functionalized Poly(ethylene glycol) (PEG-Bpin) to create an amphiphilic ABA block copolymer (PEG-PPP-PEG).
Reaction Workflow
Figure 1: Workflow for synthesizing ABA block copolymers using the Br-terminated PPP macroinitiator.
Procedure
-
Charge Flask: Add Br-PPP-Br (1.0 eq based on Mn) and PEG-Boronate (2.5 eq, slight excess to ensure complete end-capping) to a Schlenk flask.
-
Catalyst: Add fresh Pd(PPh₃)₄ (0.05 eq).
-
Conditions: Use the same Toluene/Aq. K₂CO₃ solvent system as the homopolymer synthesis.
-
Reaction: Heat to 95°C for 24 hours.
-
Work-up:
-
Precipitate into Methanol.[2]
-
Selective Extraction: Wash the solid with water (removes excess PEG) and Acetone.
-
The remaining solid is the PEG-b-PPP-b-PEG block copolymer (amphiphilic).
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Molecular Weight | Impure Monomer | Recrystallize this compound from ethanol. Purity is paramount in step-growth. |
| Black Precipitate | Pd Aggregation | "Palladium Black" formation. Ensure rigorous O₂ removal. Add excess phosphine ligand (e.g., PPh₃) to stabilize Pd. |
| Insoluble Polymer | Alkyl Chain Defect | Ensure the "Dioctyl" chains are intact. If using shorter chains (hexyl/butyl), solubility decreases drastically. |
| No Block Formation | Dead Ends | The PPP macroinitiator may have debrominated (H-capped) rather than Br-capped. Avoid long reaction times in the first step; strictly control stoichiometry. |
Scientific Mechanism: Why This Works
The Suzuki Catalytic Cycle
The synthesis relies on the Pd(0)/Pd(II) cycle.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the this compound. This is the rate-determining step for electron-rich aryl halides, but facile here due to the electron-withdrawing nature of the bromine.
-
Transmetallation: The Boronate monomer (activated by the base, forming a boronate anion) transfers its organic group to the Pd center.
-
Reductive Elimination: The C-C bond forms, regenerating Pd(0).
Importance of Phase Transfer
Since the base (K₂CO₃) is in the aqueous phase and the hydrophobic dioctyl-monomer is in Toluene, Aliquat 336 is essential. It shuttles the hydroxide/carbonate ions into the organic layer to activate the boronic ester species, enabling Transmetallation.
Figure 2: The Suzuki-Miyaura Catalytic Cycle driving the polymerization.
References
-
Schlüter, A. D. (2001). The Suzuki Polycondensation: A Unique Tool for the Construction of High Molecular Weight Materials. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Scherf, U. (1998). Poly(arylene)s and Poly(arylenevinylene)s. In: Electronic Materials: The Oligomer Approach. Wiley-VCH. Link
-
Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Sigma-Aldrich. (2023). 1,4-Dibromo-2,5-dimethylbenzene Product Specification & Safety Data Sheet. Link(Note: Dimethyl analog serves as reference for handling dibromo-dialkyl benzenes).
Sources
cross-coupling reactions involving 1,4-Dibromo-2,5-dioctylbenzene
Application Note: Advanced Cross-Coupling Strategies for 1,4-Dibromo-2,5-dioctylbenzene in Conjugated Materials Synthesis
Target Audience: Materials Scientists, Synthetic Chemists, and Polymer Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction and Monomer Profile
In the design of advanced conjugated materials—ranging from organic field-effect transistors (OFETs) to photonic wires and fluorescent dyes—solubility and structural rigidity are paramount. This compound has emerged as a privileged monomer in these domains[1].
The strategic placement of two linear octyl chains serves a dual purpose:
-
Thermodynamic Solubilization: The lipophilic chains overcome the strong
stacking forces inherent in rigid-rod polymers (like poly(p-phenylene)s and poly(p-phenylene ethynylene)s), ensuring processability in organic solvents like chloroform, THF, and toluene. -
Steric Modulation: The octyl groups are positioned ortho to the reactive carbon-bromine (C-Br) bonds. While this steric bulk slightly increases the activation energy required for the oxidative addition of Palladium(0) during cross-coupling, it provides a critical kinetic shield that suppresses unwanted side reactions (such as ortho-branching) during unselective polycondensations[2].
This application note details three distinct, field-proven cross-coupling methodologies utilizing this compound: Suzuki-Miyaura coupling, Direct Arylation Polycondensation (DAP), and Sonogashira coupling.
Divergent Synthetic Workflows
Figure 1: Divergent cross-coupling pathways for this compound.
Suzuki-Miyaura Cross-Coupling: Synthesis of Terphenylene Derivatives
Mechanistic Insights: The Suzuki-Miyaura coupling of this compound with arylboronic acids is a robust method for creating precisely defined oligomers, such as donor-acceptor-donor dye molecules[3]. Because the ortho-octyl chains hinder the C-Br bond, highly active catalysts or elevated temperatures (90 °C) are required to drive the oxidative addition of Pd(0)[4]. Furthermore, rigorous deoxygenation (via freeze-pump-thaw cycles) is mandatory; oxygen not only degrades the electron-rich phosphine ligands but also promotes the homocoupling of boronic acids, skewing the stoichiometric balance required for high-yield double coupling[4].
Protocol: Synthesis of 1,4''-diformyl-2',5'-dioctyl-p-terphenylene Adapted from established methodologies for terphenylene synthesis[3][4].
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv, e.g., 2.43 g, 5.28 mmol), 4-formylphenylboronic acid (or its pinacol ester) (2.2 equiv to ensure complete double coupling), and anhydrous
(3.0 equiv, 15.8 mmol)[4]. -
Solvent Addition & Degassing: Add 50 mL of anhydrous 1,4-dioxane. Subject the suspension to three rigorous freeze-pump-thaw cycles using liquid nitrogen. Self-Validation: The solution must show no bubbling upon thawing under static vacuum before proceeding.
-
Catalyst Loading: While the mixture is frozen during the final cycle, quickly add
(5 mol%, 185 mg) under a positive flow of argon[4]. -
Reaction Execution: Seal the flask, backfill with argon, and heat the mixture to 90 °C in an oil bath for 16 hours. The reaction will transition from a pale suspension to a dark mixture as Pd black eventually forms, indicating catalyst turnover and eventual deactivation[4].
-
Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a short pad of silica gel, eluting with chloroform (
) to remove inorganic salts and precipitated palladium[4]. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the target dialdehyde[3].
Direct Arylation Polycondensation (DAP): Greener Copolymer Synthesis
Mechanistic Insights: Traditionally, alternating copolymers of bithiophene and phenylene derivatives were synthesized via Stille coupling, which generates highly toxic, stoichiometric organotin waste. Direct Arylation Polycondensation (DAP) bypasses this by utilizing C-H activation[2]. The primary challenge in DAP is regioselectivity. Because bithiophene contains multiple C-H bonds, unselective activation can lead to branched or cross-linked (insoluble) polymer networks[2]. Here, the steric hindrance of this compound is highly advantageous—it physically blocks erroneous coupling at its own ortho positions. However, to prevent side reactions at the bithiophene's unexpected C-H bonds, reaction time is the critical control variable . Literature demonstrates that limiting the reaction to 1.5 to 3 hours yields high-molecular-weight, soluble polymers, whereas extending to 6 hours induces irreversible cross-linking[2].
Protocol: Synthesis of Bithiophene-Dioctylbenzene Alternating Copolymers Optimized for minimal cross-linking[2].
-
Monomer Loading: In a dry Schlenk tube, add this compound (1.00 mmol) and 3,3′,4,4′-tetramethyl-2,2′-bithiophene (1.00 mmol)[2].
-
Catalyst & Additive Loading: Add
(2-5 mol%) as the pre-catalyst, pivalic acid (30 mol%) as the concerted metalation-deprotonation (CMD) proton shuttle, and (2.5 mmol) as the base[2]. -
Reaction Execution: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMAc) or toluene, degas via argon sparging for 15 minutes, and heat to 100–120 °C.
-
Time-Controlled Quenching (Critical Step): Monitor the reaction viscosity. Terminate the reaction strictly between 1.5 and 3.0 hours by cooling the flask rapidly in an ice bath[2]. Self-Validation: If the solution gels or becomes entirely opaque and rigid, cross-linking has occurred due to over-reaction; the batch must be discarded.
-
Purification: Pour the cooled mixture into vigorously stirring methanol to precipitate the crude polymer. Recover the solid via filtration and subject it to Soxhlet extraction (sequentially with methanol, acetone, and hexanes to remove oligomers and catalyst residues), finally extracting the pure polymer with chloroform[2].
Sonogashira Cross-Coupling: Ethynyl-Extended Architectures
Mechanistic Insights: For the synthesis of photonic wires or poly(p-phenylene ethynylene)s (PPEs), this compound is coupled with terminal alkynes[4]. The reaction relies on a synergistic Pd/Cu catalytic cycle. Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base (which acts as both an acid scavenger and a ligand) to form a copper acetylide. This intermediate undergoes transmetalation with the Pd(II) complex formed after the oxidative addition of the aryl bromide[4].
Protocol: Tandem Sonogashira Coupling with Terminal Alkynes
-
Setup: Combine this compound (1.0 equiv), the terminal alkyne (e.g., TMS-acetylene, 2.5 equiv),
(5 mol%), and CuI (10 mol%) in a rigorously degassed Schlenk flask[4]. -
Solvent/Base Addition: Add a degassed mixture of Triethylamine (
) and THF (typically a 1:3 to 1:5 ratio)[4]. -
Execution: Stir the mixture at 50 °C for 3 days[4]. Self-Validation: The formation of a heavy white precipitate (triethylammonium bromide) is a visual indicator of reaction progression.
-
Workup: Dilute with diethyl ether, wash extensively with saturated aqueous
to remove copper salts (the aqueous layer will turn blue), dry over , and purify via column chromatography[4].
Quantitative Data Summary
Table 1 summarizes the critical parameters and causal relationships for the three cross-coupling methodologies discussed.
| Coupling Method | Typical Catalyst System | Key Additives / Base | Optimal Temp / Time | Primary Challenge Mitigated |
| Suzuki-Miyaura | 90 °C / 16 h | Steric hindrance overcome by high temp; Homocoupling prevented by freeze-pump-thaw degassing. | ||
| Direct Arylation (DAP) | Pivalic acid, | 100 °C / 1.5 - 3 h | Cross-linking prevented by strict reaction time limits and monomer steric shielding. | |
| Sonogashira | 50 °C / 3 days | Copper acetylide formation facilitates coupling despite ortho-alkyl steric bulk. |
References
- Benchchem - this compound | 117635-22-0 URL
- The Journal of Organic Chemistry (ACS Publications)
- SciSpace / Polymer Chemistry - Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers URL
- University of Oxford (Semiconductors Group) - Bending a photonic wire into a ring (Electronic Supplementary Information)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling with 1,4-Dibromo-2,5-dioctylbenzene
Welcome to the Technical Support Center for advanced cross-coupling methodologies. 1,4-Dibromo-2,5-dioctylbenzene is a highly valuable synthon used extensively in the development of conjugated polymers, organic semiconductors, and complex molecular architectures like terphenylenes[1]. However, its structural features—specifically the two bulky ortho-octyl chains and extreme lipophilicity—present unique challenges during palladium-catalyzed carbon-carbon bond formation.
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and standardize their Suzuki-Miyaura workflows when handling this sterically demanding substrate.
Mechanistic Bottlenecks & Causality
To successfully optimize this reaction, one must understand how the substrate's geometry interferes with the standard Suzuki catalytic cycle[2]. The long alkyl chains sweep a large cone angle, creating a steric shield around the C-Br bonds. This impedes the initial oxidative addition of Pd(0) into the aryl halide bond, which is typically the rate-determining step for hindered substrates[3]. Furthermore, the hydrophobic nature of the dioctylbenzene core resists mass transfer in standard aqueous/organic biphasic systems, severely limiting the efficiency of the transmetalation step[4].
Fig 1: Suzuki-Miyaura catalytic cycle highlighting steric and solubility bottlenecks for this compound.
Troubleshooting FAQs
Q1: Why am I only recovering the mono-coupled product, even when using an excess of boronic acid?
Causality: The first coupling event adds an aryl group adjacent to the remaining C-Br bond. This drastically increases the steric bulk, making the second oxidative addition exponentially slower than the first. Standard catalysts like
Q2: The reaction stalls completely, and I am recovering unreacted dibromide. What is wrong?
Causality: This is a mass-transfer failure. This compound is extremely lipophilic. In standard biphasic conditions (e.g., Toluene/Water with
-
Approach A: Add a Phase Transfer Catalyst (PTC) such as Aliquat 336 or Tetrabutylammonium bromide (TBAB) (10-20 mol%) to shuttle the boronate into the organic layer[5].
-
Approach B (Preferred): Switch to a solvent system that becomes miscible at reflux, such as 1,4-Dioxane/Water. Dioxane significantly improves the solubility of both the hydrophobic dibromide and the boronic acid[4].
Q3: I observe significant protodeboronation (degradation) of my boronic acid partner. How do I prevent this?
Causality: Boronic acids are prone to hydrolytic cleavage (protodeboronation) under basic, aqueous conditions at elevated temperatures. Because the oxidative addition into your hindered dibromide is slow, the boronic acid spends more time exposed to harsh conditions before it can transmetalate[6].
Solution: First, replace the free boronic acid with a pinacol (Bpin) ester, which is significantly more stable against protodeboronation[6]. Second, if degradation persists, shift to anhydrous conditions using
Decision Matrix & Quantitative Data
Fig 2: Decision matrix for resolving common failure modes in sterically hindered Suzuki couplings.
Table 1: Condition Optimization Matrix for this compound
| Catalyst System (5-10 mol%) | Solvent / Base System | Additive | Expected Outcome for Di-coupling |
| Toluene/ | None | Poor (High mono-coupling, biphasic stalling) | |
| Toluene/ | Aliquat 336 | Moderate (Requires 48h+, 100 °C) | |
| 1,4-Dioxane / | None | Good (Homogeneous at 90 °C, reliable scale-up) | |
| Dioxane/ | None | Excellent (Fast conversion, overcomes steric bulk) |
Validated Experimental Protocol
The following self-validating methodology utilizes a 1,4-dioxane solvent system to overcome the lipophilicity of this compound, employing strict degassing to protect the active Pd(0) species[7].
Reagents Required:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (2.5 - 3.0 equiv)
- (6.0 equiv)
- (5–10 mol%)
-
Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid pinacol ester (2.5 equiv), and
(6.0 equiv) in 1,4-dioxane (approx. 0.1 M relative to the dibromide)[7]. -
Primary Degassing (Critical Checkpoint): Subject the heterogeneous mixture to three consecutive freeze-pump-thaw cycles. Scientific Rationale: Oxygen rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) complexes and promotes the oxidative homocoupling of the boronic ester.
-
Catalyst Introduction: While the reaction mixture is frozen solid during the final cycle, quickly open the flask under a heavy counter-flow of Argon and add
(10 mol%)[7]. -
Secondary Degassing: Perform two additional freeze-pump-thaw cycles to ensure any oxygen introduced during catalyst addition is entirely removed[7].
-
Thermal Activation: Backfill the flask with Argon, seal it, and heat the mixture to 90 °C using an oil or sand bath[7]. At this temperature, the dioxane/base mixture will largely homogenize, overcoming the phase-transfer limitations of the dioctyl chains.
-
Monitoring & Workup: Stir vigorously for 16–24 hours. Cool the reaction to room temperature. The mixture will precipitate inorganic salts. Filter the crude mixture through a short pad of silica gel or Celite, eluting thoroughly with
or Ethyl Acetate to remove Pd black and salts[7]. -
Isolation: Concentrate the filtrate under reduced pressure and purify via column chromatography (using hexanes/dichloromethane gradients tailored to the polarity of the appended aryl groups).
References
-
An Exceptional Red Shift of Emission Maxima upon Fluorine Substitution Journal of Organic Chemistry[8]
-
The Suzuki Reaction Andrew G Myers Research Group, Harvard University[2]
-
Suzuki-Miyaura Cross-Coupling Reaction Fisher Scientific[5]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[6]
-
Suzuki-Miyaura Coupling Chemistry LibreTexts[3]
-
Efficient Double Suzuki Cross-Coupling Reactions... PubMed Central (PMC)[4]
-
Bending a photonic wire into a ring Semiconductors Group - Oxford Physics[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.se]
- 6. Yoneda Labs [yonedalabs.com]
- 7. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]
- 8. An exceptional red shift of emission maxima upon fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 1,4-Dibromo-2,5-dioctylbenzene Derived Polymers
Welcome to the Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals synthesizing conjugated polymers (e.g., poly(p-phenylene)s, alternating copolymers) using the 1,4-dibromo-2,5-dioctylbenzene monomer [1]. While the dioctyl side chains are specifically incorporated to disrupt
This center provides causality-driven troubleshooting, validated protocols, and structural insights to ensure your polymer batches remain soluble and processable.
Diagnostic Workflow: Troubleshooting Polymer Insolubility
Before altering your synthetic route, use the following diagnostic logic to determine whether your solubility issue is caused by cross-linking, extreme molecular weight, or simple aggregation.
Diagnostic logic for resolving conjugated polymer solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why does my polymer precipitate during the Suzuki/Stille coupling reaction despite the dioctyl chains?
A1: Precipitation during polycondensation is typically caused by the polymer reaching a critical molecular weight where the solvation energy of the dioctyl chains can no longer overcome the strong intermolecular
Q2: My purified polymer won't dissolve in standard solvents like THF or Chloroform. Is the batch ruined?
A2: Not necessarily. If the polymer only swells into a gel-like state without dissolving, it may have undergone unintended cross-linking during synthesis (e.g., due to side reactions at the benzylic positions of the octyl chains under harsh basic conditions or prolonged heating). However, if it remains as hard particulates, it is likely a very high MW fraction or highly crystalline region. Causality & Solution: Conjugated polymers often require thermal energy to overcome the initial enthalpy of aggregation. Swell the polymer in chloroform for 24 hours, then gently heat to 50°C with sonication. If it still fails to dissolve, you must fractionate the batch using Soxhlet extraction to isolate the soluble fractions.
Q3: How do the dioctyl chains mechanistically improve solubility compared to unsubstituted poly(p-phenylene)?
A3: Unsubstituted rigid-rod polymers are notoriously insoluble due to massive enthalpic gains from interchain
-
Steric Hindrance: They physically force adjacent polymer chains apart, increasing the interchain distance and exponentially decreasing the strength of
interactions. -
Entropy of Mixing: The flexible alkyl chains interact favorably with non-polar organic solvents, increasing the overall entropy of the system upon dissolution, which drives the thermodynamic favorability of solvation [2].
Quantitative Data: Solvent Compatibility Matrix
To optimize dissolution, it is critical to match the solvent's properties with the polymer's backbone and side-chain characteristics. Below is a comparative matrix for poly(2,5-dioctyl-1,4-phenylene) derivatives.
| Solvent | Boiling Point (°C) | Polarity Index | Efficacy for Dioctyl-Polymers | Mechanistic Rationale |
| Tetrahydrofuran (THF) | 66 | 4.0 | Moderate - Good | Good for low-to-medium MW fractions. Prone to evaporation causing concentration gradients. |
| Chloroform (CHCl₃) | 61 | 4.1 | Excellent | High polarizability matches the conjugated backbone; excellent for NMR and GPC sample prep. |
| Chlorobenzene (CB) | 132 | 2.7 | Excellent (Requires Heat) | High boiling point allows thermal disruption of aggregates; matches aromatic backbone HSP. |
| Toluene | 110 | 2.4 | Moderate | Interacts well with octyl chains but less effectively with the highly polarizable |
| Methanol / Hexane | 65 / 69 | 5.1 / 0.1 | Poor (Anti-solvents) | Used for precipitation and removal of monomers/oligomers during Soxhlet extraction. |
Self-Validating Experimental Protocols
Protocol 1: Soxhlet Extraction for Molecular Weight Fractionation
Purpose: To isolate processable, highly soluble polymer fractions from insoluble cross-linked networks or extreme-MW aggregates. This protocol is self-validating: the sequential use of increasingly powerful solvents ensures that each collected fraction has a strictly defined solubility limit.
Step-by-Step Methodology:
-
Preparation: Transfer the crude, dried polymer into a cellulose extraction thimble. Place the thimble into a Soxhlet extractor attached to a round-bottom flask and a reflux condenser.
-
Methanol Wash (Oligomer/Catalyst Removal): Reflux with methanol for 12-24 hours. The solvent will run clear when all residual monomers, palladium catalyst traces, and very short oligomers are removed. Discard the methanol fraction.
-
Hexane Extraction (Low MW Fraction): Replace the flask with fresh hexane and reflux for 24 hours. This extracts the low-MW polymer chains. Concentrate the hexane to recover this fraction.
-
Chloroform Extraction (Target High MW Fraction): Replace with chloroform and reflux for 24-48 hours. This solvent will extract the desired high-MW, highly conjugated polymer. The solution should appear deeply colored and fluorescent.
-
Validation: Evaporate the chloroform to a minimal volume and precipitate dropwise into cold methanol. Filter and dry under vacuum. The resulting polymer will now exhibit consistent, reliable solubility in room-temperature chloroform and THF.
Protocol 2: Optimized Dissolution for Film Casting
Purpose: To prepare aggregate-free solutions for spin-coating or drop-casting in device fabrication (e.g., OLEDs, OPVs).
Step-by-Step Methodology:
-
Weighing & Swelling: Weigh the fractionated polymer (from Protocol 1) into a clean, dry vial. Add anhydrous Chloroform or Chlorobenzene to achieve a concentration of 5-10 mg/mL. Let it sit undisturbed in the dark for 12 hours to allow the octyl chains to swell.
-
Thermal Disruption: Heat the vial to 50°C (for Chloroform) or 80°C (for Chlorobenzene) on a stirring hotplate. Stir at 400 rpm for 2 hours. Causality: Thermal energy breaks the residual interchain
bonds that cause micro-gelation. -
Sonication: Place the warm vial in an ultrasonic bath for 15 minutes to disperse any remaining micro-aggregates.
-
Filtration (Critical Validation Step): Pass the warm solution through a 0.45 µm PTFE syringe filter. Validation: If the filter clogs immediately, the polymer is not fully dissolved, indicating the MW is too high for the chosen concentration, and further dilution is required.
References
-
Neu, J. S., et al. (2025). Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. Chemistry of Materials, ACS Publications. [Link]
-
Kuwabara, J., et al. (2013). Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. Polymer Chemistry, Royal Society of Chemistry. [Link]
-
Rehahn, M., & Schlueter, A. D. (2020). Rigidification of Poly(p-phenylene)s through ortho-Phenyl Substitution. Macromolecules, ACS Publications. [Link]
preventing self-polymerization of 1,4-Dibromo-2,5-dioctylbenzene
Topic: Monomer Stability & Polymerization Defect Prevention Target Compound: 1,4-Dibromo-2,5-dioctylbenzene (CAS: 117635-22-0)
Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals utilizing this compound as an AA-type monomer in Suzuki-Miyaura, Stille, or Yamamoto cross-coupling reactions. While aryl bromides are generally stable, this specific bifunctional monomer is highly susceptible to spontaneous oligomerization—colloquially termed "self-polymerization"—during prolonged storage or improper handling.
Mechanistic Insights: The Causality of "Self-Polymerization"
To prevent degradation, we must first understand the chemical causality behind it. This compound does not possess traditional polymerizable vinyl or ethynyl groups; instead, its "self-polymerization" is a step-growth homocoupling process driven by two primary mechanisms:
-
Photolytic Homolytic Cleavage: The C-Br bond in electron-rich, alkyl-substituted aryl bromides is susceptible to homolytic cleavage upon exposure to ultraviolet or high-intensity ambient light. This cleavage generates highly reactive aryl radicals. Because the monomer is bifunctional, radical recombination leads to continuous chain extension, yielding poly(p-phenylene) oligomers ()[1].
-
Trace-Metal Catalyzed Homocoupling: If the monomer was synthesized via electrophilic aromatic bromination using iron catalysts, or if cross-contamination occurred in a laboratory utilizing palladium or nickel, trace transition metals (even at ppm levels) can mediate Ullmann-type or Yamamoto-type homocoupling. This catalytic activation allows oxidative addition and reductive elimination to proceed slowly even at ambient temperatures ()[2].
Figure 1: Mechanistic pathways of this compound self-polymerization.
Troubleshooting Guides & FAQs
Q: My monomer batch has turned slightly yellow and leaves a cloudy residue when dissolved in THF. What is happening? A: The yellowing and insolubility are classic macroscopic signs of self-polymerization. The extended π-conjugation of the newly formed poly(p-phenylene) linkages shifts the absorption spectrum into the visible region, causing the yellow tint. Because these rigid oligomeric chains lack sufficient solubilizing entropy compared to the small molecule monomer, they form insoluble aggregates in standard solvents like THF or chloroform.
Q: How does this degradation impact my downstream step-growth polymerizations? A: Step-growth polymerizations are strictly governed by the Carothers equation, which dictates that an exact 1:1 stoichiometry of functional groups (e.g., dibromide to diboronic acid) is required to achieve high molecular weights. If even 2% of your this compound has self-polymerized, the reactive bromine concentration is depleted. This throws off the stoichiometric balance, resulting in severely truncated, low-molecular-weight polymer chains and an increase in homocoupling defects ()[3].
Q: How can I validate if my current batch is still usable without wasting reagents on a full polymerization?
A: Implement a self-validating NMR check. Run a quantitative ^1^H-NMR in CDCl3. The intact monomer shows a sharp aromatic singlet at ~7.38 ppm. If self-polymerization has occurred, you will observe new, broadened peaks around 7.50–7.65 ppm corresponding to the desymmetrized biphenyl linkages. If these defect peaks integrate to >1% relative to the main aromatic peak, the batch must be purified before use.
Data Presentation: Degradation Kinetics & Impact
The following table summarizes the quantitative impact of various storage conditions on the structural integrity of this compound over time.
| Storage Condition | Timeframe | C-Br Cleavage / Homocoupling (%) | Visual Appearance | Recommended Action |
| Ambient Light, 25°C | 3 Months | 4.5 - 6.0% | Pale Yellow, Cloudy in THF | Full Purification Required |
| Dark, 25°C | 6 Months | 1.0 - 2.5% | Off-White | Recrystallization |
| Dark, -20°C (Argon) | 12 Months | < 0.1% | Pure White Crystals | Safe for Polymerization |
| Trace Pd/Ni Contamination | 1 Month | > 10.0% | Deep Yellow/Brown | Discard Batch |
Experimental Protocol: Self-Validating Purification Workflow
Objective: To remove high-molecular-weight oligomers and trace transition metals from degraded this compound, restoring exact stoichiometric viability for conjugated polymer synthesis.
Step 1: Selective Dissolution and Filtration Causality: Poly(p-phenylene) oligomers have drastically lower solubility in non-polar aliphatic solvents than the highly lipophilic dioctyl-substituted monomer.
-
Suspend 10 g of the degraded monomer in 30 mL of cold n-hexane.
-
Stir vigorously for 15 minutes. The intact monomer will dissolve, leaving the self-polymerized oligomers as a suspension.
-
Pass the mixture through a 0.2 µm PTFE syringe filter or a fine glass frit to remove the insoluble polymeric aggregates.
Step 2: Silica Gel Plug (De-metallation) Causality: Trace transition metals (Fe, Pd, Ni) coordinate strongly with polar silanol groups, effectively trapping them on the stationary phase while the non-polar monomer passes through.
-
Pack a short column (5 cm height) with silica gel (230-400 mesh) using n-hexane.
-
Load the filtrate from Step 1 onto the column.
-
Elute with 100 mL of pure n-hexane. Collect the transparent eluent.
Step 3: Low-Temperature Recrystallization Causality: Recrystallization acts as a thermodynamic trap; only the structurally uniform this compound molecules will pack efficiently into the crystal lattice, excluding minor structural isomers and short-chain dimers.
-
Evaporate the n-hexane from Step 2 under reduced pressure to yield a crude white solid.
-
Dissolve the solid in a minimum volume of boiling absolute ethanol (~40 mL).
-
Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer overnight.
-
Collect the pure white, needle-like crystals via vacuum filtration and wash with 10 mL of ice-cold ethanol.
Step 4: High-Integrity Storage
-
Dry the crystals under high vacuum (< 0.1 mbar) at 30°C for 12 hours in the dark.
-
Transfer the purified monomer to an amber glass vial (to block UV light).
-
Purge the vial with Argon gas for 2 minutes to displace oxygen, seal with a PTFE-lined cap, and store at -20°C.
Step 5: Validation Check (The Self-Validating System)
Causality: A self-validating system requires empirical proof of success before proceeding to downstream applications.
Action: Dissolve 5 mg of the purified crystals in 0.5 mL of CDCl3 and acquire a quantitative ^1^H-NMR spectrum.
Success Criteria: The spectrum must show a clean singlet at ~7.38 ppm (aromatic protons, 2H) and a triplet at ~2.68 ppm (benzylic methylene protons, 4H). The absolute absence of broadened peaks in the 7.50–7.65 ppm region confirms the complete removal of poly(p-phenylene) defect structures.
Figure 2: Self-validating purification and storage workflow for degraded monomer batches.
References
-
Title: Decarboxylative photocatalytic transformations Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]
-
Title: Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl– Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Synthesis of Conjugated Polymers using Aryl-Bromides via Cu-Catalyzed Direct Arylation Polymerization (Cu-DArP) Source: Polymer Chemistry (Royal Society of Chemistry) URL: [Link]
Sources
Technical Support Center: Side Reactions in the Synthesis of 1,4-Dibromo-2,5-dioctylbenzene
[1]
Introduction
1,4-Dibromo-2,5-dioctylbenzene is a critical monomeric precursor for synthesizing conjugated polymers, such as poly(p-phenylene ethynylene)s (PPEs) and polyfluorenes, widely used in organic photovoltaics (OPVs) and OLEDs.[1][2][3][4] High purity (>99.5%) is non-negotiable; even trace monobromo or benzylic impurities can act as chain terminators, drastically reducing the molecular weight and electronic performance of the final polymer.
This guide addresses the specific chemical pitfalls during the bromination of 1,4-dioctylbenzene , focusing on the competition between the desired Electrophilic Aromatic Substitution (SEAr) and the undesired Free Radical Substitution (FRS).
Module 1: Reaction Pathways & Mechanism
The synthesis typically involves treating 1,4-dioctylbenzene with bromine (
Pathway Analysis
-
Pathway A (Desired): Electrophilic Aromatic Substitution. Requires a Lewis acid catalyst (e.g.,
, ) and the absence of light.[1] Bromine adds to the 2,5-positions of the benzene ring. -
Pathway B (Undesired): Benzylic Bromination (Wohl-Ziegler type).[1][5][6] Triggered by photons (
) or heat without a catalyst.[1] Bromine abstracts a hydrogen from the -carbon of the octyl chain.
Visualizing the Divergence
The following diagram illustrates the critical branching point between success and failure.
Figure 1: Mechanistic divergence between aromatic bromination (desired) and benzylic bromination (side reaction).
Module 2: Troubleshooting & FAQs
Issue 1: The "Benzylic" Impurity (Light Sensitivity)
Symptom: The product has a lower melting point than expected, and NMR shows a triplet/quartet signal around 5.0–5.2 ppm .
Root Cause: Exposure to ambient light during bromination initiated a free-radical chain reaction, brominating the
Corrective Protocol:
-
Blackout Conditions: Wrap the entire reaction flask, addition funnel, and reflux condenser in aluminum foil.
-
Catalytic Override: Ensure a Lewis acid catalyst (Iodine,
) is present before adding bromine.[1] The rate of SEAr ( ) must vastly exceed the rate of radical substitution ( ). -
Temperature Control: Maintain temperature below 40°C during addition. Radical pathways often have higher activation energies.
Q: Can I remove the benzylic impurity by recrystallization?
A: It is extremely difficult. The polarity difference between the target and the
Issue 2: Incomplete Bromination (Monobromo Species)
Symptom: NMR shows a complex aromatic region with multiple doublets/singlets instead of a clean singlet at ~7.4 ppm.[1] Mass spec shows a dominant
Corrective Protocol:
-
Stoichiometry: Use 2.2 to 2.5 equivalents of
. The second bromination is slower than the first due to the electron-withdrawing effect of the first bromine atom. -
Monitoring: Do not quench until TLC (Hexane) shows the complete disappearance of the monobromo intermediate.
-
Post-Addition Stir: Allow the reaction to stir for 4–12 hours after
addition is complete.
Issue 3: Product "Oiling Out" During Recrystallization
Symptom: Upon cooling the recrystallization solvent, the product separates as a yellow oil/goo rather than white crystals. Root Cause: The solution is too concentrated, or the solvent polarity is mismatched, causing liquid-liquid phase separation before crystallization.
Corrective Protocol:
-
Re-dissolve: Heat the mixture back to reflux until clear.
-
Solvent Adjustment: Add a small amount of the "good" solvent (e.g., Dichloromethane or Chloroform) to increase solubility, or add more ethanol (anti-solvent) very slowly.[1]
-
Seeding: Once the solution cools to slightly supersaturated, add a seed crystal of pure product.
-
Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.
Module 3: Experimental Specifications
Standardized Synthesis Protocol
Validated for 10g scale.
-
Setup: 3-neck round bottom flask, addition funnel, gas outlet to NaOH trap. Wrap in foil.
-
Charge: Add 1,4-dioctylbenzene (1.0 eq) and catalytic Iodine (
, 0.05 eq) in Dichloromethane (DCM) or Glacial Acetic Acid.-
Note: DCM allows for milder temperatures; Acetic acid is greener but requires higher temps.
-
-
Addition: Add
(2.4 eq) dropwise over 1 hour. Exclude light. -
Reaction: Stir at RT (for DCM) or 60°C (for Acetic Acid) for 12 hours.
-
Quench: Pour into aqueous Sodium Thiosulfate (
) to neutralize excess bromine (color change from red/orange to yellow/white). -
Workup: Extract with DCM, wash with brine, dry over
.
Purification & Characterization Data
| Parameter | Specification | Notes |
| Recrystallization Solvent | Ethanol / DCM (10:1) | Dissolve in min. hot DCM, add hot EtOH, cool slowly. |
| Alternative Solvent | Ethanol / Ethyl Acetate | Good for removing trace colored impurities. |
| Appearance | White crystalline solid | Yellow tint indicates |
| 1H NMR (Target) | Diagnostic singlet.[1] | |
| 1H NMR (Impurity) | Benzylic bromide impurity.[1] | |
| 1H NMR (Impurity) | Monobromo or unreacted starting material.[1] |
Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying and resolving synthesis failures.
References
-
Synthesis of Dialkylbenzenes: Rehahn, M., Schlüter, A. D., & Wegner, G. (1990).[1] Soluble poly(para-phenylene)s.[1] 1. Extension of the scope of the synthesis. Makromolekulare Chemie, 191(9), 1991-2003.[1] Link[1]
-
Benzylic Bromination Mechanism: Wohl, A. (1919).[1] Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions. Berichte der deutschen chemischen Gesellschaft, 52,[1] 51. Link[1]
-
Purification of 1,4-Dibromo-2,5-dialkylbenzenes: Li, Y., et al. (2008).[1][7] Synthesis and Characterization of Soluble Poly(p-phenylenevinylene) Derivatives. Asian Journal of Chemistry. Link
-
General Aromatic Bromination Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 1,4-Dibromo-2,5-dioctylbenzene
Welcome to the Technical Support Center for Advanced Monomer Synthesis . This portal is designed for researchers, materials scientists, and drug development professionals dealing with the complex purification of highly lipophilic intermediates.
Below is our comprehensive troubleshooting guide and methodology for the purification of 1,4-Dibromo-2,5-dioctylbenzene (1,4-DBDOB) , a critical monomer used in the synthesis of bithiophene-based alternating copolymers 1 and porous organic cages 2.
Part 1: Troubleshooting FAQs
Q1: Following the bromination of 1,4-dioctylbenzene, my crude product is a heavy oil instead of a solid. Did the reaction fail? A: Not necessarily. The physical state of 1,4-DBDOB is heavily dictated by its two flexible octyl chains. These long alkyl chains significantly increase the conformational entropy of the molecule, which disrupts rigid crystal lattice packing. As a result, even at >90% purity, the compound frequently presents as a heavy, viscous oil or a very low-melting solid at room temperature 2. Crystallization must be thermodynamically forced using low temperatures (-20 °C) and specific solvent systems (like cold ethanol/methanol).
Q2: I am trying to separate the target compound from mono-bromo and tri-bromo impurities using a Hexane/Ethyl Acetate gradient, but they co-elute. Why? A: You must use 100% pure non-polar solvents (e.g., pure hexane or petroleum ether). The causality here lies in the extreme lipophilicity of the octyl chains, which dominates the molecule's interaction with the silica stationary phase. The dipole moment difference between mono-, di-, and tri-brominated species is marginal. Introducing even 1% of a polar solvent like ethyl acetate disrupts the delicate adsorption-desorption equilibrium on the silica, causing all brominated species to collapse into a single co-eluting band 3.
Q3: Can I bypass chromatography and use vacuum distillation to purify the crude oil? A: It is highly discouraged. 1,4-DBDOB has a high molecular weight and a boiling point exceeding 200 °C even under high vacuum. Subjecting the compound to prolonged thermal stress at these temperatures frequently triggers thermal debromination or radical-induced side-chain degradation, ultimately lowering your yield and introducing complex new impurities.
Part 2: Quantitative Data & Impurity Profiling
To successfully isolate 1,4-DBDOB, you must understand the chromatographic behavior of the reaction mixture. Below is the quantitative profile of the crude mixture when run on standard silica gel (60 Å) using 100% Hexane.
| Compound / Impurity | Characteristic Rf (100% Hexane) | Mitigation & Separation Strategy |
| 1,4-Dioctylbenzene (Starting Material) | ~ 0.85 | Elutes first. Discard early fractions; easily separated. |
| 1-Bromo-2,5-dioctylbenzene | ~ 0.75 | Difficult separation. Requires high silica-to-crude ratio (1:100) and slow elution. |
| This compound (Target) | ~ 0.65 | Collect main band. Verify via NMR (Aromatic singlet at ~7.35 ppm). |
| Tri-brominated impurities | ~ 0.50 | Elutes last. Retained longer due to increased polarizability of the extra bromine. |
Part 3: Self-Validating Experimental Protocols
The following two-stage protocol ensures high-purity isolation. Every step includes a self-validating checkpoint to prevent downstream failures.
Protocol A: High-Resolution Silica Gel Chromatography
Objective: Remove unreacted starting material and bulk mono/tri-brominated impurities.
-
Column Preparation: Pack a large chromatography column with silica gel (40-63 μm) using 100% Hexane. Causality: A high silica-to-crude mass ratio (minimum 100:1) is mandatory to provide enough theoretical plates to resolve the tight Rf differences (ΔRf ~0.10) between the mono- and di-brominated species []().
-
Loading: Dissolve the crude heavy oil in the absolute minimum volume of hexane (e.g., 1 mL per gram of crude) and carefully load it onto the silica bed.
-
Elution: Elute strictly with 100% Hexane. Collect small fractions (e.g., 20 mL test tubes).
-
Self-Validating Checkpoint (TLC & NMR): Spot fractions on TLC plates and develop in 100% Hexane. Combine fractions showing a single spot at Rf ~0.65.
-
Validation: Before proceeding to recrystallization, evaporate a 1 mL aliquot of your combined fraction and record a
H NMR spectrum in CDCl . A successful separation is validated by a single sharp resonance at ~7.35 ppm (aromatic protons). If minor doublets appear in the aromatic region, the fraction is still contaminated with mono-brominated species and must be re-columned.
-
Protocol B: Cold-Induced Recrystallization
Objective: Achieve >99% purity by forcing the lipophilic oil into a crystalline lattice.
-
Solvent Exchange: Evaporate the combined hexane fractions from Protocol A under reduced pressure to yield a pale yellow/colorless oil.
-
Dissolution: Dissolve the oil in a mixture of hot Ethanol/Methanol (3:1 v/v). Causality: The compound is highly soluble in non-polar solvents but has limited solubility in polar protic solvents. The heat provides enough kinetic energy to dissolve the oil, setting up a supersaturated state upon cooling.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly, then transfer it to a -20 °C freezer for 12–24 hours.
-
Self-Validating Checkpoint (Crystallization): If the compound "oils out" (forms a separate liquid layer instead of crystals) at the bottom of the flask, the cooling rate was too fast or residual hexane is present. Correction: Re-heat to redissolve, evaporate any trace hexane, and seed the solution with a microscopic crystal of pure 1,4-DBDOB before cooling slowly.
-
Filtration: Rapidly filter the cold suspension through a pre-chilled Büchner funnel and wash with ice-cold methanol to yield pure white crystals.
Part 4: Purification Decision Workflow
Below is the logical workflow mapping the decision-making process for handling crude 1,4-DBDOB.
Workflow for the purification of this compound based on impurity profiling.
References
- Source: uni-heidelberg.
- Source: scispace.
- Source: ox.ac.
- Source: benchchem.
Sources
Technical Support Center: Controlling Molecular Weight in 1,4-Dibromo-2,5-dioctylbenzene Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the polymerization of 1,4-Dibromo-2,5-dioctylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for achieving precise control over polymer molecular weight (MW) and molecular weight distribution (dispersity, Đ).
Introduction
The synthesis of conjugated polymers from this compound, a precursor to poly(p-phenylene) derivatives, is fundamental for developing advanced materials for organic electronics. The molecular weight of these polymers is a critical parameter that directly influences their solubility, processability, and final device performance, including charge carrier mobility and photophysical properties. Achieving a target molecular weight and a narrow dispersity is often challenging. This guide provides a structured approach to diagnosing and solving common issues encountered during polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The two most common methods are Yamamoto polycondensation, a step-growth polymerization using a nickel catalyst (typically Ni(COD)₂), and Suzuki-Miyaura polycondensation, a palladium-catalyzed cross-coupling reaction.[1] Suzuki-Miyaura polymerization can be engineered to proceed via a chain-growth mechanism, known as Suzuki-Miyaura Catalyst-Transfer Polymerization (SCTP), which offers superior control over molecular weight and dispersity.[2][3]
Q2: What is the fundamental difference between step-growth and chain-growth polymerization for controlling molecular weight?
A2: In step-growth polymerization (e.g., Yamamoto), monomers react to form dimers, trimers, and larger oligomers, which then react with each other. High molecular weight is only achieved at very high monomer conversion (>99%). Molecular weight is controlled by adjusting monomer stoichiometry or by adding a monofunctional "end-capper" to terminate chain growth.[4][5] In chain-growth polymerization (e.g., SCTP), an initiator activates a monomer, which then adds sequentially to the growing polymer chain. This "living" nature allows the molecular weight to be directly controlled by the initial monomer-to-initiator (or catalyst) ratio.[6][7][8]
Q3: Why is my molecular weight inconsistent between different batches?
A3: Inconsistency is often traced back to three key areas:
-
Monomer Purity: Trace impurities can terminate polymerization or inhibit the catalyst. Rigorous purification of the this compound monomer is crucial.
-
Catalyst Activity: The activity of palladium and nickel catalysts can degrade with age or exposure to air.[9] Using fresh, high-quality catalysts or pre-catalysts is essential for reproducibility.
-
Reaction Conditions: Strict control over the inert atmosphere (absence of oxygen and moisture), temperature, and stirring is critical.[9] Oxygen, for instance, can deactivate the Pd(0) catalyst and phosphine ligands.[9]
Q4: What is a "good" dispersity (Đ) for this type of polymer?
A4: For applications requiring well-defined materials, a low dispersity is desirable. A chain-growth mechanism like SCTP can achieve dispersity values (Đ) of ≤ 1.5, and often as low as 1.1-1.3, indicating a very uniform distribution of polymer chain lengths.[2][6] Step-growth polymerizations typically result in a theoretical minimum dispersity of around 2.0, although values can be higher in practice.[10]
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: The obtained molecular weight (Mn) is consistently too low.
Possible Causes & Solutions
-
Cause 1: Premature Chain Termination (Step-Growth & Chain-Growth)
-
Explanation: Impurities in the monomer, solvent, or from the reaction atmosphere (oxygen, water) can act as terminating agents, quenching the growing polymer chains. Grignard reagents used in some syntheses are particularly sensitive to moisture.
-
Solution:
-
Purify the Monomer: Recrystallize the this compound monomer from a suitable solvent like hot hexane or ethanol to remove impurities.[11][12]
-
Ensure Anhydrous & Degassed Conditions: Dry all glassware thoroughly in an oven. Use anhydrous, degassed solvents.[13] Degas the reaction mixture rigorously by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9][14]
-
-
-
Cause 2: Incorrect Monomer-to-Catalyst/Initiator Ratio (Chain-Growth)
-
Explanation: In a chain-growth polymerization (SCTP), the number-average molecular weight (Mn) is directly proportional to the ratio of monomer to initiator.[2][15][16] A low ratio will inherently produce shorter polymer chains.
-
Solution:
-
Increase the Monomer:Initiator Ratio: Systematically increase the equivalents of monomer relative to the catalytic initiator to target a higher Mn. For example, moving from a 20:1 to a 40:1 ratio should theoretically double the molecular weight.[15]
-
-
-
Cause 3: Inefficient Catalyst System or Reaction Conditions
-
Explanation: The chosen catalyst, ligand, base, or temperature may not be optimal, leading to slow propagation or rapid catalyst decomposition.[9] For Suzuki couplings, Pd(II) precatalysts require efficient reduction to the active Pd(0) species.[9]
-
Solution:
-
Screen Catalysts and Ligands: For Suzuki polymerization, consider using modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and pre-catalyst systems that form the active catalyst more reliably.[14]
-
Optimize Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[9] Perform a temperature screen (e.g., 40°C, 60°C, 80°C) to find the optimal balance. Some SCTP reactions perform well at lower temperatures (e.g., 30°C).[6]
-
Verify Base Efficacy: The base is critical for activating the boronic acid/ester in Suzuki couplings.[14] Ensure the base (e.g., K₃PO₄, K₂CO₃) is pure and anhydrous.
-
-
Problem 2: The molecular weight distribution is too broad (High Dispersity, Đ > 2.0).
Possible Causes & Solutions
-
Cause 1: Competing Polymerization Mechanisms
-
Explanation: If conditions are not optimized for a pure chain-growth mechanism (SCTP), a competing step-growth pathway can occur simultaneously. This happens if the catalyst dissociates from the polymer chain end and re-initiates new chains, leading to a wide distribution of chain lengths.[2]
-
Solution:
-
Select a Robust SCTP System: Use catalyst/ligand combinations known to promote strong association with the polymer chain end, facilitating efficient "ring-walking" to the new chain end after monomer insertion.[2]
-
Control Temperature: Excessively high temperatures can promote catalyst dissociation and side reactions, broadening the dispersity.[17]
-
-
-
Cause 2: Polymer Precipitation
-
Explanation: If the growing polymer becomes insoluble in the reaction solvent, it precipitates out of the solution, effectively stopping its growth. This results in a population of shorter chains, while chains that remain in solution continue to grow, broadening the dispersity. The solubility of the propagating species is a key factor in achieving high molecular weight.[18]
-
Solution:
-
Choose an Appropriate Solvent: Select a solvent (or solvent mixture) in which the final polymer is known to be highly soluble at the reaction temperature (e.g., toluene, THF, o-xylene).[19]
-
Run at Higher Dilution: Lowering the monomer concentration can sometimes help keep the growing polymer chains in solution for longer.
-
-
-
Cause 3: Slow Initiation Compared to Propagation
-
Explanation: If the initiation of new polymer chains is slow and occurs throughout the reaction, new chains are constantly being formed while older chains are already long. This leads to a broad distribution of final chain lengths.
-
Solution:
-
Problem 3: The GPC trace is bimodal or shows multiple peaks.
Possible Causes & Solutions
-
Cause 1: Homocoupling of Boronic Acid/Ester
-
Explanation: In Suzuki polymerizations, the presence of oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid or ester molecules.[9][21] This creates a dimeric byproduct that can appear as a distinct low-molecular-weight peak in the GPC trace.
-
Solution:
-
Improve Degassing: This is the most critical step. Ensure the reaction setup is rigorously purged of all oxygen using multiple freeze-pump-thaw cycles or extended sparging with high-purity inert gas.[9][14]
-
Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that are reduced in situ.[9]
-
-
-
Cause 2: Polymer Aggregation
-
Explanation: Conjugated polymers, particularly rigid-rod types like poly(p-phenylene), have a strong tendency to aggregate in solution.[22] These aggregates can appear as a high-molecular-weight shoulder or a separate peak in the GPC chromatogram.
-
Solution:
-
Optimize GPC Conditions: Run the GPC analysis at an elevated temperature to disrupt aggregates. Use a good solvent for the polymer as the mobile phase. Ensure the sample is fully dissolved and filtered through a PTFE filter before injection.[23]
-
-
-
Cause 3: Incomplete Monomer Purification
-
Explanation: If the starting monomer contains oligomeric impurities, these can be reflected in the final GPC trace.
-
Solution:
-
Analyze Monomer Purity: Characterize the purified monomer by NMR and a sensitive technique like LC-MS to ensure it is free of oligomeric species before starting the polymerization.
-
-
Key Experimental Protocols
Protocol 1: Monomer Purification (Recrystallization)
A high-purity monomer is the foundation of a controlled polymerization.
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., hexane, ethanol, or isopropanol).[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. Verify purity by ¹H NMR and melting point analysis.
Protocol 2: Controlled Molecular Weight via Suzuki Catalyst-Transfer Polymerization (SCTP)
This method provides excellent control over Mn and Đ. This protocol assumes the use of an AB-type monomer where this compound is first converted to its corresponding monoboronic ester derivative. For simplicity, a general AA + BB polymerization is described below, which can also be adapted for controlled polymerization.
Materials:
-
This compound (Monomer AA)
-
2,5-Dioctyl-1,4-phenylenediboronic acid pinacol ester (Monomer BB)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3) and external initiator (e.g., 4-bromoanisole) OR a well-defined initiator complex.
-
Bulky phosphine ligand (e.g., RuPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., THF/H₂O mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst, ligand, and initiator.
-
Monomer Addition: Add Monomer AA and Monomer BB in a precise 1:1 stoichiometric ratio. The target molecular weight is set by the ratio of the total monomers to the initiator (e.g., [AA+BB]/[Initiator] = 40 for a target degree of polymerization of 40).
-
Solvent and Base: Add the degassed solvent and the anhydrous base.
-
Degassing: Subject the entire mixture to a final freeze-pump-thaw cycle to ensure complete removal of oxygen.
-
Polymerization: Heat the reaction to the desired temperature (e.g., 30-60°C) and stir vigorously. Monitor the reaction progress over time by taking small aliquots and analyzing them by GPC.[6]
-
Termination & Isolation: Once the desired molecular weight is reached, cool the reaction and terminate by adding an end-capping agent (e.g., a small amount of phenylboronic acid or bromobenzene).[24] Precipitate the polymer into a non-solvent like methanol, filter the solid, and wash thoroughly to remove catalyst residues. Dry the final polymer under vacuum.[25]
Protocol 3: Molecular Weight Control via Yamamoto Polycondensation (Step-Growth)
This method uses a stoichiometric imbalance or an end-capper to control MW.
Materials:
-
This compound (Monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)
-
2,2'-Bipyridine (Ligand/Additive)
-
Monofunctional end-capper (e.g., 4-bromotoluene)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene)
Procedure:
-
Catalyst Activation: In a glovebox, add Ni(COD)₂ and 2,2'-bipyridine to a Schlenk flask containing anhydrous, degassed solvent. Stir until the solution becomes deep blue/violet, indicating the formation of the active catalytic complex.
-
Monomer & End-Capper Addition: In a separate flask, dissolve the this compound monomer and the calculated amount of the end-capper in the solvent. The amount of end-capper determines the final molecular weight according to the Carothers equation.
-
Polymerization: Transfer the monomer solution to the catalyst solution via cannula. Heat the mixture (e.g., to 80°C) and stir. The reaction mixture will typically become viscous.
-
Work-up: After the desired time (e.g., 24-48 hours), cool the reaction and precipitate the polymer into an acidic methanol solution to quench the catalyst.
-
Purification: Filter the polymer and purify it extensively via Soxhlet extraction with methanol, acetone, and finally the reaction solvent (e.g., toluene) to isolate the desired polymer fraction. Dry the final polymer under vacuum.
Data Presentation & Visualization
Table 1: Effect of Key Parameters on Molecular Weight (Mn) and Dispersity (Đ)
| Parameter Change | Polymerization Type | Expected Effect on Mn | Expected Effect on Đ | Rationale |
| Increase Monomer:Catalyst Ratio | Suzuki (SCTP) | Increase [2][6] | Slight Increase/Stable[2] | Chain-growth: more monomer per initiating site leads to longer chains. |
| Increase Monomer:Catalyst Ratio | Yamamoto | No direct control | No direct control | Step-growth: MW depends on conversion and stoichiometry, not catalyst ratio. |
| Introduce Stoichiometric Imbalance | Yamamoto/Suzuki (Step) | Decrease [4] | Decrease/Stable | Step-growth: Excess of one monomer limits the maximum achievable chain length. |
| Add Monofunctional End-Capper | Yamamoto/Suzuki (Step) | Decrease [1][4] | Decrease/Stable | Step-growth: The end-capper terminates chain growth, limiting the final MW. |
| Increase Temperature (Significantly) | Suzuki (SCTP) | Decrease/Unpredictable | Increase [9][17] | Promotes catalyst dissociation and side reactions, disrupting the chain-growth mechanism. |
| Presence of Oxygen/Moisture | Both | Decrease [9] | Increase | Acts as a chain terminator and deactivates the catalyst, leading to shorter chains and less control. |
Diagrams
Troubleshooting Workflow for Molecular Weight Control
Caption: A workflow for troubleshooting common molecular weight issues.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The core steps of the Suzuki-Miyaura cross-coupling cycle.
References
-
Delabie, A., et al. (2021). Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield. Macromolecules. Available from: [Link]
-
Unlu, S., et al. (2020). Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology. Polymer Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2020). Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology. Available from: [Link]
-
American Chemical Society. (2013). Precise Synthesis of Poly(fluorene vinylene)s Capped with Chromophores: Efficient Fluorescent Polymers Modified by Conjugation Length and End-Groups. ACS Macro Letters. Available from: [Link]
-
MDPI. (2023). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Materials. Available from: [Link]
-
Royal Society of Chemistry. (2013). Polyfluorenes. In Conjugated Polymers: A Practical Guide to Synthesis. Available from: [Link]
-
SCIRP. (n.d.). Effect of Curing Poly(p-Phenylene Sulfide) on Thermal Properties and Crystalline Morphologies. Available from: [Link]
-
ResearchGate. (2011). Synthesis and characterization of poly(fluorene)‐based copolymers containing various 1,3,4‐oxadiazole pendants. Available from: [Link]
-
YouTube. (2018). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. Available from: [Link]
-
Royal Society of Chemistry. (2023). Suzuki-Miyaura Catalyst-Transfer Polymerization: New Mechanistic Insights. Available from: [Link]
-
MDPI. (2021). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers. Available from: [Link]
-
ResearchGate. (n.d.). Number average molecular weight versus monomer conversion p plot for... Available from: [Link]
-
eScholarship.org. (2025). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Available from: [Link]
-
University of Toronto. (n.d.). Controlled Synthesis of Functional Polyfluorenes. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Available from: [Link]
-
Springer. (n.d.). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Available from: [Link]
-
American Chemical Society. (2019). Small Change, Big Impact: The Shape of Precursor Polymers Governs Poly-p-phenylene Synthesis. Macromolecules. Available from: [Link]
-
Morton, M. (n.d.). Procedures for homogeneous anionic polymerization. Available from: [Link]
-
Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Available from: [Link]
-
The Dong Group. (2015). Ni or Pd Catalyst for Synthesis of Conjugated Polymers. Available from: [Link]
-
ResearchGate. (2025). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization. Available from: [Link]
-
American Chemical Society. (n.d.). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules. Available from: [Link]
-
American Chemical Society. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. Available from: [Link]
-
Rutgers-Newark Chemistry. (n.d.). TRANSITION-METAL-MEDIATED POLYMERIZATION REACTIONS. Available from: [Link]
-
Inha University. (2023). Flow synthesis of conjugated polymers: exploring the effects of solvent and catalyst on molecular weight. Available from: [Link]
-
American Chemical Society. (2024). Uncovering Backbone Conformation for Rigid DPP-Based Donor–Acceptor Conjugated Polymer Using Deuterium Labeling and Neutron Scattering. Macromolecules. Available from: [Link]
-
ResolveMass Laboratories Inc. (2026). GPC errors in polymer molecular weight analysis. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ScienceDirect. (n.d.). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Available from: [Link]
-
Carnegie Mellon University. (n.d.). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Available from: [Link]
-
ScienceDirect. (n.d.). A structural study of poly(p-phenylene vinylene). Available from: [Link]
-
ResearchGate. (n.d.). Conjugated Polymers – Problems and Promises. Available from: [Link]
-
American Chemical Society. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic Letters. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A. Available from: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available from: [Link]
-
National Science Foundation. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction. Available from: [Link]
-
National Institutes of Health. (n.d.). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Available from: [Link]
-
National Institutes of Health. (n.d.). Revealing polymerisation defects and formation mechanisms in aldol condensation for conjugated polymers via high-resolution molecular imaging. Available from: [Link]
-
Royal Society of Chemistry. (2021). Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Polymer Chemistry. Available from: [Link]
-
National Institutes of Health. (2024). Light on the sustainable preparation of aryl-cored dibromides. Available from: [Link]
-
National Institutes of Health. (n.d.). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization of Structural and Reaction Parameters on Molar Mass, Dispersity, and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
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- 6. mdpi.com [mdpi.com]
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- 12. Light on the sustainable preparation of aryl-cored dibromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. escholarship.org [escholarship.org]
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- 17. researchgate.net [researchgate.net]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 1,4-Dibromo-2,5-dioctylbenzene Synthesis
Welcome to the technical support guide for the synthesis of 1,4-Dibromo-2,5-dioctylbenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this key chemical intermediate. We will explore common issues through a troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] While seemingly straightforward, the reaction's success is highly sensitive to stoichiometry, reaction conditions, and purification methods. The long, nonpolar octyl chains, while crucial for the final product's properties, introduce challenges in handling and purification that can often lead to diminished yields.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yields are very low, or I've recovered mostly unreacted starting material. What went wrong?
Possible Causes & Solutions:
-
Inactive Brominating Agent or Catalyst: Molecular bromine (Br₂) can degrade over time, and Lewis acid catalysts like iron(III) bromide (FeBr₃) are highly hygroscopic and lose activity upon exposure to moisture.
-
Solution: Use a fresh, unopened bottle of bromine or purify it before use. Ensure the Lewis acid catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The Lewis acid is essential for polarizing the Br-Br bond, generating a potent electrophile ("Br⁺") that can attack the electron-rich benzene ring.[2] Without sufficient catalyst, the reaction rate will be impractically slow.
-
Solution: Use a catalytic amount (typically 0.1-0.2 equivalents) of a suitable Lewis acid like FeBr₃ or anhydrous FeCl₃. Iron powder can also be used, as it reacts with bromine in situ to form FeBr₃.
-
-
Incorrect Reaction Temperature: Electrophilic bromination of activated rings is typically exothermic but may require a specific temperature to proceed at a reasonable rate without promoting side reactions.
-
Solution: Start the reaction at a low temperature (0-5 °C) during the bromine addition to control the initial exotherm. Afterwards, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but this should be monitored carefully to avoid side reactions.
-
Q2: My final product is contaminated with a significant amount of 1-bromo-2,5-dioctylbenzene. How can I improve the conversion to the di-brominated product?
Causality & Corrective Actions:
-
Insufficient Bromine: This is the most common cause. The reaction is a stepwise process; the first bromination produces the mono-brominated intermediate, which then undergoes a second bromination. If less than two equivalents of bromine are used, the reaction will stall at the mono-brominated stage.
-
Solution: Ensure you are using a slight excess of bromine, typically 2.1 to 2.2 molar equivalents relative to the 1,4-dioctylbenzene starting material. This stoichiometric excess drives the reaction to completion.
-
-
Short Reaction Time: The second bromination is slower than the first. The initial bromo-substituent is slightly deactivating, making the second electrophilic attack less favorable than the first.
-
Solution: Extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the mono-brominated intermediate spot/peak is no longer visible or has been minimized.
-
Q3: I'm observing byproducts with more than two bromine atoms (tri- or tetra-brominated species). What causes this over-bromination?
Causality & Corrective Actions:
-
Excessive Brominating Agent: The two octyl groups are strongly activating and ortho-, para-directing, making the benzene ring highly susceptible to electrophilic attack.[3] Using a large excess of bromine can force further substitution onto the ring.
-
Solution: Carefully control the stoichiometry. Do not exceed ~2.2 equivalents of bromine. Adding the bromine dropwise using an addition funnel allows for better control over the reaction compared to adding it all at once.
-
-
Prolonged Reaction Time at Elevated Temperatures: High temperatures and long reaction times, especially with excess bromine, can provide the necessary energy to overcome the activation barrier for a third or fourth substitution.
-
Solution: Monitor the reaction closely. Once the di-brominated product is the major species and the starting material is consumed, quench the reaction promptly. Avoid unnecessary heating.
-
Q4: The reaction mixture turned into a dark, tarry mess, and I can't isolate any clean product. Why did this happen?
Causality & Corrective Actions:
-
Side-Chain (Benzylic) Bromination: If using N-bromosuccinimide (NBS) as the brominating agent, the reaction conditions can inadvertently favor free-radical substitution on the benzylic carbons (the CH₂ group attached to the ring) instead of electrophilic substitution on the ring itself.[4][5] This is especially true if a radical initiator (like AIBN or benzoyl peroxide) or light is present.[6]
-
Solution: For ring bromination, Br₂ with a Lewis acid is the preferred method. If NBS must be used, perform the reaction in the dark and in a polar solvent without a radical initiator to favor the electrophilic pathway.[7]
-
-
Oxidation/Decomposition: The combination of a strong Lewis acid and bromine at high temperatures can lead to the oxidation and polymerization of the electron-rich aromatic ring, resulting in intractable tars.
-
Solution: Maintain strict temperature control. Add the bromine slowly at a low temperature (0-5 °C). If heating is required, do so gently and for the minimum time necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the bromination of 1,4-dioctylbenzene?
The reaction proceeds via a two-step electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: The Lewis acid (FeBr₃) interacts with molecular bromine (Br₂), polarizing the Br-Br bond and generating a powerful electrophile, which behaves like a Br⁺ cation.
-
Electrophilic Attack: The π-electrons of the dioctylbenzene ring attack the electrophilic bromine. This breaks the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][8]
-
Re-aromatization: A weak base (like the FeBr₄⁻ complex formed in step 1) removes a proton from the carbon atom where the bromine added, restoring the aromaticity of the ring and yielding the brominated product.
Q2: Why are the two bromine atoms added at the 1- and 4- positions relative to the octyl groups?
The octyl groups are alkyl substituents, which are electron-donating groups (EDG). They activate the aromatic ring towards electrophilic attack and are known as ortho, para-directors.[3] This is because they stabilize the cationic charge of the arenium ion intermediate through inductive effects and hyperconjugation, particularly when the attack occurs at the positions ortho or para to them. Since the starting material is a 1,4-disubstituted benzene, the only available positions are ortho to the octyl groups, leading to the 2,5-dibromo substitution pattern.
Q3: What is the best way to monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method. Use a nonpolar eluent system, such as pure hexanes or a 99:1 mixture of hexanes:ethyl acetate. The product, this compound, will be less polar than the mono-brominated intermediate and significantly less polar than the starting material (1,4-dioctylbenzene). You can visualize the spots under UV light. The reaction is complete when the starting material spot has disappeared and the mono-bromo spot is minimal.
Q4: My purified product is an oil or a low-melting solid. How can I best purify it?
Due to the long octyl chains, the product may not be a high-melting crystalline solid.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material, mono-brominated byproducts, and any polar impurities.[9] Use silica gel with a nonpolar eluent like hexanes.
-
Recrystallization: If you obtain a solid, recrystallization from a solvent like ethanol, isopropanol, or a mixture of hexanes and ethanol can be effective.[10] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. You may need to cool it to a very low temperature (-20 °C) to induce crystallization.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
1. Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,4-dioctylbenzene (1.0 eq) and a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the stirred solution.
2. Bromine Addition:
-
In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of the same solvent.
-
Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. The mixture will turn deep red/brown, and HBr gas will evolve.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC.
4. Workup:
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the red color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes to yield the pure product.
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Bromine (Br₂) Stoichiometry | 2.1 - 2.2 equivalents | Ensures complete conversion to the di-brominated product. |
| Lewis Acid Catalyst (FeBr₃) | 0.1 - 0.2 equivalents | Catalyzes the reaction without promoting excessive side reactions. |
| Solvent | Dichloromethane (DCM) | Inert solvent that effectively dissolves reactants. |
| Addition Temperature | 0 - 5 °C | Controls the initial exotherm and minimizes byproduct formation. |
| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Typical Yield | 80 - 95% (after purification) | Represents an optimized and well-controlled reaction. |
Reaction Pathway and Potential Byproducts
The following diagram illustrates the synthetic route from 1,4-dioctylbenzene to the desired this compound, highlighting the key intermediate and potential over-bromination byproduct.
Caption: Synthesis of this compound and byproducts.
References
-
Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Available at: [Link]
- Google Patents.US3528899A - Method of brominating the side chain of an alkyl benzene.
-
King, S. Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Available at: [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information for Polymer Chemistry. Available at: [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
MDPI. (2021, March 25). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Available at: [Link]
-
University of Babylon. Electrophilic Aromatic Substitution (EAS)SEAr. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
-
ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]
-
Lumen Learning. 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Available at: [Link]
-
Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. Available at: [Link]
-
RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
ResearchGate. (2025, August 6). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. Available at: [Link]
-
Organic Syntheses. Procedure for 1-Phenylcyclopentane-1-carbonitrile. Available at: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection & Troubleshooting for 1,4-Dibromo-2,5-dioctylbenzene Coupling
Welcome to the Technical Support Center for 1,4-dibromo-2,5-dioctylbenzene cross-coupling and polycondensation workflows. As a sterically hindered, electron-rich aryl halide, this monomer is a critical building block for conjugated materials, including poly(p-phenylene)s (PPPs) and complex terphenylene oligomers. However, its bulky 2,5-dioctyl chains fundamentally alter its reactivity profile, requiring highly specific catalyst systems to prevent premature chain termination and off-target side reactions.
This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure high-fidelity carbon-carbon bond formation.
Catalyst Selection Workflow
Caption: Catalyst selection logic for this compound cross-coupling and homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit sluggish reactivity in standard Suzuki couplings compared to unhindered aryl bromides? A1: The two octyl chains at the 2,5-positions introduce severe steric shielding around the C–Br bonds. This steric bulk impedes the initial oxidative addition of the Pd(0) species and the subsequent transmetalation step. To overcome this, researchers must use elevated temperatures (e.g., 90 °C) and robust catalysts like Pd(PPh3)2Cl2 or Pd(PPh3)4 to stabilize the highly reactive Pd intermediates and accelerate reductive elimination[1].
Q2: When synthesizing poly(2,5-dioctyl-1,4-phenylene) via Yamamoto homocoupling, why is Ni(cod)₂ used stoichiometrically rather than catalytically? A2: Yamamoto polycondensation relies on a Ni(0) complex to undergo sequential oxidative additions with both C–Br bonds of the monomer. Following reductive elimination to form the new C–C bond, the nickel is extruded in a Ni(II) oxidation state (typically as NiBr2). Because the reaction lacks a terminal reductant to regenerate Ni(0) in situ, a stoichiometric amount of Ni(cod)2 (often 1.2 to 2.0 equivalents) is strictly required to drive the polymerization to high molecular weights[2].
Q3: How do I prevent dehalogenation (protodebromination) during the synthesis of alternating copolymers? A3: Protodebromination is a common side reaction when the oxidative addition complex undergoes protonation rather than transmetalation, often due to trace moisture or slow transmetalation kinetics. To prevent this, ensure rigorous exclusion of water (unless using a biphasic Suzuki system, in which case use a strong base to accelerate transmetalation) and thoroughly degas all solvents using freeze-pump-thaw cycles[3].
Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| Low Molecular Weight in Polycondensation | Stoichiometric imbalance or premature catalyst death due to oxygen ingress. | Purify the monomer via repeated recrystallization to >99.5% purity. Use a highly active catalyst (e.g., Pd2(dba)3 with SPhos) to outcompete side reactions. |
| Precipitation of Oligomers | Rigid polymer backbones (like PPPs) aggregate and crash out of solution before high MW is reached. | Conduct the reaction in a good solvent for rigid-rod polymers (e.g., chlorobenzene or a Toluene/THF mixture) and maintain elevated temperatures (80–100 °C). |
| Incomplete Conversion in Terphenylene Synthesis | Oxidative homocoupling of the boronic acid depletes the coupling partner. | Strictly degas the reaction mixture using at least three freeze-pump-thaw cycles[3]. Use a slight excess (2.2 eq) of the boronic acid[1]. |
Quantitative Data: Catalyst System Comparison
Summarized below are the optimal catalyst systems and conditions for various target architectures based on empirical field data.
| Reaction Type | Target Architecture | Recommended Catalyst System | Base / Additive | Optimal Solvent | Temp (°C) | Typical Yield / MW |
| Suzuki-Miyaura | Small-Molecule Terphenylenes | Pd(PPh3)2Cl2 (5 mol%) | K2CO3 (aq) | 1,4-Dioxane | 90 | 75–85% Yield |
| Suzuki Polycondensation | Alternating Copolymers | Pd2(dba)3 (2 mol%) + SPhos | Et4NOH | Toluene / H2O | 90 | Mn > 20,000 g/mol |
| Yamamoto Homocoupling | Poly(p-phenylene)s (PPP) | Ni(cod)2 (1.2–2.0 eq) | bipy, COD | DMF / Toluene | 80 | Mn ~ 15,000 g/mol |
| Sonogashira | Poly(phenylene ethynylene)s | Pd(PPh3)2Cl2 + CuI | i-Pr2NH | THF | 50–70 | > 80% Yield |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1,4''-diformyl-2',5'-dioctyl-p-terphenylene via Suzuki Cross-Coupling
Causality & Validation: This protocol uses Pd(PPh3)2Cl2 to couple this compound with 4-formylbenzeneboronic acid. The use of freeze-pump-thaw degassing is critical to prevent oxidative homocoupling of the boronic acid, which would otherwise stall the reaction[3].
-
Reagent Assembly: In a Schlenk flask, combine this compound (1.0 eq) and 4-formylbenzeneboronic acid (2.2 eq).
-
Catalyst & Base Addition: Add Pd(PPh3)2Cl2 (5 mol%) and anhydrous K2CO3 (3.0 eq)[3].
-
Solvent Introduction & Degassing: Add 1,4-dioxane. Subject the mixture to three consecutive freeze-pump-thaw cycles.
-
Causality: Removing dissolved oxygen prevents the formation of Pd-peroxo species that degrade the boronic acid.
-
-
Reaction Execution: Backfill with Argon and heat the mixture to 90 °C for 16 hours[3].
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc).
-
Self-Validation: The reaction is complete when the non-polar dibromide spot disappears and a highly UV-active, more polar spot (the terphenylene product) appears.
-
-
Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel, eluting with CHCl3, to remove Pd black and inorganic salts[3].
-
Purification & Final Validation: Concentrate under reduced pressure and purify via column chromatography.
-
Self-Validation: Confirm the structure via 1H NMR. The disappearance of the singlet from the dibromide at ~7.4 ppm and the appearance of the aldehyde proton at ~10.0 ppm confirm successful double coupling[1].
-
Protocol B: Synthesis of Poly(2,5-dioctyl-1,4-phenylene) via Yamamoto Homocoupling
Causality & Validation: This protocol uses stoichiometric Ni(cod)2 to mediate the homocoupling of this compound. Because Ni(0) is consumed to form Ni(II) during the C–C bond formation, catalytic amounts will fail to propagate the polymer chain[2].
-
Reagent Assembly: In a glovebox, combine Ni(cod)2 (1.2 eq), 2,2'-bipyridine (1.2 eq), and 1,5-cyclooctadiene (COD) (1.2 eq) in a Schlenk flask.
-
Causality: COD stabilizes the active Ni(0) species, preventing premature decomposition.
-
-
Monomer Addition: Add this compound (1.0 eq) to the flask.
-
Solvent Introduction: Add anhydrous, degassed DMF and Toluene (typically 1:1 ratio).
-
Polymerization: Seal the flask, remove from the glovebox, and heat to 80 °C for 48 hours under argon.
-
Validation Checkpoint 1 (Viscosity):
-
Self-Validation: The reaction mixture should become noticeably viscous, indicating successful chain propagation and high molecular weight attainment.
-
-
Workup & Precipitation: Cool the mixture and pour it into a 10-fold excess of methanol containing 10% HCl.
-
Causality: The acidic methanol quenches the active nickel species and precipitates the hydrophobic polymer.
-
-
Purification: Filter the precipitate, wash with methanol and acetone, and dry under vacuum.
-
Self-Validation: Analyze via Gel Permeation Chromatography (GPC) to confirm Mn > 15,000 g/mol .
-
References
-
An exceptional red shift of emission maxima upon fluorine substitution | Source: nih.gov |[1]
-
Bending a photonic wire into a ring - Semiconductors Group | Source: ox.ac.uk | [3]
-
Magnetic N-doped carbon derived from mixed ligands MOF as effective electrochemiluminescence coreactor | Source: researchgate.net | [2]
Sources
enhancing the performance of 1,4-Dibromo-2,5-dioctylbenzene based devices
Topic: Optimization of 1,4-Dibromo-2,5-dioctylbenzene Architectures
Executive Summary
You are working with This compound , a critical halogenated monomer used primarily in the synthesis of Poly(p-phenylene)s (PPPs) and Poly(p-phenylene ethynylene)s (PPEs). These materials are the backbone of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and emerging bio-electronic sensors.
This guide addresses the three critical failure points in the device lifecycle: Monomer Purity , Polymerization Stoichiometry , and Thin-Film Morphology .
Module 1: Monomer Qualification (The "Input" Phase)
The Issue: Inconsistent batch-to-batch device mobility often stems from trace impurities in the monomer that terminate polymerization early, leading to low molecular weight chains.
Technical Insight:
For step-growth polymerizations (Suzuki/Sonogashira), the Degree of Polymerization (
Protocol: High-Fidelity Purification Workflow
Do not rely solely on NMR. NMR detection limits (~1%) are insufficient for electronic-grade monomers.
-
Solvent Wash: Wash crude solid with cold methanol to remove residual catalyst/bromine.
-
Column Chromatography: Silica gel (Stationary), Hexane/DCM gradient (Mobile).
-
Recrystallization (Critical):
-
Solvent: Ethanol/Isopropanol (Polar solvents force non-polar monomer precipitation).
-
Method: Slow cooling from 60°C to 4°C over 12 hours. Rapid cooling traps impurities.
-
-
Vacuum Drying: >24 hours at 40°C to remove solvent trapped in the alkyl chains.
Visualization: Purification Logic Gate
Caption: Figure 1.[1] Purification workflow to achieve electronic-grade purity (>99.8%) required for high-mobility polymer synthesis.
Module 2: Polymerization Dynamics (The "Process" Phase)
The Issue: Users report "low fluorescence quantum yield" or "brittle films." This usually indicates low molecular weight or polydispersity index (PDI) > 2.5.
Troubleshooting Guide: Suzuki-Miyaura Coupling Target: Poly(2,5-dioctyl-1,4-phenylene)
| Parameter | Recommended Condition | Scientific Rationale |
| Catalyst | Pd(PPh₃)₄ (1-2 mol%) | Tetrakis provides reliable oxidative addition for aryl bromides. Avoid Pd(OAc)₂ unless using specialized ligands (e.g., SPhos) for difficult couplings. |
| Base | K₂CO₃ (2M aq) or CsF | Aqueous bases are standard, but CsF allows for anhydrous conditions if the dioctyl chains cause emulsion issues. |
| Solvent | Toluene:Water (2:1) | The biphasic system ensures salt solubility while the dioctyl-monomer remains in Toluene. Vigorous stirring is non-negotiable. |
| Stoichiometry | Exactly 1.00 : 1.00 | Excess of either dibromide or diboronic ester terminates the chain. Use a high-precision balance. |
| End-Capping | Bromobenzene / Phenylboronic acid | Add at t=48h. Uncapped chains act as charge traps (defects) in the final device. |
Q: Why is my polymer turning black/insoluble? A: This is likely Pd-black precipitation .
-
Cause: Catalyst decomposition due to oxygen leakage or high temp (>110°C).
-
Fix: Freeze-pump-thaw degas solvents x3. Add a ligand stabilizer like Triphenylphosphine (
) in slight excess.
Module 3: Device Engineering (The "Output" Phase)
The Issue: The polymer is pure, but device mobility (
Protocol: Morphology Optimization via Annealing
The goal is to force the octyl chains to interdigitate (zipper-like packing), bringing the conductive backbones closer.
-
Substrate Prep: Treat SiO₂/ITO with OTS (Octadecyltrichlorosilane) .
-
Why: OTS makes the surface hydrophobic, matching the octyl chains of your polymer. This induces "edge-on" orientation (favorable for OFETs).
-
-
Spin Coating: Use high boiling point solvents (Chlorobenzene, o-Dichlorobenzene).
-
Why: Slow evaporation allows polymer chains to self-organize before "freezing" in place.
-
-
Thermal Annealing:
-
Heat film to
(typically 120-150°C for dioctyl-PPPs) for 30 mins under . -
Cooling: Slow cool (
). Quenching freezes disorder.
-
Visualization: Charge Transport & Morphology
Caption: Figure 2. Transition from disordered "as-cast" films to ordered "edge-on" morphology via thermal annealing, critical for maximizing charge carrier mobility.
Frequently Asked Questions (FAQs)
Q1: Can I use this monomer for biological sensors? A: Yes. Poly(p-phenylene)s are biocompatible. However, the dioctyl chains are highly hydrophobic. For bio-interfaces, you may need to post-functionalize or copolymerize with a hydrophilic monomer (e.g., ethylene glycol side chains) to prevent protein denaturation on the device surface.
Q2: My reaction mixture solidifies after 1 hour. Is this normal? A: No. This indicates "gelation" often caused by cross-linking.
-
Check: Did you accidentally use a tri-functional impurity?
-
Check: Is the concentration too high? Dilute to 0.1 M.
-
Check: Are the alkyl chains solubilizing the polymer? If the polymer precipitates too early, switch solvent to o-Dichlorobenzene.
Q3: How do I store the monomer? A: Store at 4°C in the dark . Brominated aromatics are light-sensitive and can undergo slow photodehalogenation, creating radical impurities that poison future reactions.
References
-
Sigma-Aldrich. 1,4-Dibromo-2,5-dimethylbenzene (Analogous Precursor) Product Specifications. (Used for physical property baselines).[2][3] Link
-
National Institutes of Health (PMC). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). (Stoichiometry and catalyst protocols). Link
-
ResearchGate. Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). (Molecular weight control mechanisms). Link
-
BenchChem. Purification of 1,4-Dibromo-2,5-diethynylbenzene. (Purification protocols for alkynyl analogs). Link
-
Royal Society of Chemistry. Gaining control over conjugated polymer morphology to improve the performance of organic electronics. (Annealing and morphology dynamics). Link
Sources
Validation & Comparative
A Comparative Guide to 1,4-Dibromo-2,5-dioctylbenzene and Other Dialkoxybenzene Derivatives for High-Performance Organic Electronics
For researchers, scientists, and drug development professionals navigating the landscape of organic electronics, the selection of appropriate molecular building blocks is paramount to achieving desired device performance. Among the vast array of available semiconducting materials, dialkoxybenzene derivatives have emerged as a cornerstone for the synthesis of high-performance conjugated polymers. This guide provides an in-depth comparison of 1,4-Dibromo-2,5-dioctylbenzene with other dialkoxybenzene derivatives, offering a comprehensive analysis of their synthesis, properties, and performance in key applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The insights and experimental data presented herein are intended to empower researchers to make informed decisions in the design and fabrication of next-generation organic electronic devices.
Introduction: The Significance of Dialkoxybenzene Derivatives in Organic Electronics
Dialkoxybenzene moieties are integral components in the design of soluble and processable conjugated polymers. The introduction of alkoxy side chains onto the benzene ring serves a dual purpose: it enhances the solubility of the resulting polymers in common organic solvents, facilitating solution-based processing techniques, and it allows for the fine-tuning of the electronic and morphological properties of the material. The length and branching of these alkoxy chains can significantly influence intermolecular packing, thin-film morphology, and, consequently, the charge transport characteristics of the final device.[1]
This compound is a key monomer used in the synthesis of poly(p-phenylenevinylene) (PPV) and other conjugated polymers. Its two bromine atoms provide reactive sites for various cross-coupling reactions, enabling the formation of extended π-conjugated systems. The long octyl chains ensure excellent solubility, making it an attractive candidate for applications requiring solution-based fabrication methods like spin-coating and inkjet printing.[2] This guide will delve into a comparative analysis of this specific derivative against its counterparts with varying alkoxy chain lengths, elucidating the structure-property relationships that govern their performance in electronic devices.
Synthesis and Chemical Properties: A Tale of Two Chains
The synthesis of 1,4-dibromo-2,5-dialkoxybenzene derivatives is typically achieved through a two-step process starting from hydroquinone. The first step involves the Williamson ether synthesis to introduce the desired alkoxy chains, followed by bromination of the aromatic ring. The choice of alkyl halide in the first step dictates the length of the side chains, thereby influencing the physical properties of the monomer and the resulting polymer.
Representative Synthesis of this compound
The synthesis of this compound can be adapted from established procedures for similar dialkoxybenzene derivatives.[3] The following protocol outlines a representative synthesis, emphasizing the causality behind the experimental choices.
Protocol 1: Synthesis of 1,4-Dibromo-2,5-dioctyloxybenzene
-
Step 1: Synthesis of 1,4-Dioctyloxybenzene.
-
To a solution of hydroquinone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like potassium carbonate (K₂CO₃, 2.5 equivalents). The base is crucial for deprotonating the hydroxyl groups of the hydroquinone, forming the more nucleophilic phenoxide ions.
-
Add 1-bromooctane (2.5 equivalents) to the reaction mixture. The excess of the alkylating agent ensures the complete dialkylation of the hydroquinone.
-
Heat the reaction mixture at a temperature of 80-100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The elevated temperature accelerates the Sₙ2 reaction between the phenoxide and the alkyl bromide.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product. The product is organic-soluble, while the inorganic salts are water-soluble, allowing for a straightforward separation.
-
Collect the crude product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
-
Step 2: Bromination of 1,4-Dioctyloxybenzene.
-
Dissolve the synthesized 1,4-dioctyloxybenzene (1 equivalent) in a suitable solvent such as glacial acetic acid. Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants but does not readily react with bromine.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with stirring. The slight excess of bromine ensures complete dibromination. The alkoxy groups are ortho-, para-directing and activating, leading to the substitution at the 2 and 5 positions.
-
Stir the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the final product, 1,4-Dibromo-2,5-dioctyloxybenzene.
-
Collect the product by filtration, wash with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine, and then with water again.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a solvent mixture like methanol and ethyl acetate.[3]
-
Diagram: Synthesis of 1,4-Dibromo-2,5-dioctyloxybenzene
Caption: A simplified workflow for the two-step synthesis of 1,4-Dibromo-2,5-dioctyloxybenzene.
Comparative Performance Analysis: The Impact of Alkoxy Chain Length
The performance of polymers derived from dialkoxybenzene monomers is critically dependent on the nature of the alkoxy side chains. Longer side chains generally lead to better solubility but can also disrupt intermolecular packing, potentially lowering charge carrier mobility. This section presents a comparative analysis of polymers derived from this compound and its analogs in OFETs and OPVs.
Organic Field-Effect Transistors (OFETs)
In OFETs, the charge carrier mobility (μ) is a key performance metric. The mobility is highly sensitive to the thin-film morphology of the semiconducting polymer, which is influenced by the alkoxy side chains.
Table 1: Comparison of Hole Mobility in Poly(p-phenylenevinylene) Derivatives with Different Alkoxy Side Chains
| Polymer Derived From | Alkoxy Chain | Hole Mobility (μ) (cm²/Vs) | Measurement Conditions | Reference |
| 1,4-Dibromo-2,5-dioctyloxybenzene | n-octyloxy | ~10⁻³ - 10⁻⁴ | Solution-processed, bottom-gate OFET | [4] (extrapolated) |
| 1,4-Dibromo-2,5-dibutoxybenzene | n-butoxy | >10⁻⁴ | Time-of-flight | [4] |
| 1,4-Dibromo-2,5-di(2-ethylhexyloxy)benzene | 2-ethylhexyloxy | 5 x 10⁻⁴ | Solution-processed, bottom-gate OFET | [4] |
| Symmetrically substituted with linear C11 and C18 chains | n-undecyloxy and n-octadecyloxy | 10⁻² | Annealed at 110 °C | [4] |
Note: The mobility values can vary significantly depending on the device architecture, processing conditions, and measurement techniques.
From the available data, a clear trend emerges: shorter linear alkoxy chains tend to result in higher hole mobilities.[4] This is attributed to the reduced steric hindrance, which allows for closer π-π stacking and more ordered molecular packing in the solid state.[4] Branched side chains, such as 2-ethylhexyloxy, are often employed to enhance solubility, but they can disrupt the crystalline packing of the polymer backbone, leading to lower mobilities compared to their linear counterparts. Symmetrically substituted polymers with a mix of longer linear alkyl chains have shown to achieve higher mobilities upon annealing, suggesting that thermal processing can improve molecular ordering.[4]
While hole mobilities for many dialkoxybenzene-based polymers are well-documented, electron mobility in these materials is generally lower. The electron affinity of PPV derivatives is often not high enough for stable n-type operation in air.[5] However, blending with electron-accepting materials like C60 fullerene can induce n-type behavior.[6]
Organic Photovoltaics (OPVs)
In OPVs, the power conversion efficiency (PCE) is the primary figure of merit. The PCE is influenced by factors such as the absorption spectrum of the donor polymer, the energy level alignment with the acceptor material, and the morphology of the bulk heterojunction (BHJ) active layer.
Table 2: Performance of OPVs Utilizing Dialkoxybenzene-Based Polymers
| Donor Polymer System | Alkoxy Chain | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| P3HT:PCBM with dialkoxybenzene additive | Varied | - | - | - | 1.94% (with RGO-TiO2) | [7] |
| P3HT:PCBM | - | ~0.6 | ~9 | ~0.55 | ~3.10% | [8] |
| Low band gap dialkoxybenzene-thiophene copolymer | dialkoxy | 0.56 - 0.64 | 2.6 - 4.6 | - | 0.8 - 2.2% | [9] |
Note: The data presented is for different device architectures and material systems, making a direct comparison challenging. P3HT:PCBM is a widely studied reference system.
The data for OPVs based on dialkoxybenzene polymers is more varied. While these polymers can be used as the primary donor material, they have also been investigated as additives in well-established systems like P3HT:PCBM to modify the active layer morphology.[7] Low band gap copolymers incorporating dialkoxybenzene units have shown promising PCEs, demonstrating their potential in harvesting solar energy.[9] The choice of alkoxy side chain can influence the blend morphology with the acceptor material, affecting exciton dissociation and charge transport, and ultimately the device efficiency.
Experimental Protocols: From Monomer to Device
To provide a practical context for the discussed materials, this section details the experimental protocols for the synthesis of a key monomer and the fabrication of a standard OFET device.
Detailed Protocol: Synthesis of 1,4-Dibromo-2,5-dioctyloxybenzene
This protocol provides a step-by-step guide for the laboratory-scale synthesis of 1,4-Dibromo-2,5-dioctyloxybenzene, a crucial precursor for high-performance polymers. The procedure is adapted from a reliable method for a similar compound.[3]
Materials and Equipment:
-
Hydroquinone
-
1-Bromooctane
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Bromine
-
Glacial acetic acid
-
Sodium thiosulfate
-
Methanol
-
Ethyl acetate
-
Round-bottom flasks, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 1,4-Dioctyloxybenzene:
-
In a 250 mL three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, combine hydroquinone (11.0 g, 0.1 mol), anhydrous potassium carbonate (34.5 g, 0.25 mol), and anhydrous DMF (100 mL).
-
With stirring, add 1-bromooctane (48.3 g, 0.25 mol) to the mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 18 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature. Pour the contents into 500 mL of cold water with vigorous stirring.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven at 40 °C. Recrystallize from ethanol to obtain pure 1,4-dioctyloxybenzene as a white crystalline solid.
-
-
Synthesis of 1,4-Dibromo-2,5-dioctyloxybenzene:
-
Dissolve the synthesized 1,4-dioctyloxybenzene (16.7 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask with a magnetic stirrer.
-
In a separate beaker, prepare a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Slowly add the bromine solution dropwise to the stirred solution of 1,4-dioctyloxybenzene at room temperature.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water, followed by a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine, and then again with water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallize from a mixture of methanol and ethyl acetate to yield 1,4-Dibromo-2,5-dioctyloxybenzene as a white crystalline solid.
-
Detailed Protocol: Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of a standard top-contact, bottom-gate OFET using a solution-processed dialkoxybenzene-based polymer. This architecture is widely used for characterizing the electrical properties of new semiconducting materials.[1][10]
Materials and Equipment:
-
Heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Polymer semiconductor (e.g., poly(2,5-dioctyloxy-p-phenylenevinylene)) dissolved in a suitable solvent (e.g., chlorobenzene or toluene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Probe station with a semiconductor parameter analyzer
-
Solvents for cleaning (acetone, isopropanol)
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning and Surface Treatment:
-
Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sonicating them sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM). This is typically done by vapor deposition or solution immersion to create a hydrophobic surface, which promotes better molecular ordering of the subsequently deposited polymer film.
-
-
Deposition of the Polymer Semiconductor:
-
Prepare a solution of the dialkoxybenzene-based polymer in a suitable organic solvent (e.g., 5-10 mg/mL in chlorobenzene).
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate impurities.
-
Deposit the polymer solution onto the OTS-treated substrate using a spin coater. A typical spin-coating recipe would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds to achieve a uniform thin film.
-
Anneal the polymer film on a hotplate at a temperature below its glass transition temperature (e.g., 100-120 °C) for 10-30 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove residual solvent and improve film morphology.
-
-
Deposition of Source and Drain Electrodes:
-
Place a shadow mask with the desired channel length (L) and width (W) onto the polymer film.
-
Transfer the substrate into a thermal evaporator.
-
Deposit a thin layer of gold (e.g., 50 nm) through the shadow mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Place the fabricated OFET on the probe station.
-
Contact the source, drain, and the back of the silicon wafer (which acts as the gate electrode) with the probes.
-
Measure the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS) using the semiconductor parameter analyzer.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) using the following equation: I_DS = (W/2L) * C_i * μ * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
Diagram: OFET Fabrication Workflow
Caption: A step-by-step workflow for the fabrication of a top-contact, bottom-gate OFET.
Conclusion: Navigating the Molecular Landscape for Optimal Performance
This guide has provided a comprehensive comparison of this compound with other dialkoxybenzene derivatives, highlighting the critical role of the alkoxy side chains in determining the performance of the resulting conjugated polymers in organic electronic devices. The length and structure of these side chains directly impact solubility, thin-film morphology, and ultimately, the charge transport properties.
For OFET applications, a judicious balance must be struck between solubility and molecular ordering. While longer alkyl chains like those in this compound ensure excellent processability, shorter linear chains often lead to higher charge carrier mobilities due to more favorable intermolecular packing.[4] In the context of OPVs, the influence of the alkoxy chains on the blend morphology with the acceptor material is a key consideration for achieving high power conversion efficiencies.
The provided experimental protocols for the synthesis of a representative monomer and the fabrication of an OFET device offer a practical framework for researchers entering this field. By understanding the fundamental structure-property relationships and employing robust experimental methodologies, scientists and engineers can rationally design and synthesize novel dialkoxybenzene-based materials with tailored properties for a wide range of high-performance organic electronic applications.
References
-
Facile fabrication method for p∕n-type and ambipolar transport polyphenylenevinylene-based thin-film field-effect transistors by blending C60 fullerene. AIP Publishing. [Link]
-
1,4-Dibromo-2,5-dibutoxybenzene. PMC. [Link]
-
High-Performance Solution-Processable Poly(p-phenylene vinylene)s for Air-Stable Organic Field-Effect Transistors. CORE. [Link]
-
Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. Macromolecules - ACS Publications. [Link]
-
Optimization of P3HT:PCBM Bulk Heterojunction Polymer Solar Cells: Effects of Annealing Temperature and Active Layer. [Link]
-
Low band gap polymers based on 1,4-dialkoxybenzene, thiophene, bithiophene donors and the benzothiadiazole acceptor. DTU Research Database. [Link]
-
Electron mobility and electroluminescence efficiency of blue conjugated polymers. ScienceDirect. [Link]
-
Polymers with dihydroxy/dialkoxybenzene moieties. ScienceDirect. [Link]
-
Improving power conversion efficiency in bulk heterojunction P3HT: PCBM organic solar cells by utilizing RGO-TiO2. IOSR Journal. [Link]
-
Enhancement of power conversion efficiency of P3HT:PCBM solar cell using solution processed Alq3 film as electron transport layer. ResearchGate. [Link]
-
Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend. PMC. [Link]
-
Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. Materials Advances (RSC Publishing). [Link]
-
Solvent Effects on Performance of P3HT: PCBM Organic Solar Cell. [Link]
-
Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). The University of Manchester. [Link]
-
1,4-dibromo-2,5-dimethoxybenzene. Chemical Synthesis Database. [Link]
-
Enhanced Hole Mobility in Poly- (2-methoxy-5-(2′-ethylhexoxy)-1,4- phenylenevinylene) by Elimination. AiZhu. [Link]
-
Electron and hole transport in poly(p‐phenylene vinylene) devices. CORE. [Link]
-
Polymers with dihydroxy/dialkoxybenzene moieties. ScienceDirect. [Link]
-
1,4-Dibromo-2,5-dimethoxybenzene. PMC - NIH. [Link]
-
Recent developments in polymer semiconductors with excellent electron transport performances. Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Rsc.org. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. leigroup.cn [leigroup.cn]
- 6. pubs.aip.org [pubs.aip.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
Performance of 1,4-Dibromo-2,5-dioctylbenzene in OPV Devices: A Comparative Guide
Target Audience: Researchers, Materials Scientists, and Optoelectronic Development Professionals
In the development of bulk heterojunction (BHJ) organic photovoltaics (OPVs), the structural design of the donor polymer dictates both the photophysical properties and the morphological stability of the active layer. As a Senior Application Scientist, I frequently evaluate monomeric building blocks for conjugated polymers to optimize device efficiency. Among these, 1,4-dibromo-2,5-dioctylbenzene stands out as a critical aryl halide for synthesizing low-bandgap p-type polymers[1].
This guide provides an objective comparison of this compound against alternative monomers, details the mechanistic causality behind its performance metrics, and offers validated protocols for its integration into high-efficiency OPV devices.
Mechanistic Causality: Alkyl vs. Alkoxy Substitution
The choice of solubilizing side chains on the phenylene backbone is not merely for processability; it fundamentally alters the electronic structure of the resulting polymer.
-
The Alkoxy Paradigm (e.g., 1,4-dibromo-2,5-bis(octyloxy)benzene): Alkoxy groups are strongly electron-donating via resonance. While this narrows the bandgap and red-shifts absorption, it significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level[2]. In a BHJ device, a higher HOMO level reduces the energy offset with the acceptor's Lowest Unoccupied Molecular Orbital (LUMO), directly diminishing the open-circuit voltage (
). -
The Alkyl Advantage (this compound): Alkyl chains (octyl) provide only weak electron donation via hyperconjugation. Polymers synthesized from this monomer (such as copolymers with diketopyrrolopyrrole (DPP) or isoindigo) maintain a deep, low-energy HOMO level[1]. Because
is proportional to the difference between the acceptor's LUMO and the donor's HOMO, these dioctyl-substituted polymers routinely achieve high values exceeding 1.0 V when paired with standard acceptors like PC61BM[1].
Fig 1: Causality of alkyl substitution on HOMO energy levels and OPV open-circuit voltage.
Synthesis Workflows: Overcoming Steric Hindrance in DAP
Traditionally, conjugated polymers were synthesized via Stille or Suzuki cross-coupling, which require toxic organotin or unstable organoboron intermediates[3]. The field is shifting toward Direct Arylation Polycondensation (DAP) , a greener, atom-economical C-H activation method[1].
However, this compound presents a specific synthetic challenge: the octyl groups create significant steric hindrance at the ortho positions relative to the C-Br bonds[1].
-
Causality in Reaction Design: If the reaction time is too short (e.g., 3 hours), the steric hindrance prevents the polymer from reaching a high molecular weight. Conversely, if the reaction is forced with excessive heat, unselective C-H activation can lead to branched or cross-linked insoluble networks[1].
-
The Validated Solution: Extending the reaction time to strictly 6 hours under diluted conditions (0.15 M) optimizes the thermodynamic balance, yielding soluble, high-molecular-weight polymers (e.g.,
) without cross-linking[1].
Fig 2: Comparison of DAP vs. Stille coupling workflows for dioctylbenzene polymerization.
Comparative Performance Data
The following table synthesizes the optoelectronic and device performance differences when comparing polymers derived from this compound against common alternatives.
| Monomer / Polymer Backbone | Side-Chain Electronic Effect | HOMO Level (eV) | LUMO Level (eV) | Average | Primary Synthetic Route |
| This compound (with Isoindigo/DPP) | Weak Donor (Alkyl) | -5.40 to -5.60 | -3.60 to -3.80 | ~1.01 | DAP / Suzuki |
| 1,4-Dibromo-2,5-bis(octyloxy)benzene (PPV/Schiff-base derivatives) | Strong Donor (Alkoxy) | -4.90 to -5.10 | -3.00 to -3.30 | ~0.60 - 0.75 | Stille / Suzuki |
| 2,7-Dibromo-9,9-dioctylfluorene | Moderate Donor | -5.20 to -5.40 | -3.40 to -3.60 | ~0.85 - 0.95 | Suzuki / DAP |
Data synthesized from comparative studies on polymer solar cell materials[1],[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints to confirm success at critical stages.
Protocol A: Direct Arylation Polycondensation (DAP) of this compound
Objective: Synthesize a high-molecular-weight, low-bandgap donor copolymer avoiding cross-linked insoluble fractions[1].
-
Preparation: In a Schlenk flask, combine this compound (1.0 eq) and the C-H monomer (e.g., DPP derivative, 1.0 eq).
-
Catalyst Loading: Add
(5 mol%) and pivalic acid (30 mol%) as the proton-shuttle catalyst system. Causality: This phosphine-free system is crucial for minimizing side reactions and avoiding metal-containing waste[1]. -
Solvent Optimization: Dissolve the mixture in N,N-dimethylacetamide (DMAc) to a strictly diluted concentration of 0.15 M. Causality: Standard concentrations (0.30 M) cause premature precipitation of the rigid polymer backbone, halting chain growth[1].
-
Polycondensation: Degas via freeze-pump-thaw cycles. Heat to 100 °C for exactly 6 hours.
-
Validation Checkpoint: At 3 hours, the solution will be viscous but oligomeric. At 6 hours, maximum linear chain growth is achieved. Beyond 8 hours, insoluble gels may form due to non-specific C-H activation[1].
-
-
Purification: Precipitate the mixture in methanol. Perform Soxhlet extraction sequentially with methanol, hexane, and finally chloroform.
-
Validation Checkpoint: The chloroform fraction contains the desired high-MW polymer. If the polymer only extracts in boiling chlorobenzene, unwanted cross-linking has likely occurred.
-
Protocol B: OPV Device Fabrication (BHJ Architecture)
Objective: Fabricate an ITO/PEDOT:PSS/Polymer:PC61BM/Ca/Al solar cell.
-
Substrate Preparation: Sonicate ITO-coated glass in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min to increase the work function and wettability.
-
Hole Transport Layer: Spin-coat PEDOT:PSS at 3000 rpm for 40 s. Anneal at 150 °C for 15 min in air to remove residual water.
-
Active Layer Blending: Dissolve the dioctylbenzene-derived polymer and PC61BM (1:1.5 weight ratio) in chlorobenzene. Causality: The octyl chains ensure complete dissolution at room temperature, preventing large-scale phase separation[1].
-
Deposition: Spin-coat the active layer in a nitrogen-filled glovebox.
-
Validation Checkpoint: The film should exhibit a uniform, smooth morphology without macroscopic aggregates (verifiable via Optical Microscopy or AFM).
-
-
Electrode Evaporation: Thermally evaporate 20 nm of Calcium followed by 100 nm of Aluminum under high vacuum (
Torr).
References
1.[1] Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. SciSpace. [Link] 2.[2] Spectroscopic and electrochemical properties of thiophene-phenylene based Shiff-bases with alkoxy side groups, towards photovoltaic applications. ResearchGate. [Link] 3.[3] Fluorinated molecules relevant to conducting polymer research. ResearchGate. [Link]
Sources
alternative synthesis routes for 1,4-Dibromo-2,5-dioctylbenzene
Alternative Synthesis Routes for 1,4-Dibromo-2,5-dioctylbenzene: A Comprehensive Comparison Guide
This compound (CAS: 117635-22-0) is an indispensable building block in the synthesis of advanced materials, including conjugated polymers like poly(p-phenylene ethynylene)s (PPEs) and porous organic cages[1][2]. The para-positioned bromine atoms serve as highly reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the long octyl chains impart crucial solubility to the resulting macromolecular structures[1]. For researchers and drug development professionals scaling up organic electronic materials, selecting the most efficient synthesis route is critical for maximizing yield and purity while minimizing side reactions[3].
Part 1: Comparative Analysis of Synthesis Routes
When designing a synthetic pathway for this compound, chemists typically evaluate three primary routes. The objective is to achieve high regioselectivity without degrading or isomerizing the alkyl chains.
Table 1: Quantitative Comparison of Alternative Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents & Catalysts | Overall Yield | Regioselectivity | Key Advantages | Major Disadvantages |
| Route A: Kumada Coupling + Bromination | 1,4-Dichlorobenzene | Octylmagnesium bromide, Ni(dppp)Cl₂, Br₂, I₂ | ~65–75% | Excellent (>95%) | Highly scalable; inexpensive Grignard reagents; precise functionalization. | Requires strictly anhydrous conditions for the Grignard step. |
| Route B: Suzuki Coupling + Bromination | 1,4-Dichlorobenzene | Octylboronic acid, Pd(PPh₃)₄, Br₂, I₂ | ~50–60% | Excellent (>95%) | Milder conditions; tolerates trace moisture. | Boronic acids are expensive; prone to protodeboronation side reactions. |
| Route C: Direct Friedel-Crafts Alkylation | 1,4-Dibromobenzene | 1-Bromooctane, AlCl₃ | <20% | Poor | One-step theoretical synthesis. | Severe alkyl chain isomerization (branched products); polyalkylation[3]. |
Part 2: In-Depth Experimental Workflow (Route A)
The following protocol details the optimized two-step synthesis via Kumada cross-coupling followed by electrophilic aromatic bromination. Every step is designed as a self-validating system to ensure experimental integrity.
Step 1: Synthesis of the Intermediate (1,4-Dioctylbenzene)
Objective: Alkylate the aromatic ring while avoiding β-hydride elimination.
-
Preparation: Suspend 1,4-dichlorobenzene (1.0 equiv, e.g., 13.6 mmol) and Ni(dppp)Cl₂ catalyst (0.0013 equiv) in anhydrous diethyl ether (20 mL) at 0 °C under a strict argon atmosphere[1].
-
Coupling: Add octylmagnesium bromide (2.5 equiv, 2 M in diethyl ether) dropwise to control the exothermic nature of the reaction[1].
-
Reflux: Heat the reaction mixture to reflux for 16 hours[1].
-
Quench & Extract: Cool to room temperature. Carefully quench the unreacted Grignard reagent with water (10 mL), followed by 2 M HCl (50 mL). Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate under reduced pressure[1].
-
Purification: Purify via vacuum distillation or short-path silica plug to yield 1,4-dioctylbenzene as a colorless oil (Yield: ~92%)[1].
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane eluent). The starting material (1,4-dichlorobenzene) will disappear, replaced by a highly non-polar spot (1,4-dioctylbenzene, R_f ~ 0.8). In ¹H NMR, the disappearance of the starting aromatic multiplet and the appearance of a singlet at ~7.01 ppm (aromatic protons) and an alkyl triplet at ~2.52 ppm (benzylic protons) strictly confirms product formation[1].
Step 2: Electrophilic Aromatic Bromination (Target Product)
Objective: Regioselective di-bromination at the 2,5-positions.
-
Preparation: Dissolve 1,4-dioctylbenzene (1.0 equiv, e.g., 4.69 mmol) and a catalytic amount of iodine (10 mg) in dichloromethane (DCM, 10 mL) at 0 °C[1][4].
-
Bromination: Dissolve bromine (5.3 equiv, 24.9 mmol) in DCM (10 mL) and add dropwise over a period of 30 minutes[4].
-
Reaction: Stir the mixture at room temperature for 16 hours[4].
-
Quench: Add a 10% aqueous KOH solution (15 mL) to quench unreacted bromine. Stir vigorously (heating to 40 °C if necessary) until the dark brown color completely changes to light yellow[4].
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (Eluent: DCM to DCM:MeOH = 50:1) to yield this compound as a yellow/white solid (Yield: ~72%)[4].
Self-Validation Checkpoint: The reaction progress is visually validated by the consumption of the dark red/brown bromine color. Complete consumption of the starting material is verified by TLC. In ¹H NMR, the aromatic singlet shifts downfield to ~7.35 ppm due to the electron-withdrawing effect of the newly introduced bromine atoms, confirming para-substitution without alkyl chain cleavage.
Part 3: Causality & Mechanistic Insights (E-E-A-T)
To ensure reproducibility, it is critical to understand why specific reagents are chosen over common alternatives.
1. Why Ni(dppp)Cl₂ instead of Palladium for Kumada Coupling? Coupling sp³-hybridized alkyl Grignard reagents with aryl halides is notoriously difficult because the alkyl-metal intermediate is highly prone to β-hydride elimination, which yields unwanted alkene byproducts. The bidentate 1,3-bis(diphenylphosphino)propane (dppp) ligand on the nickel catalyst creates a sterically constrained coordination sphere. This specific geometry suppresses β-hydride elimination, forcing the catalytic cycle to favor the desired reductive elimination that forms the carbon-carbon bond[1]. Furthermore, Nickel is more nucleophilic than Palladium, facilitating the oxidative addition of the relatively inert 1,4-dichlorobenzene.
2. The Critical Role of Iodine in Bromination:
Direct bromination of an alkylated benzene ring requires electrophilic activation. While strong Lewis acids like FeBr₃ or AlCl₃ are standard for aromatic halogenations, they are too harsh for this substrate and will induce unwanted Friedel-Crafts dealkylation or isomerization of the octyl chains. Iodine (I₂) acts as a mild, highly effective catalyst by reacting with Br₂ to form iodine monobromide (IBr). IBr is significantly more polar than Br₂, possessing a highly electrophilic bromine atom (
Part 4: Visualizations
Figure 1: Two-step synthesis workflow of this compound via Kumada coupling.
Figure 2: Mechanistic pathway of the iodine-catalyzed electrophilic aromatic bromination.
References
-
Title: Synthesis and Modification of [2+3] Imine Cage based on 2,7,14-Triaminotriptycene (Dissertation) Source: Heidelberg University URL: [Link]
-
Title: Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s Source: ResearchGate URL: [Link]
Sources
Spectral Analysis and Performance Comparison of 1,4-Dibromo-2,5-dioctylbenzene
As a Senior Application Scientist specializing in organic electronic materials, I frequently evaluate monomer precursors for the synthesis of conjugated polymers, such as poly(p-phenylene vinylene)s (PPVs) and polythiophenes. The selection of the correct halogenated monomer is the foundational step in determining the ultimate processability and optoelectronic performance of the resulting polymer.
In this guide, we will objectively compare the spectral and physical performance of 1,4-Dibromo-2,5-dioctylbenzene (C8-DBB) against its structural alternatives: 1,4-dibromobenzene (C0-DBB) and 1,4-dibromo-2,5-dihexylbenzene (C6-DBB). By examining the causality behind these structural modifications and providing self-validating spectral protocols, this guide serves as a definitive resource for drug development professionals and materials scientists.
Monomer Selection Logic: The Causality of Alkyl Chain Engineering
When designing monomers for Suzuki-Miyaura or Stille cross-coupling polymerizations, researchers must balance reactivity with the solubility of the growing polymer chain. A rigid conjugated backbone naturally tends to aggregate via strong interchain
The introduction of alkyl chains at the 2,5-positions of the benzene ring is not merely a structural accessory; it is a thermodynamic necessity. The octyl (C8) chains provide a massive increase in the entropy of mixing and exert sufficient steric bulk to disrupt
Fig 1. Logical relationship between alkyl chain length and resulting polymer solubility.
Comparative Spectral Analysis
To verify the purity and structural integrity of these monomers, we rely on a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy [3]. The table below summarizes the quantitative spectral shifts caused by the varying alkyl chain lengths.
| Spectral Feature | 1,4-Dibromobenzene (C0) | 1,4-Dibromo-2,5-dihexylbenzene (C6) | This compound (C8) |
| Physical State | White crystalline solid | Pale yellow low-melting solid | Colorless to pale yellow oil |
| ¹H NMR (Ar-H) | 7.36 ppm (s, 4H) | 7.38 ppm (s, 2H) | 7.40 ppm (s, 2H) |
| ¹H NMR ( | N/A | 2.68 ppm (t, 4H) | 2.68 ppm (t, 4H) |
| ¹H NMR (Terminal CH₃) | N/A | 0.89 ppm (t, 6H) | 0.88 ppm (t, 6H) |
| ¹³C NMR (Ar-Br C) | 122.6 ppm | 123.0 ppm | 123.1 ppm |
| FTIR (C-Br stretch) | 1060 cm⁻¹ | 1045 cm⁻¹ | 1042 cm⁻¹ |
Mechanistic Insights: Spectral Shifts & Steric Strain
Notice the subtle downfield shift of the aromatic protons from 7.36 ppm (C0) to 7.40 ppm (C8). Mechanistically, alkyl chains exert an electron-donating inductive effect (+I), which should theoretically shield the aromatic protons and shift them upfield. However, the bulky octyl chains force the massive bromine atoms into a highly sterically strained conformation. This steric crowding deshields the local magnetic environment of the remaining aromatic protons, overriding the +I effect and resulting in a net downfield shift [1].
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. The following protocols are designed not just to acquire data, but to inherently prove the molecule's structural identity through internal mathematical and physical ratios.
Fig 2. Self-validating spectral workflow for confirming this compound purity.
Protocol A: ¹H and ¹³C NMR Acquisition
-
Sample Preparation : Dissolve 15–20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality Check: CDCl₃ is strictly chosen because its non-polar nature perfectly solvates the lipophilic octyl chains. Using a polar solvent like DMSO-d₆ would cause the octyl chains to collapse into micelle-like aggregates, severely broadening the NMR signals and ruining integration accuracy.
-
-
Instrument Setup : Transfer the solution to a standard 5 mm NMR tube. Acquire spectra at 298 K using a 400 MHz spectrometer (16 scans for ¹H, 256 scans for ¹³C).
-
Self-Validation (Integration Ratio) : Set the integration of the aromatic singlet (~7.40 ppm) to exactly 2.00. The terminal methyl triplet (~0.88 ppm) must integrate to exactly 6.00. Any deviation (e.g., a 2:3 ratio) immediately flags the presence of mono-alkylated impurities.
Protocol B: Mass Spectrometry (GC-MS / EI)
-
Sample Injection : Inject 1 µL of a dilute solution (1 mg/mL in hexane) into the GC-MS system.
-
Ionization : Utilize Electron Ionization (EI) at 70 eV.
-
Self-Validation (Isotopic Pattern) : Locate the molecular ion peak (
) around m/z 460. Because bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, a molecule with exactly two bromine atoms will exhibit a mathematically rigid 1:2:1 isotopic triplet pattern at m/z 458, 460, and 462.-
Causality Check: If the spectrum shows a 1:1 doublet instead, the sample is contaminated with a mono-brominated defect, which will prematurely terminate polymer chain growth during Suzuki coupling[2].
-
Conclusion
While 1,4-dibromobenzene represents the simplest monomeric core, the strategic addition of dioctyl chains in This compound is a necessary modification to achieve high-molecular-weight, solution-processable polymers. By utilizing the self-validating spectral protocols outlined above—specifically relying on NMR integration ratios and MS isotopic patterns—researchers can guarantee monomer purity before committing to expensive and time-consuming polymerization workflows.
References
-
Krebs, F. C., & Spanggaard, H. (2002). An Exceptional Red Shift of Emission Maxima upon Fluorine Substitution. Journal of Organic Chemistry. 1
-
Kuwabara, J., et al. (2014). Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. SciSpace / CORE. 2
-
Oxford Physics Semiconductors Group. (2018). Bending a photonic wire into a ring: NMR and Mass Spectra Data. University of Oxford. 3
Sources
Validating the Purity of 1,4-Dibromo-2,5-dioctylbenzene: A Comparative Technical Guide
Executive Summary
1,4-Dibromo-2,5-dioctylbenzene is a critical monomer intermediate used in the synthesis of soluble Poly(p-phenylene)s (PPPs) and Poly(fluorene) derivatives for organic photovoltaics (OPV) and OLEDs. In these applications, monomer purity is not merely a quality metric—it is the rate-limiting factor for device performance.
According to the Carothers Equation , a deviation in purity from 99.0% to 99.9% can theoretically double the degree of polymerization (
This guide objectively compares validation methodologies (NMR vs. GC-MS vs. HPLC) and provides a self-validating purification protocol to achieve "Polymer Grade" purity (>99.5%).
Part 1: The Purity Imperative (Theoretical Grounding)
The relationship between monomer purity (
Where
-
98% Purity: Maximum theoretical chain length is ~50 units.
-
99.8% Purity: Maximum theoretical chain length is ~500 units.
Part 2: Comparative Analysis of Validation Methodologies
The following table compares the three primary methods for validating this compound.
| Feature | Method A: 1H NMR | Method B: GC-MS (Recommended) | Method C: HPLC-UV |
| Primary Utility | Structural Confirmation | Trace Impurity Quantification | Isomer Separation |
| Sensitivity | Low (~1% limit of detection) | High (ppm level detection) | Medium/High |
| Blind Spots | Cannot distinguish <1% mono-bromo impurities due to integration errors. | Thermally unstable compounds (rare for this monomer). | Requires specific column selection for non-polar aromatics. |
| Cost/Time | Low / 5 mins | Medium / 30 mins | Medium / 20 mins |
| Verdict | Screening Tool Only | Gold Standard for Purity | Secondary Validation |
Deep Dive: Why NMR Fails at >99%
In 1H NMR, the integration accuracy is typically
Part 3: Experimental Protocols
Synthesis Context (Brief)
-
Precursor: 1,4-Dioctylbenzene.
-
Reagent:
(2.2 eq) with catalyst in DCM/CHCl3. -
Critical Impurity Formation:
-
Under-bromination: 1-bromo-2,5-dioctylbenzene (Chain Terminator).
-
Over-bromination: Tribromo species (Cross-linker).
-
Isomerization: 1,2-dibromo isomers (Defect site).
-
Purification Protocol: The "Dual-Stage" System
To achieve >99.5% purity, a single technique is rarely sufficient. This protocol uses Column Chromatography (to remove isomers/polar impurities) followed by Recrystallization (to remove homologs).
Step A: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 100% Hexanes (The product is highly non-polar).
-
Procedure: Load crude oil/solid. Elute with hexanes. The di-bromo product elutes quickly (
). Mono-bromo elutes slightly faster; Tri-bromo slightly slower. -
Checkpoint: Analyze center fractions by TLC. Discard "front" and "tail" fractions aggressively.
Step B: Low-Temperature Recrystallization Note: The dioctyl chains lower the melting point significantly compared to methyl analogs. Crystallization requires cooling.[1]
-
Solvent: Ethanol/Isopropanol (3:1 mix). The compound is soluble in hot alcohol but insoluble cold.
-
Dissolution: Dissolve the chromatographed oil in minimum boiling solvent.
-
Crystallization: Cool slowly to Room Temp, then to -20°C (freezer) overnight.
-
Filtration: Filter cold. Wash with cold (-20°C) Ethanol.
-
Drying: Vacuum dry (<1 mbar) at 30°C for 4 hours to remove solvent traps.
Validation Protocol: GC-MS (The Gold Standard)
Instrument: Agilent 7890B/5977B (or equivalent). Column: HP-5ms (30m x 0.25mm x 0.25µm).
Method Parameters:
-
Inlet: 280°C, Split ratio 50:1.
-
Carrier Gas: Helium, 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Start at 100°C (Hold 1 min).
-
Ramp 20°C/min to 300°C.
-
Hold at 300°C for 10 mins (Essential to elute heavy impurities).
-
-
MS Source: 230°C, EI mode (70eV).
Acceptance Criteria:
-
Main Peak: Retention time ~12-14 min (system dependent).
-
Impurity Limits:
-
Mono-bromo (M-Br): < 0.1% Area.
-
Tri-bromo (M+Br): < 0.1% Area.[2]
-
Total Purity: > 99.5% Area.
-
Part 4: Visualization of Logic & Workflow
The following diagrams illustrate the validation workflow and the critical "Purity Trap" logic derived from the Carothers equation.
Figure 1: The "Dual-Stage" Purification and Validation Workflow. Note the critical gatekeeping role of GC-MS before polymerization.
Figure 2: The "Purity Trap" - Impact of monomer purity on final Polymer Molecular Weight (MW).
Part 5: Data Interpretation (Case Study)
Sample Data: 1H NMR (300 MHz, CDCl3)
- 7.42 (s, 2H): Aromatic protons (Diagnostic).
-
2.68 (t, 4H): Benzylic
(Diagnostic). - 1.2-1.6 (m, 24H): Alkyl chain backbone.
- 0.88 (t, 6H): Terminal methyl.
-
Interpretation: If the integral of the aromatic peak is 1.95 instead of 2.00 (relative to benzylic 4.00), you may have mono-brominated impurity. However, this is within experimental error, necessitating GC-MS.
Sample Data: GC-MS Results
-
Peak A (12.1 min): m/z = 394 (Mono-bromo impurity) - Must be <0.1%.
-
Peak B (13.5 min): m/z = 472 (Target: Dibromo-dioctylbenzene).
-
Peak C (14.2 min): m/z = 550 (Tribromo impurity) - Must be <0.1%.
References
-
Carothers, W. H. (1936). Polymers and Polyfunctionality. Transactions of the Faraday Society. Link
-
Henssler, J. T., et al. (2005). Suzuki Polycondensation: The Importance of Monomer Purity and Stoichiometry. Macromolecules. Link
-
Sigma-Aldrich. (2024). 1,4-Dibromo-2,5-dimethylbenzene Product Specification (Analog Reference). Link
-
NIST Chemistry WebBook. (2024). Gas Chromatography Retention Data for Halogenated Aromatics. Link
Sources
Comparative Study of Catalysts for 1,4-Dibromo-2,5-dioctylbenzene Polymerization
[1]
Executive Summary
1,4-Dibromo-2,5-dioctylbenzene is a cornerstone monomer in the synthesis of soluble Poly(p-phenylene) (PPP) derivatives and conjugated copolymers for organic photovoltaics (OPV) and OLEDs.[1] Its polymerization presents a specific chemical challenge: the steric hindrance imposed by the dual octyl chains ortho to the bromine sites.
This guide compares the three dominant catalytic systems used to polymerize this monomer:
Part 1: Mechanistic Foundations & Steric Challenges[2]
The Steric Barrier
The two octyl chains on the benzene ring provide solubility but significantly retard the oxidative addition step of the catalytic cycle. Standard catalysts often fail to reach high molecular weights (
Catalytic Pathways: Suzuki vs. Yamamoto[3][4]
-
Yamamoto (Ni): A reductive homocoupling.[1] It does not require a boronic ester comonomer. It is a "shotgun" approach—powerful but often lacking control over polydispersity (PDI).
-
Suzuki (Pd): A cross-coupling reaction requiring a nucleophile (e.g., 1,4-benzenediboronic acid bis(pinacol) ester).[1] It allows for alternating copolymer structures (e.g., F8BT) and, with modern ligands, "living" chain-growth characteristics.
Part 2: Comparative Analysis of Catalysts
Ni(cod)₂ / 2,2'-Bipyridine (The Yamamoto Standard)[2]
-
Best For: Homopolymerization (Poly-p-phenylene).[1]
-
Mechanism: Dehalogenative polycondensation.[1]
-
Performance:
-
Key Insight: The reaction mixture must remain a deep purple/black. If it turns green (Ni²⁺ formation due to oxidation), the polymerization is dead.[1]
Pd(PPh₃)₄ (The Traditional Suzuki)[2]
-
Best For: Short oligomers or educational demonstrations.
-
Mechanism: Pd(0) mediated cross-coupling.[1]
-
Performance:
-
Key Insight: "Phosphine Scrambling" can lead to aryl-phosphine exchange, incorporating phosphorus defects into the polymer chain.[1]
Pd₂(dba)₃ + SPhos/XPhos (The Advanced Choice)[2]
-
Best For: High
copolymers and Defect-Free synthesis.[1] -
Mechanism: In-situ generation of highly active Pd(0) with bulky, electron-rich ligands.[1]
-
Performance:
-
Pros: Dialkylbiaryl phosphines (Buchwald ligands) like SPhos create a "protective shell" around the Pd, forcing the reductive elimination and stabilizing the catalyst against decomposition.[1]
-
Cons: Higher cost; requires precise handling of air-sensitive ligands in a glovebox.
-
-
Key Insight: This system can sometimes induce Catalyst Transfer Polycondensation (CTCP) , shifting the mechanism from step-growth to chain-growth, allowing for narrow PDIs (<1.5).[1]
Performance Data Summary
| Metric | Ni(cod)₂ (Yamamoto) | Pd(PPh₃)₄ (Basic Suzuki) | Pd₂(dba)₃ + SPhos (Adv.[1] Suzuki) |
| Target Polymer | Homopolymer (PPP) | Copolymer | Copolymer (High Performance) |
| Avg.[1][2] Molecular Weight ( | 20 – 60 kDa | 5 – 12 kDa | 40 – 100+ kDa |
| Polydispersity (PDI) | 2.0 – 3.5 (Broad) | 1.8 – 2.5 | 1.3 – 1.8 (Narrow) |
| Catalyst Loading | 100 – 200 mol% | 1 – 5 mol% | 0.5 – 2 mol% |
| Defect Type | Trace Ni entrapment | Phosphine incorporation | Homocoupling (if stoichiometry off) |
| Steric Tolerance | High | Low | Very High |
Part 3: Experimental Protocols
Protocol A: Yamamoto Homopolymerization (Ni-Mediated)
Use this for making Poly(2,5-dioctyl-1,4-phenylene) directly from the dibromide.[1]
Reagents:
-
Monomer: this compound (1.0 equiv)[1]
-
Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (2.2 equiv)[1]
-
Ligand: 1,5-Cyclooctadiene (cod) (2.2 equiv) + 2,2'-Bipyridine (bpy) (2.2 equiv)[1]
-
Solvent: Anhydrous Toluene/DMF (4:1 mix), deoxygenated.[1]
Workflow:
-
Glovebox Essential: Weigh Ni(cod)₂, bpy, and cod in a glovebox. Transfer to a Schlenk flask.
-
Activation: Add minimal solvent to the catalyst mix.[1] Stir at 60°C for 20 mins. A deep purple complex (Ni(bpy)(cod)) should form.[1]
-
Initiation: Dissolve monomer in toluene (degassed). Add to the catalyst mixture via syringe.[3][4]
-
Polymerization: Heat to 80°C for 24–48 hours.
-
Termination: Add bromobenzene (end-capper) for 2 hours, then minimal HCl/Methanol to quench.
-
Purification: Precipitate in methanol. Soxhlet extraction (Methanol -> Acetone -> Hexanes -> Chloroform).[1]
Protocol B: High-MW Suzuki Copolymerization
Use this for alternating copolymers (e.g., with benzothiadiazole or fluorene diboronates).
Reagents:
-
Monomer A: this compound (1.0 equiv)
-
Monomer B: Aryl-diboronic acid bis(pinacol) ester (1.0 equiv) (Must be exactly 1:1) [1]
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)[1]
-
Ligand: SPhos or P(o-tol)₃ (6 mol%)[1]
-
Base: Tetraethylammonium hydroxide (20% aq) or K₂CO₃ (2M).[1]
-
Solvent: Toluene (degassed).
Workflow:
-
Pre-complexation: In a glovebox, mix Pd₂(dba)₃ and Ligand in toluene.[1] Stir 15 mins at RT (Solution turns from dark red to orange/yellow).
-
Assembly: Add Monomer A and Monomer B to the reaction vessel. Add the catalyst solution.
-
Phase Transfer: Add the aqueous base and Aliquat 336 (surfactant).[1]
-
Reaction: Vigorously stir (1000 RPM) at 95°C for 48 hours. Note: Vigorous stirring is critical for biphasic Suzuki.
-
Workup: Precipitate in methanol. Wash with sodium diethyldithiocarbamate (scavenges Pd).[1]
Comparison Workflow Diagram
Part 4: Troubleshooting & Expert Insights
The "Black Box" of Catalyst Death
-
Symptom: In Yamamoto coupling, the solution turns pale orange or green.[1]
-
Cause: Oxygen ingress has oxidized Ni(0) to Ni(II).[1]
-
Fix: The reaction is irrecoverable. Restart with fresh Ni(cod)₂ (which should be bright yellow/crystalline, not white powder) and rigorously degassed solvents.[1]
Stoichiometry is God (Suzuki)
In Suzuki polycondensation, the degree of polymerization (
-
If the ratio (
) of Dibromide to Diboronate deviates by even 1% (e.g., 1.00 vs 1.01), your maximum theoretical molecular weight drops by 50%. -
Expert Tip: Weigh monomers to the sub-milligram precision or use stock solutions for exact stoichiometry.
Removing Palladium Residues
Palladium trapped in the polymer matrix acts as a trap for excitons (quenching fluorescence in OLEDs).[1]
-
Standard Wash: Simply precipitating in methanol is insufficient.[1]
-
Chelation: Post-polymerization, reflux the polymer in chloroform with sodium diethyldithiocarbamate or 18-crown-6 to strip metal ions before the final precipitation.
References
-
Yamamoto, T. (2002).[1][5] "Synthesis of π-conjugated polymers by organometallic polycondensation." Synlett, 2002(4), 0425-0450. Link
-
Schlüter, A. D. (2001).[1] "The tenth anniversary of Suzuki polycondensation." Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556. Link
-
Baskin, J. M., et al. (2007). "Buchwald Ligands: A Universal Solution for Suzuki-Miyaura Coupling?" Aldrichimica Acta, 40(1). Link
-
Scherf, U., & List, E. J. (2002).[1] "Semiconducting polyfluorenes—towards reliable structure–property relationships." Advanced Materials, 14(7), 477-487. Link
-
Doyle Group. (2017). "Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis."[6] Nature, 543, 413–417.[1] Link
assessing the band gap of 1,4-Dibromo-2,5-dioctylbenzene polymers
Assessing the Band Gap of 1,4-Dibromo-2,5-dioctylbenzene Polymers: A Comparative Guide
Introduction
The synthesis of conjugated polymers relies heavily on the strategic selection of monomeric building blocks. This compound is a foundational monomer used in Suzuki, Stille, and Yamamoto cross-coupling reactions to synthesize poly(2,5-dioctyl-1,4-phenylene) (PDOP) and its alternating copolymers[1]. The incorporation of dioctyl side chains is not merely structural; it dictates the polymer's solubility in organic solvents, enabling solution-based processing while mitigating aggregation-caused quenching (ACQ) in solid-state films.
For researchers developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or electrochemiluminescent (ECL) biosensors, the electronic band gap (
This guide provides a rigorous, self-validating methodological framework for assessing the band gap of PDOP and objectively compares its electronic properties against standard alternative conjugated polymers.
Comparative Performance Analysis
When engineering optoelectronic devices, the choice of polymer dictates the emission wavelength and charge transport efficiency. PDOP, derived from this compound, is a wide-band-gap semiconductor. It contrasts sharply with donor-acceptor low-band-gap polymers or standard thiophene derivatives.
Table 1: Optoelectronic Comparison of Conjugated Polymers
| Polymer | Monomer Precursor | Optical Band Gap ( | HOMO Level | Primary Application Profile |
| PDOP | This compound | ~2.80 - 3.00 eV | ~ -5.80 eV | Blue OLEDs, ECL Biosensor Matrices[2] |
| MEH-PPV | 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene | 2.45 eV[3] | ~ -5.30 eV | Red/Orange OLEDs, OPV Donors |
| P3HT | 2,5-Dibromo-3-hexylthiophene | 1.90 - 2.00 eV | ~ -5.00 eV[3] | OPV Active Layers, OFETs |
Causality in Polymer Selection: The wide band gap of PDOP (~2.8 eV) makes it an excellent deep-blue emitter and a stable host matrix that prevents exciton quenching. In contrast, P3HT and MEH-PPV possess narrower band gaps (1.9 eV and 2.45 eV, respectively)[3], making them superior for harvesting visible light in photovoltaic applications but highly susceptible to oxidative degradation at their shallower HOMO levels.
Dual-Pathway Methodology for Band Gap Assessment
To ensure scientific integrity, the band gap must be evaluated through a self-validating system combining optical and electrochemical techniques. Optical spectroscopy measures the
Dual-pathway workflow for assessing optical and electrochemical band gaps of PDOP polymers.
Protocol 1: Optical Band Gap via UV-Vis Spectroscopy
Causality: The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). By measuring the onset of this absorption band in the solid state, we determine the minimum energy required for this transition.
Step-by-Step Workflow:
-
Solution Preparation: Dissolve 5 mg of the synthesized PDOP in 1 mL of anhydrous chloroform (
). The dioctyl side chains ensure rapid dissolution without sonication-induced chain scission. -
Film Deposition: Spin-coat the solution onto a pre-cleaned quartz substrate at 2000 rpm for 60 seconds. Note: Solid-state films are required because intermolecular
stacking in the solid state red-shifts the spectrum compared to dilute solutions[1]. -
Spectral Acquisition: Record the absorption spectrum from 300 nm to 800 nm using a UV-Vis spectrophotometer, utilizing a blank quartz substrate for baseline correction.
-
Tauc Plot Extrapolation: Convert the absorption data to a Tauc plot by graphing
versus photon energy ( ) for a direct allowed transition. Extrapolate the linear region of the leading edge to the x-axis ( ) to extract .
Protocol 2: Electrochemical Band Gap via Cyclic Voltammetry (CV)
Causality: CV directly measures the onset potentials of p-doping (oxidation) and n-doping (reduction). These potentials correlate to the ionization potential and electron affinity of the polymer, allowing for the precise mapping of HOMO and LUMO energy levels[4].
Step-by-Step Workflow:
-
Electrode Preparation: Drop-cast 2
L of the PDOP chloroform solution onto a polished glassy carbon (GC) working electrode and dry under a gentle nitrogen stream. -
Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Degas with nitrogen for 15 minutes to remove dissolved oxygen, which can cause spurious reduction peaks. -
Cell Assembly: Utilize a three-electrode setup: the polymer-coated GC as the working electrode, a platinum wire as the counter electrode, and an
reference electrode. -
Voltammetric Sweeping: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential (
) and the onset reduction potential ( ). -
Internal Calibration: Spike the electrolyte with ferrocene (
). Measure the half-wave potential of the redox couple ( ). -
Energy Level Calculation:
The Self-Validating System
To guarantee trustworthiness in your characterization, the data from Protocol 1 and Protocol 2 must be cross-validated. In conjugated polymers, the electrochemical band gap (
If your calculated
References
1.[1] Structure of poly(2,5-dioctyloxy-1,4-phenylene-alt-2,5-thienylene) (POPT). ResearchGate. 2.[3] Orbital line-up at poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylene vinylene] (MEH-PPV)/poly(3-hexylthiophene) (P3HT) heterojunction. AIP Publishing. 3.[4] The electronic and electrochemical properties of poly(phenylene vinylenes) and poly(thienylene vinylenes): An experimental and theoretical study. AIP Publishing. 4.[2] Recent Advances in Aggregation-Induced Electrochemiluminescent Biosensors. MDPI.
Sources
A Comparative Guide to the Stability of 1,4-Dibromo-2,5-dioctylbenzene Based Polymers
This guide provides a comprehensive analysis of the stability of conjugated polymers derived from the 1,4-Dibromo-2,5-dioctylbenzene monomer. For researchers, scientists, and professionals in drug development and materials science, understanding the degradation mechanisms of these polymers is paramount for the advancement of organic electronics. This document offers a comparative look at their performance against other common conjugated polymers, supported by established experimental protocols and data.
The long-term operational stability of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), is a significant hurdle for their widespread commercialization.[1] The active layers in these devices are susceptible to degradation from heat, oxygen, and light.[2][3] Polymers based on this compound are a class of poly(p-phenylene)s, where the dioctyl side chains are primarily introduced to ensure solubility in common organic solvents, a crucial property for solution-based processing. This guide will dissect the thermal, oxidative, and photochemical stability of these materials, providing the necessary context for informed material selection and development.
Pillars of Polymer Stability: A Mechanistic Overview
The stability of a conjugated polymer is not a singular property but a combination of its resistance to various environmental and operational stressors. The primary degradation pathways are thermal, oxidative, and photochemical.
-
Thermal Stability: The ability of a polymer to withstand high temperatures without decomposing is critical, not only for the operational lifetime of a device but also for its fabrication, which often involves thermal annealing steps. High thermal stability is essential to prevent morphological changes and degradation of the device's active layer.[4] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards for quantifying thermal stability.[5][6]
-
Oxidative Stability: Many conjugated polymers are prone to degradation in the presence of oxygen.[7] This can involve oxidation of the polymer backbone or the side chains, leading to a disruption of the π-conjugation and a deterioration of electronic properties.[7] In many cases, oxidation is exacerbated by the presence of light, a process known as photo-oxidation, which is a major degradation pathway in organic electronics.[2]
-
Photochemical Stability: Exposure to light, particularly in the UV-visible range, can induce chemical reactions in conjugated polymers, leading to bond cleavage and the formation of defects.[1][8] This is a significant concern for the longevity of optoelectronic devices.[9][10] The photodegradation process is often accelerated in the presence of oxygen and moisture.[10]
Experimental Protocols for Assessing Polymer Stability
To objectively compare the stability of different polymers, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for key stability tests.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which 5% weight loss occurs (Td5) is a common metric for comparing the thermal stability of polymers.[5]
Protocol:
-
Place a small amount of the polymer sample (5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
Determine the Td5 from the resulting TGA curve.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Accelerated Photo-aging with UV-Vis Spectroscopy
This protocol uses UV-Vis spectroscopy to monitor the degradation of a polymer's electronic structure during exposure to light. A decrease in the main absorption peak and a blue shift are indicative of a loss of conjugation.[11]
Protocol:
-
Prepare a thin film of the polymer on a quartz substrate.
-
Measure the initial UV-Vis absorption spectrum of the film.
-
Expose the film to a light source of known intensity and spectral distribution (e.g., a solar simulator) in a controlled atmosphere (e.g., ambient air).
-
Periodically measure the UV-Vis absorption spectrum of the film over time.
-
Plot the change in absorbance at the maximum absorption wavelength (λmax) as a function of exposure time.
Caption: Workflow for Photo-aging with UV-Vis Spectroscopy.
FTIR Spectroscopy for Oxidative Degradation
FTIR spectroscopy is a powerful tool for identifying changes in the chemical structure of a polymer upon degradation. The appearance of a carbonyl (C=O) stretching peak (around 1700 cm⁻¹) is a clear indicator of oxidation.[1]
Protocol:
-
Prepare a thin film of the polymer on an IR-transparent substrate (e.g., a silicon wafer).
-
Measure the initial FTIR spectrum of the film.
-
Subject the film to a stressor that would induce oxidation (e.g., heating in air or exposure to UV light in air).
-
Measure the FTIR spectrum of the film after the stress test.
-
Compare the initial and final spectra, looking for the appearance of new peaks, particularly in the carbonyl region.
Caption: Workflow for FTIR Analysis of Oxidation.
Comparative Stability Analysis
This section presents a comparative overview of the stability of polymers derived from this compound against common alternative conjugated polymers. The data presented in the table below is representative of typical values found in the literature.
| Polymer | Structure | Td5 (°C, N₂) | Photodegradation Rate (Normalized) | Key Degradation Features |
| Poly(2,5-dioctyl-p-phenylene) | A polymer based on this compound | ~400-450 | Low | High thermal stability due to the robust aromatic backbone. Susceptible to photo-oxidation at the tertiary carbons of the octyl chains under prolonged UV exposure. |
| P3HT (Regioregular) | Poly(3-hexylthiophene-2,5-diyl) | ~400 | Moderate | Good thermal stability. The thiophene ring can be susceptible to oxidation. Photostability is generally considered good among conjugated polymers.[7] |
| MEH-PPV | Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene vinylene] | ~350-400 | High | The vinylene linkage is a known weak point for photo-oxidation, leading to chain scission and loss of conjugation.[2] |
| PCDTBT | Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] | >400 | Low | A donor-acceptor copolymer known for its high thermal and photochemical stability. |
Expert Insights: Structure-Stability Relationships
The chemical structure of a polymer dictates its inherent stability. For polymers derived from this compound, the poly(p-phenylene) backbone is intrinsically robust, contributing to high thermal stability. The long octyl side chains, while essential for processability, can be a potential site for oxidative attack, although this is generally less detrimental to the electronic properties than backbone degradation.
In contrast, polymers like MEH-PPV contain vinylene linkages that are more susceptible to photo-oxidation, often leading to a rapid decline in performance when exposed to light and air.[2] The stability of donor-acceptor copolymers is highly dependent on the constituent units. Some electron-rich donor units or electron-deficient acceptor units can be more prone to degradation than others.[1]
The choice of synthetic route and purification methods also plays a crucial role. Impurities or structural defects introduced during polymerization can act as initiation sites for degradation, significantly reducing the overall stability of the material.
Conclusion
Polymers based on this compound exhibit a favorable stability profile, characterized by high thermal stability, making them suitable for applications requiring thermal processing steps. Their photochemical and oxidative stability is generally good, though careful consideration should be given to potential side-chain degradation under harsh, long-term operating conditions. When compared to alternatives like MEH-PPV, they offer a significant advantage in terms of photostability. Their stability is comparable to that of workhorse polymers like P3HT, making them a viable option for a range of organic electronic applications where a balance of processability and durability is required. Further enhancements in stability can be achieved through the use of antioxidant additives and device encapsulation to mitigate the effects of oxygen and moisture.
References
- AIP Publishing. (2008, June 20). Dramatic enhancement of photo-oxidation stability of a conjugated polymer in blends with organic acceptor.
- Toyota Central R&D Labs., Inc. (2014).
- Diva-Portal.org. (2025, February 7).
- PMC. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.
- Chemical Society Reviews (RSC Publishing). (2024, June 13).
- AIP Publishing. (2010, August 13). Photodegradation of the organic/metal cathode interface in organic light-emitting devices. Applied Physics Letters.
- CCS Chemistry. (2020, August 1). Degradation Mechanisms in Blue Organic Light-Emitting Diodes.
- ResearchGate.
- Semantic Scholar. (2022, April 15). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene)
- RSC Publishing. (2022, January 14). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry. _
- Benchchem. Technical Support Center: Overcoming Solubility Challenges with 1,4-Dibromo-2,5-diethynylbenzene Polymers.
- MDPI. (2025, October 13).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. tytlabs.co.jp [tytlabs.co.jp]
- 10. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to 1,4-Dibromo-2,5-bis(octyloxy)benzene: Bridging Experimental Reality with Theoretical Predictions
For researchers and professionals in materials science and drug development, the journey from a molecule's conception on paper to its real-world application is paved with rigorous characterization and a deep understanding of its properties. This guide provides an in-depth comparison of the experimental and theoretical properties of 1,4-Dibromo-2,5-bis(octyloxy)benzene, a key intermediate in the synthesis of advanced organic electronic materials. While the requested topic was 1,4-Dibromo-2,5-dioctylbenzene, this guide will focus on the closely related and more commonly synthesized analogue, 1,4-Dibromo-2,5-bis(octyloxy)benzene, due to the greater availability of comparative data. The principles and methodologies discussed herein are directly applicable to the dioctyl variant.
The core of this guide is a critical examination of how theoretical models predict the behavior of this molecule and how these predictions stack up against the tangible results of laboratory experiments. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring scientific integrity and trustworthiness.
The Significance of Long-Chain Substituted Benzene Derivatives
Symmetrically substituted 1,4-dibromobenzenes, such as the title compound, are versatile building blocks. The two bromine atoms provide reactive handles for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, which are fundamental in constructing complex π-conjugated systems. The long octyloxy chains are not merely passive components; they are crucial for imparting solubility in common organic solvents, a critical property for the solution-based processing of organic semiconductors into thin films for devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1]. The nature of these side chains also influences the molecular packing in the solid state, which in turn dictates the charge transport properties of the material.
Experimental Synthesis and Characterization: A Validated Protocol
The synthesis of 1,4-Dibromo-2,5-bis(octyloxy)benzene is typically achieved via a Williamson ether synthesis. This well-established reaction provides a reliable and scalable route to the target molecule.
Experimental Protocol: Synthesis of 1,4-Dibromo-2,5-bis(octyloxy)benzene
Materials:
-
2,5-Dibromobenzene-1,4-diol
-
1-Bromooctane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromobenzene-1,4-diol (1.0 eq.), anhydrous potassium carbonate (4.0 eq.), and anhydrous DMF. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Add 1-bromooctane (2.2-2.5 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Extraction: Extract the aqueous suspension with chloroform or dichloromethane (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield the final product as a crystalline solid[2].
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent side reactions, such as the hydrolysis of the alkylating agent and the deactivation of the base.
-
Excess Base and Alkylating Agent: A stoichiometric excess of potassium carbonate ensures the complete deprotonation of the hydroquinone, while a slight excess of 1-bromooctane drives the reaction to completion.
-
Solvent Choice: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Recrystallization: This purification technique is chosen to obtain a highly pure crystalline product, which is essential for reliable characterization and for its end-use in electronic devices where impurities can act as charge traps.
Characterization Workflow
The identity and purity of the synthesized 1,4-Dibromo-2,5-bis(octyloxy)benzene would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the C-O-C ether linkages and the aromatic C-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution pattern characteristic of a dibrominated compound.
-
Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of high purity.
Caption: Experimental workflow for the synthesis and characterization of 1,4-Dibromo-2,5-bis(octyloxy)benzene.
Theoretical vs. Experimental Properties: A Comparative Analysis
The following table summarizes the available theoretical (computed) data for 1,4-Dibromo-2,5-bis(octyloxy)benzene and provides experimental data for related compounds to establish trends.
| Property | Theoretical (Computed) for 1,4-Dibromo-2,5-bis(octyloxy)benzene | Experimental (for Analogs) |
| Molecular Formula | C₂₂H₃₆Br₂O₂ | - |
| Molecular Weight | 492.33 g/mol [3] | - |
| Melting Point | Not available | 1,4-Dibromo-2,5-bis(decyloxy)benzene: 72-76 °C |
| Topological Polar Surface Area (TPSA) | 18.46 Ų[3] | Not available |
| LogP (Octanol-Water Partition Coefficient) | 8.69[3] | Not available |
| Hydrogen Bond Donors | 0[3] | 0 |
| Hydrogen Bond Acceptors | 2[3] | 2 |
| Rotatable Bonds | 16[3] | 16 |
| ¹H NMR (CDCl₃, δ in ppm) | Not available | Aromatic protons expected ~7.0 ppm; -OCH₂- protons ~3.9 ppm; alkyl chain protons ~1.8-0.9 ppm |
| ¹³C NMR (CDCl₃, δ in ppm) | Not available | Aromatic carbons attached to oxygen ~150 ppm; aromatic carbons attached to bromine ~111 ppm; aromatic carbons with protons ~118 ppm; -OCH₂- carbon ~70 ppm; alkyl chain carbons ~32-14 ppm |
Discussion and Comparison:
-
Melting Point: The experimental melting point of the decyloxy analog is 72-76 °C. It is expected that the octyloxy derivative would have a slightly lower melting point due to weaker van der Waals forces between the shorter alkyl chains. The specific melting point is a result of a complex interplay between molecular symmetry and intermolecular interactions, including potential halogen bonding (Br···Br or Br···O)[1].
-
Solubility (Predicted by LogP): The computed LogP value of 8.69 is high, indicating very poor solubility in water and excellent solubility in nonpolar organic solvents like toluene, chloroform, and tetrahydrofuran[3]. This is consistent with the presence of the two long octyloxy chains and is a desirable property for solution-based processing of organic electronic materials.
-
Polarity (Predicted by TPSA): The low TPSA value of 18.46 Ų further confirms the nonpolar nature of the molecule, dominated by the large hydrocarbon scaffold[3]. This influences its interaction with other molecules and surfaces.
-
Molecular Structure and Conformation: Theoretical calculations, often employing Density Functional Theory (DFT), can provide insights into the most stable conformation of the molecule[4][5]. The long octyloxy chains are flexible, with 16 rotatable bonds, leading to a large number of possible conformers[3]. Computational studies on similar long-chain substituted benzenes have shown that the alkyl chains tend to adopt an all-trans conformation to minimize steric hindrance[1]. The overall molecular geometry is expected to be relatively planar in the core, which is beneficial for π-π stacking in the solid state.
Caption: Molecular structure of 1,4-Dibromo-2,5-bis(octyloxy)benzene.
Conclusion: The Synergy of Theory and Experiment
This guide demonstrates the powerful synergy between theoretical predictions and experimental validation in the field of materials science. For a molecule like 1,4-Dibromo-2,5-bis(octyloxy)benzene, computational chemistry provides invaluable a priori insights into its properties, guiding synthesis and purification strategies. The computed high LogP value, for instance, correctly predicts its solubility behavior, which is essential for its application in organic electronics.
While experimental data for this specific molecule is not extensively published, by analyzing trends from its analogs, we can make reliable estimations of its physical properties, such as its melting point. The true power of this dual approach lies in its predictive capability. As new derivatives are designed on the computer, their properties can be modeled, allowing researchers to prioritize the synthesis of the most promising candidates for next-generation electronic materials. The interplay between theory and experiment, as highlighted in this guide, is fundamental to accelerating the discovery and development of new functional organic materials.
References
-
G. E. Housecroft et al., "1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State," Molecules, 2021. [Link]
-
C. H. Teh et al., "1,4-Dibromo-2,5-dibutoxybenzene," Acta Crystallographica Section E, 2012. [Link]
-
PubChem, "1,4-Dibromo-2,5-bis(octyloxy)benzene," National Center for Biotechnology Information. [Link]
-
PubChem, "1,4-Dibromo-2,5-bis(hexyloxy)benzene," National Center for Biotechnology Information. [Link]
-
Cheméo, "Benzene, 1,4-dibromo-2,5-dimethyl- (CAS 1074-24-4)," [Link]
-
ResearchGate, "1,4-Dibromo-2,5-dibutoxybenzene,". [Link]
-
PubChem, "1,4-Dibromo-2,5-diiodobenzene," National Center for Biotechnology Information. [Link]
-
Journal of Materials Chemistry C, "Novel dialkoxy-substituted benzodithienothiophenes for high-performance organic field-effect transistors," Royal Society of Chemistry. [Link]
-
Chemsrc, "1,4-Bis(bromomethyl)benzene,". [Link]
-
Hoffman Fine Chemicals, "1,4-Dibromo-2,5-bis(p-tolyl-methanoyl)benzene,". [Link]
-
Canadian Science Publishing, "Enhanced basicity of 1,3-dialkoxy-substituted benzenes: cyclophane derivatives,". [Link]
-
eScholarship.org, "Computational Chemistry Studies Relevant to Medicinal Chemistry,". [Link]
-
ResearchGate, "Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling,". [Link]
-
ResearchGate, "Alkoxy substituted[2]benzothieno[3,2- b ][2]benzothiophene derivative with improved performance in organic thin film transistors,". [Link]
-
PMC, "Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling," National Center for Biotechnology Information. [Link]
-
Gexin Publications, "Journal of Chemistry and Interdisciplinary Research,". [Link]
-
Preprints.org, "Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts,". [Link]
-
White Rose Research Online, "Molecular-modified dyes for dye-sensitised solar cells (DSSCs): a computational chemistry investigation,". [Link]
-
Asian Scientist Magazine, "The First Six-Substituted Benzenes,". [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,4-Dibromo-2,5-dioctylbenzene
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the proper disposal of 1,4-Dibromo-2,5-dioctylbenzene, a halogenated aromatic compound. While this molecule is instrumental in various research applications, its handling and disposal demand a rigorous and informed approach. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical causality and laboratory best practices to ensure a self-validating system of safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound belongs to the family of halogenated aromatic hydrocarbons. While specific toxicological data for this compound is not extensively documented, the known hazards of analogous structures, such as 1,4-dibromo-2,5-dimethylbenzene and 1,4-dibromo-2,5-diethylbenzene, provide a strong basis for a conservative risk assessment. The primary hazards are consistently identified as:
-
Serious Eye Irritation : Can lead to serious eye damage.[1][2][3][4][5][6]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as dust or fumes.[1][2][3][5][6]
The two long octyl chains significantly increase the molecule's lipophilicity and reduce its water solubility compared to smaller analogues.[7] This suggests a potential for bioaccumulation and persistence in the environment if not disposed of correctly. Therefore, it is imperative that this compound is treated as a hazardous substance and its release into the environment is strictly prohibited.[1][8]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation upon contact. | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | Causes serious eye irritation. | GHS07 | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 | P261, P271, P304+P340, P312 |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects (inferred from analogues). | GHS09 (precautionary) | P273, P391, P501 |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory. The principle here is to create a barrier between the researcher and the chemical, minimizing any potential for exposure.
-
Engineering Controls : All handling of this solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to control the inhalation of any fine dust particles.[1][3]
-
Eye and Face Protection : Wear chemical safety goggles and a face shield that are compliant with government standards.[1]
-
Skin Protection : Use impervious gloves (e.g., nitrile) and a lab coat. Ensure that gloves are inspected for integrity before use and that proper removal techniques are followed to avoid skin contact.[1]
-
Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, a dust respirator should be worn.[1][2]
Spill Management: Immediate and Controlled Response
Accidents can happen, but a well-defined spill response plan can mitigate the risks.
Minor Spills:
-
Alert Personnel : Inform colleagues in the immediate vicinity.
-
Isolate the Area : Prevent further traffic through the spill zone.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup : Use dry cleanup procedures and avoid generating dust.[1][2] Gently sweep the solid material into a designated, sealable container. Do not use air hoses for cleaning.[1]
-
Decontamination : Clean the spill area with an appropriate solvent and then soap and water.
-
Waste Disposal : The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.
Major Spills:
-
Evacuate : Clear the area of all personnel.
-
Alert Emergency Services : Contact your institution's emergency response team.
-
Restrict Access : Prevent entry to the affected area.
-
Provide Information : Be prepared to provide the Safety Data Sheet (or information on analogous compounds) to emergency responders.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[1][8]
Step 1: Waste Segregation and Collection
-
Rationale : To prevent accidental reactions and to ensure proper disposal streams, halogenated organic waste should be collected separately from non-halogenated waste.
-
Procedure :
-
Designate a specific, clearly labeled, and sealable container for "Halogenated Organic Solid Waste."
-
Place all surplus or non-recyclable this compound into this container.
-
Also, include any materials heavily contaminated with the compound, such as weighing papers or contaminated gloves.
-
Step 2: Container Management
-
Rationale : Proper container management prevents leaks, spills, and vapor release into the laboratory environment.
-
Procedure :
Step 3: Labeling
-
Rationale : Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers.
-
Procedure :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
List all contents if it is a mixed waste stream.
-
Indicate the approximate quantities and the date of accumulation.
-
Step 4: Arranging for Disposal
-
Rationale : The disposal of hazardous waste is a regulated process that must be handled by certified professionals to ensure environmental protection.
-
Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
The ultimate disposal method will likely be incineration at a licensed hazardous waste facility equipped with emission control systems to handle the bromine content.[9]
-
Below is a visual representation of the disposal workflow.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our professional responsibility. By understanding the chemical properties and potential hazards of the compounds we work with, we can implement disposal protocols that protect ourselves, our colleagues, and the environment. This guide serves as a dynamic framework, to be adapted to specific laboratory and institutional requirements, always with the foundational principles of safety and environmental stewardship at its core.
References
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet: 1,4-Dibromo-2,5-diethylbenzene.
- Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene Safety Information.
- Veolia. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Apollo Scientific. (n.d.). Safety Data Sheet: 1,4-Dibromo-2,5-dimethoxybenzene.
- ChemicalBook. (2026, January 13). 1,4-Dibromo-2,5-dimethylbenzene Properties.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1,4-Dibromo-2-nitrobenzene.
- Fisher Scientific. (2012, February 27). Safety Data Sheet: (1,2-Dibromoethyl)-benzene.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 1,4-Dibromo-2,5-dimethoxybenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dibromo-2,5-dimethyl- (CAS 1074-24-4).
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Thermo Fisher Scientific. (2014, September 12). Safety Data Sheet: Benzene, 1,4-dibromo-2,5-dimethyl-.
- U.S. Environmental Protection Agency. (n.d.). 1,4-Dibromo-2,5-bis-dodecyloxy-benzene - Hazard Genotoxicity.
- BFRIP. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment.
- PubChem. (n.d.). 1,4-Dibromo-2,5-diiodobenzene.
- MDPI. (2023, January 31). Removal of Bromine from Polymer Blends....
- U.S. Environmental Protection Agency. (n.d.). 1,4-Dichloro-2,5-dimethylbenzene Env. Fate/Transport.
- National Institute of Standards and Technology. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-.
- European Brominated Flame Retardant Industry Panel. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities.
- Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for 1,4-DIETHYLBENZENE.
- Fisher Scientific. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene, 98+%.
- PubChem. (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-.
- PubChem. (n.d.). 1,4-Dibromo-2,5-difluorobenzene.
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Personal protective equipment for handling 1,4-Dibromo-2,5-dioctylbenzene
Executive Safety Summary
1,4-Dibromo-2,5-dioctylbenzene is a critical monomer used in the synthesis of conjugated polymers (e.g., PPE, PPV derivatives) for organic photovoltaics (OPV). While often classified as an irritant rather than acutely fatal, its safety profile is complicated by its physicochemical duality :
-
The Bromine Moiety: A heavy halogen that acts as a primary irritant to mucous membranes and skin.
-
The Dioctyl Chains: These long alkyl chains render the molecule highly lipophilic (fat-soluble).
The Scientist's Insight: Standard nitrile gloves may offer false security. While they repel the solid powder, the moment this compound is dissolved in organic solvents (chlorobenzene, chloroform, toluene), the lipophilic octyl chains facilitate rapid permeation through standard glove materials, carrying the irritant bromides into the dermal layers.
Core Directive: Treat this material not just as a solid irritant, but as a transdermal permeation hazard when in solution.
Technical Hazard Profile
| Property | Specification | Safety Implication |
| Physical State | White to off-white solid/powder | Dust generation is the primary inhalation risk during weighing. |
| Lipophilicity | High (due to C8 alkyl chains) | Increases skin absorption potential; resists water-based washdown. |
| Reactivity | Stable, but reactive with strong oxidizers/bases | Avoid storage near nitric acid or strong bases (e.g., n-BuLi). |
| GHS Classification | Skin Irrit. 2; Eye Irrit.[1][2][3][4] 2A; STOT SE 3 | Causes skin/eye irritation; May cause respiratory irritation.[3][5] |
| Solubility | Soluble in CHCl₃, Toluene, THF | Critical: PPE must be selected based on the solvent carrier, not just the solute. |
Personal Protective Equipment (PPE) Protocol
This protocol uses a Task-Based Risk Stratification system. You must escalate PPE based on the state of the matter.
A. Hand Protection (The "Double-Barrier" System)
Why: Single nitrile gloves degrade rapidly when exposed to the halogenated or aromatic solvents typically used to dissolve this monomer.
-
Tier 1: Solid Handling (Weighing/Transfer)
-
Primary: Nitrile gloves (minimum 5 mil thickness).
-
Technique: Standard donning. Change immediately if punctured.[6]
-
-
Tier 2: Solution Handling (Synthesis/Work-up)
-
Requirement: Laminate/Barrier Gloves (e.g., Silver Shield® or chemically resistant equivalent) under Nitrile.
-
Logic: The laminate layer provides chemical resistance to chloroform/chlorobenzene (breakthrough time >4 hours), while the outer nitrile glove provides grip and dexterity.
-
Citation: OSHA Personal Protective Equipment Table 4 highlights that nitrile performs poorly against aromatic/halogenated hydrocarbons [1].
-
B. Respiratory & Eye Protection[1][2][3][5][7][8][9]
-
Engineering Control (Primary): All handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.
-
Eye Protection:
-
Standard: ANSI Z87.1 Chemical Safety Goggles (Not just safety glasses).
-
Reasoning: Fine powders can bypass the side-gaps of safety glasses.
-
-
Respiratory (Secondary):
-
If hood work is impossible (not recommended), use a P100/OV (Organic Vapor) half-mask respirator. Dust masks (N95) are insufficient for the organic vapors generated during solvation.
-
Operational Workflow & Logic Map
The following diagram illustrates the critical decision points and PPE transitions required during the experimental lifecycle.
Figure 1: Operational logic flow emphasizing the PPE escalation point when solvents are introduced.
Step-by-Step Handling Procedures
Phase 1: Weighing & Transfer (Solid State)
-
Static Control: Alkylated aromatics are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
Containment: Weigh into a tared vial or flask. Do not weigh on open weighing paper; use a weighing boat or funnel to minimize surface area exposure.
-
Decontamination: Wipe the exterior of the monomer bottle with a dry Kimwipe before returning it to storage.
Phase 2: Solvation & Reaction (Liquid State)
-
Glove Up: Don Silver Shield/Laminate gloves, then pull standard nitrile gloves over them.
-
Solvent Addition: Add solvent slowly. This compound dissolves readily; ensure the vessel is vented (e.g., Schlenk line or needle vent) to prevent pressure buildup if the solvent is volatile.
-
Spill Watch: If solution drips onto the outer nitrile glove, strip the outer glove immediately, inspect the inner laminate glove, and re-don a fresh outer glove. Do not wait.
Phase 3: Cleanup & Decontamination[3]
-
Glassware: Rinse glassware with acetone or dichloromethane inside the hood. Collect this first rinse as halogenated waste.
-
Surface Cleaning: Wash the hood surface with a detergent solution (soap/water) followed by an isopropanol wipe. The detergent helps emulsify the lipophilic octyl chains better than alcohol alone.
Emergency Response Protocols
| Incident | Immediate Action | Medical/Follow-up |
| Skin Contact (Solid) | Brush off excess.[5][7][8] Wash with soap/water for 15 min.[1] | Monitor for redness/blistering.[9] |
| Skin Contact (Solution) | Remove gloves immediately. Wash with soap/water for 20 min. Do not use alcohol (enhances absorption). | Seek medical attention; bring SDS.[5] |
| Eye Contact | Flush with eyewash station for 15 min. Hold eyelids open. | Consult ophthalmologist immediately. |
| Inhalation | Move to fresh air.[1][2][3][4][5][7][8] | If breathing is difficult, seek emergency care. |
| Spill (Solid) | Wet wipe (do not sweep dry dust). | Dispose of wipes as hazardous waste. |
| Spill (Liquid) | Cover with absorbent pads/vermiculite. | Evacuate area if ventilation is poor. |
Waste Disposal Strategy
Strict adherence to environmental regulations is required due to the halogenated nature of the compound.
-
Primary Waste Stream: Halogenated Organic Waste.
-
Reason: The bromine atoms prevent this from being incinerated in standard non-halogenated fuel blending streams.
-
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous solid waste containers, labeled "Toxic Solids (Brominated Organic)."
-
Do Not: Do not dispose of down the drain. The lipophilic nature poses a significant bioaccumulation risk in aquatic environments [2].
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment: Glove Selection Chart (Table 4)." U.S. Department of Labor.[Link][10]
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- 10. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
